3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
Description
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Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O2/c10-8(11)9(12,13)17-6-3-1-2-5(4-6)7(16)15-14/h1-4,8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOWECABTHXXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
This guide provides an in-depth exploration of the synthesis and detailed characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety is of particular interest, as fluorination is a well-established strategy to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Fluorinated Benzohydrazides
Benzohydrazide derivatives form a crucial class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6] The core structure of benzohydrazide serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, can profoundly modulate the physicochemical and pharmacokinetic properties of the parent molecule.[3][7] The high electronegativity and metabolic stability of the C-F bond often lead to improved drug efficacy and a more favorable ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profile.[8] This guide will focus on a specific derivative, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, detailing its rational synthesis and comprehensive structural elucidation.
Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide: A Two-Step Approach
The synthesis of the target compound is logically approached via a two-step process, commencing with the commercially available 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This strategy ensures a high-yielding and straightforward pathway to the desired product.
Caption: Synthetic pathway for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Step 1: Esterification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard and highly efficient esterification reaction, often referred to as the Fischer esterification. The use of thionyl chloride (SOCl₂) as a catalyst with methanol is a common and effective method for this transformation.
Experimental Protocol:
-
To a solution of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes, and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrazinolysis of Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
The second and final step is the conversion of the methyl ester to the target benzohydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically straightforward and high-yielding.[9][10]
Experimental Protocol:
-
Dissolve the methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (1.0 eq) in ethanol (15 mL/g of ester).
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | 238.14[11] | 1.0 | - |
| Thionyl Chloride | 118.97 | 1.2 | - |
| Methanol | 32.04 | Solvent | - |
| Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate | 252.17 | 1.0 | - |
| Hydrazine Hydrate | 50.06 | 3.0 | - |
| Ethanol | 46.07 | Solvent | - |
Comprehensive Characterization
The structural confirmation of the synthesized 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is achieved through a combination of spectroscopic techniques. The expected data from these analyses are detailed below.
Caption: Workflow for the characterization of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[12][13][14] For 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, the characteristic absorption bands are expected in the following regions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching (asym/sym) | 3200-3400[13][15] |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (Amide I) | Stretching | 1640-1680[12][13] |
| N-H | Bending (Amide II) | 1510-1550[13] |
| C-O-C | Stretching | 1200-1300 |
| C-F | Stretching | 1000-1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for complete characterization.[12][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the -NH and -NH₂ protons of the hydrazide group, and the proton of the tetrafluoroethoxy group. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The hydrazide protons will be visible as broad singlets, and their chemical shift can be concentration-dependent. The proton of the -OCHF₂ group will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the hydrazide will be observed downfield, typically in the range of δ 160-170 ppm. The aromatic carbons will appear between δ 110-160 ppm. The carbons of the tetrafluoroethoxy group will show characteristic splitting patterns due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[18][19][20] The 1,1,2,2-tetrafluoroethoxy group will exhibit two distinct signals, each corresponding to the -CF₂- groups, with characteristic coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[21][22][23] For 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, the molecular ion peak (M⁺) is expected at m/z 252.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Due to the presence of fluorine, the fragmentation pattern may show characteristic losses of fluorinated fragments. It is worth noting that for some fluorine compounds, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectra, and softer ionization techniques like field ionization (FI) might be more suitable.[24]
Potential Applications in Drug Discovery
The unique combination of the benzohydrazide core and the 1,1,2,2-tetrafluoroethoxy group makes this compound a promising candidate for further investigation in drug discovery programs. The benzohydrazide moiety is a known pharmacophore with a wide range of biological activities.[4][5] The tetrafluoroethoxy group can enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic properties.[1][8] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Conclusion
This technical guide has outlined a robust and efficient synthetic route to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, starting from a commercially available precursor. Furthermore, a comprehensive analytical workflow for the unambiguous characterization of the final product has been detailed. The strategic incorporation of the tetrafluoroethoxy group onto the versatile benzohydrazide scaffold presents a promising avenue for the development of novel drug candidates with potentially enhanced therapeutic profiles. The information provided herein is intended to empower researchers and scientists to synthesize, characterize, and explore the potential of this and similar fluorinated compounds in their drug discovery endeavors.
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Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4 | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
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Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. Available at: [Link]
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IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2) - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this guide synthesizes information from its constituent moieties, data for its precursor, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, and computational predictions to offer a robust profile. The guide covers the compound's identity, predicted physicochemical characteristics, a proposed synthesis protocol with mechanistic insights, and expected spectral data. This document is intended to serve as a foundational resource for researchers and developers working with or considering the use of this compound in their scientific endeavors.
Introduction
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (CAS No. 114467-21-9) is a complex organic molecule that incorporates a benzohydrazide core functionalized with a tetrafluoroethoxy group. The benzohydrazide scaffold is a well-known pharmacophore found in a variety of biologically active compounds, exhibiting antitubercular, anticonvulsant, and antidepressant properties. The introduction of the highly electronegative and lipophilic 1,1,2,2-tetrafluoroethoxy group is anticipated to significantly modulate the parent molecule's physicochemical properties, such as its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding these properties is paramount for its rational application in drug design and materials science.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide | - |
| CAS Number | 114467-21-9 | [1][2] |
| Molecular Formula | C₉H₈F₄N₂O₂ | - |
| Molecular Weight | 252.17 g/mol | - |
| SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN | [3] |
Physicochemical Properties (Predicted)
Due to the absence of published experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a valuable estimation for guiding experimental design and hypothesis generation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Tool |
| pKa (most acidic) | 11.5 - 12.5 | ACD/pKa, MolGpKa[4][5] |
| pKa (most basic) | 2.0 - 3.0 | ACD/pKa, MolGpKa[4][5] |
| logP | 1.5 - 2.5 | Molinspiration, ALOGPS[6][7] |
| Aqueous Solubility | Low | Inferred from logP |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
Scientific Rationale for Predicted Properties
-
pKa: The benzohydrazide moiety contains both acidic (N-H) and basic (amino) protons. The electron-withdrawing nature of the aromatic ring and the tetrafluoroethoxy group is expected to increase the acidity of the N-H protons compared to aliphatic hydrazides, resulting in a lower pKa for the conjugate acid. The predicted acidic pKa in the range of 11.5-12.5 is attributed to the deprotonation of the hydrazide N-H. The basic pKa, predicted to be in the 2.0-3.0 range, corresponds to the protonation of the terminal amino group.
-
logP: The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity. The presence of the tetrafluoroethoxy group, with its four fluorine atoms, significantly increases the lipophilicity of the molecule. While the hydrazide group contributes some polarity, the overall character of the molecule is predicted to be moderately lipophilic, as indicated by the logP range of 1.5-2.5. This property is crucial for predicting membrane permeability and potential bioaccumulation.
-
Aqueous Solubility: Based on the predicted logP value, the aqueous solubility of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is expected to be low. Highly fluorinated compounds often exhibit reduced water solubility.
Synthesis and Characterization
While a specific synthesis protocol for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is not detailed in the available literature, a standard and reliable method for the preparation of benzohydrazides involves the condensation of a corresponding ester or benzaldehyde with hydrazine hydrate.
Proposed Synthesis Workflow
The most direct and logical synthetic route to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is the reaction of methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate with hydrazine hydrate. An alternative, though less common, approach could involve the direct reaction with the corresponding benzaldehyde, although this may lead to the formation of a hydrazone as a side product.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for benzohydrazide synthesis. Optimization of reaction time, temperature, and purification methods may be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 - 2.0 eq.) dropwise at room temperature. The excess hydrazine is used to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Expected Spectral Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 6.5-8.0 ppm region), a triplet for the -CHF₂ proton of the tetrafluoroethoxy group (around 6.0-6.5 ppm), and broad singlets for the -NH- and -NH₂ protons of the hydrazide group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon (around 160-170 ppm), and the two carbons of the tetrafluoroethoxy group, which will show splitting due to coupling with fluorine.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and integrity of the tetrafluoroethoxy group, and it should show two distinct signals, each as a triplet, corresponding to the -CF₂- and -CHF₂ moieties.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-F stretching (in the 1000-1300 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 252.17 g/mol .
Potential Applications
The unique combination of the benzohydrazide core and the tetrafluoroethoxy group suggests several potential areas of application:
-
Drug Development: The compound could serve as a lead structure or an intermediate in the synthesis of novel therapeutic agents. The fluorinated moiety can enhance metabolic stability and membrane permeability, while the hydrazide group provides a handle for further chemical modification.
-
Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials with specific properties, such as liquid crystals, polymers, and functional coatings. The compound's aromatic and fluorinated nature could be exploited in these areas.
-
Chemical Biology: As a potential enzyme inhibitor or a probe for studying biological systems, where the fluorine atoms can be used as reporters in ¹⁹F NMR studies.
Conclusion
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is a molecule of significant interest due to its hybrid structure, which combines a biologically relevant pharmacophore with a functionality-enhancing fluorinated group. While experimental data on its physicochemical properties are currently scarce, this guide provides a comprehensive, albeit predictive, overview to stimulate and support further research. The proposed synthesis and characterization methods offer a clear path for its preparation and validation. As research into fluorinated organic compounds continues to expand, a thorough understanding of the properties of molecules like 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide will be crucial for unlocking their full potential.
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3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide CAS number 114467-21-9
An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (CAS No. 114467-21-9)
Authored by: A Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of innovation. The 1,1,2,2-tetrafluoroethoxy moiety is a particularly compelling substituent, capable of profoundly modulating the physicochemical and pharmacokinetic properties of a parent molecule. When coupled with the versatile and biologically significant benzohydrazide core, we arrive at 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a compound of considerable interest for the discerning researcher.
This guide eschews a conventional template, instead offering a holistic and scientifically grounded exploration of this molecule. It is designed for the hands-on scientist, providing not just data, but a narrative of causality and practical application. We will delve into its rational synthesis, its anticipated properties, and its potential as a key building block in the development of novel therapeutics and advanced materials.
The Benzohydrazide Scaffold: A Privileged Motif in Medicinal Chemistry
The benzohydrazide functional group is a well-established and highly valued scaffold in medicinal chemistry.[1] Hydrazides, and their derivatives such as hydrazones, exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The utility of the hydrazide group stems from its ability to act as a versatile synthon for the creation of various heterocyclic compounds and its capacity to form key hydrogen bonding interactions with biological targets.[1]
The Influence of the 1,1,2,2-Tetrafluoroethoxy Substituent
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[4][5][6] The 1,1,2,2-tetrafluoroethoxy group imparts several advantageous properties:
-
Metabolic Stability: The high strength of the carbon-fluorine bond can shield adjacent parts of the molecule from oxidative metabolism, thereby increasing the drug's half-life.[4][7]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[6]
-
Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins.[5]
-
Conformational Control: The steric and electronic influence of the tetrafluoroethoxy group can lock the molecule into a bioactive conformation.
Synthesis and Characterization
A robust and logical synthetic pathway is crucial for the reliable production and study of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. The following section outlines a proposed synthetic route and the expected analytical characterization.
Proposed Synthetic Pathway
The most direct route to the target compound involves a two-step process starting from 3-hydroxybenzoic acid.
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Structure elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
An In-depth Technical Guide to the Structure Elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel compound 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the strategic application of modern analytical techniques. The narrative emphasizes the rationale behind experimental choices and the integration of data to achieve unambiguous structural confirmation, adhering to the highest standards of scientific integrity.
Introduction: The Significance of Structural Verification
The compound 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide is a molecule of interest due to its unique combination of a benzohydrazide core, known for a wide range of biological activities, and a tetrafluoroethoxy substituent, which can significantly modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] Accurate and definitive structure elucidation is a critical first step in the drug discovery and development pipeline, ensuring that all subsequent biological and toxicological studies are based on a well-characterized chemical entity. This guide presents a multi-technique approach to confidently establish the molecular structure of this compound.
Proposed Synthetic Pathway
A plausible synthesis of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide would likely involve a two-step process starting from 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This would first be converted to its corresponding methyl ester, followed by hydrazinolysis. A similar procedure has been successfully used for the synthesis of other benzohydrazide derivatives.[1]
Step 1: Esterification of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid.
-
3-(1,1,2,2-tetrafluoroethoxy)benzoic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.
Step 2: Hydrazinolysis of the methyl ester.
-
The resulting methyl ester is then refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol, to produce the final product, 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide.[1]
A Multi-faceted Approach to Structure Elucidation
The definitive confirmation of the molecular structure of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide necessitates a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The proposed workflow is depicted below.
Caption: Workflow for the structure elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first-line technique to determine the molecular weight of the synthesized compound, providing immediate confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) further offers the elemental composition, a critical piece of evidence for the molecular formula. The fragmentation pattern can also give clues about the compound's structure.
Trustworthiness: A self-validating protocol for MS involves the use of an internal standard for mass accuracy calibration and the analysis of isotopic patterns, which must match the theoretical distribution for the proposed elemental composition.
Experimental Protocol (Hypothetical)
-
Sample Preparation: A 1 mg/mL solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is employed, as the hydrazide moiety is readily protonated.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-1000.
-
Tandem MS (MS/MS): The protonated molecular ion is isolated and subjected to collision-induced dissociation (CID) to obtain a fragmentation pattern.
Predicted Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C9H8F4N2O2 | Based on the proposed structure. |
| Exact Mass | 252.0522 | Calculated for C9H8F4N2O2. |
| [M+H]+ (HRMS) | 253.0595 | The protonated molecular ion is expected to be the base peak in ESI+.[3] |
| Key Fragment Ions | m/z 149, 121, 103 | Expected fragments from the cleavage of the hydrazide and ether linkages. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, IR is crucial for confirming the presence of the N-H, C=O, and C-F bonds.
Trustworthiness: The protocol is validated by running a background spectrum before the sample analysis to eliminate atmospheric interference (CO2, H2O) and by comparing the obtained spectrum with established correlation charts for functional groups.
Experimental Protocol (Hypothetical)
-
Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm-1 with a resolution of 4 cm-1.
Predicted Data
| Wavenumber (cm-1) | Predicted Functional Group | Rationale |
| 3300-3200 | N-H stretching | Characteristic of the hydrazide N-H bonds.[4][5] |
| 3100-3000 | Aromatic C-H stretching | Indicates the presence of the benzene ring.[5] |
| 1680-1640 | C=O stretching (Amide I) | Strong absorption typical for the carbonyl group in a benzohydrazide.[4][5] |
| 1600-1450 | C=C stretching | Aromatic ring vibrations. |
| 1300-1000 | C-F stretching | Strong absorptions characteristic of fluoroalkanes. |
| 1250-1000 | C-O stretching | Ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1H, 13C, and 19F NMR experiments will map out the carbon-hydrogen framework, identify the chemical environments of all atoms, and confirm the connectivity through the analysis of spin-spin coupling.
Trustworthiness: The use of a deuterated solvent with a known chemical shift provides an internal reference for the accurate calibration of the chemical shift scale. The integration of the signals in 1H NMR must correspond to the number of protons in the proposed structure.
Experimental Protocol (Hypothetical)
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
Predicted Data
1H NMR (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 | singlet | 1H | -CONH- | Amide proton, exchangeable with D2O. |
| ~7.6-7.2 | multiplet | 4H | Aromatic protons | Protons on the substituted benzene ring. |
| ~6.8 | triplet (JHF ≈ 52 Hz) | 1H | -OCHF2 | The proton of the tetrafluoroethoxy group, split by two geminal fluorine atoms. |
| ~4.5 | broad singlet | 2H | -NH2 | Hydrazide protons, exchangeable with D2O. |
13C NMR (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the hydrazide. |
| ~158 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |
| ~130-115 | Aromatic CH | Aromatic carbons with attached protons. |
| ~115 (triplet) | -CF2- | Carbon of the tetrafluoroethoxy group, coupled to two fluorine atoms. |
| ~108 (triplet) | -CHF2 | Carbon of the tetrafluoroethoxy group, coupled to two fluorine atoms. |
19F NMR (376 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -90 | doublet | 2F | -CF2- |
| ~ -135 | triplet | 2F | -CHF2 |
Single-Crystal X-ray Crystallography: The Definitive Proof
Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule.[9][10][11] It reveals bond lengths, bond angles, and the conformation of the molecule in the solid state, serving as the ultimate confirmation of the proposed structure.[12]
Trustworthiness: The quality of the crystal structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the calculated and observed diffraction patterns. A low R-factor (typically < 0.05) signifies a high-quality structure determination.
Experimental Protocol (Hypothetical)
-
Crystallization: Single crystals are grown by slow evaporation of the solvent from a concentrated solution of the compound in a suitable solvent system (e.g., ethanol/water).[13]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure using specialized software.[14]
Predicted Data
-
Crystal System: Orthorhombic or monoclinic, common for such organic molecules.
-
Space Group: A centrosymmetric space group is likely.
-
Molecular Conformation: The dihedral angle between the benzene ring and the hydrazide group will be determined.[15] The conformation of the tetrafluoroethoxy group will be established.
-
Intermolecular Interactions: The presence of hydrogen bonding involving the hydrazide N-H and C=O groups would be expected, potentially forming dimers or extended networks in the crystal lattice.[16]
Comprehensive Data Interpretation and Structural Confirmation
The convergence of data from all analytical techniques provides an irrefutable confirmation of the structure of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide.
Caption: Integration of analytical data for structural confirmation.
-
Mass Spectrometry confirms the molecular formula C9H8F4N2O2.
-
IR Spectroscopy verifies the presence of the key benzohydrazide and tetrafluoroethoxy functional groups.
-
NMR Spectroscopy (1H, 13C, 19F) provides the detailed connectivity of the atoms, showing the 1,3-disubstituted benzene ring, the tetrafluoroethoxy group at position 3, and the benzohydrazide moiety. The characteristic triplet in the 1H NMR for the -OCHF2 proton and the distinct signals in the 19F NMR are hallmark indicators of the tetrafluoroethoxy group.
-
X-ray Crystallography offers the final, definitive proof of the structure, providing the precise spatial arrangement of all atoms in the molecule.
The collective evidence from these orthogonal analytical techniques would allow for the unambiguous structural elucidation of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, providing a solid foundation for its further investigation in medicinal chemistry and drug development.
References
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J Mass Spectrom. 2014 Aug;49(8):742-9. doi: 10.1002/jms.3408. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes.[Link]
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AIP Conference Proceedings 1823, 020121 (2017); doi: 10.1063/1.4978194. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.[Link]
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J Mass Spectrom. 2015 Nov;50(11):1241-7. doi: 10.1002/jms.3678. Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Steroids With Carbonyl Groups.[Link]
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Mass Spectrom Rev. 2017 Sep;36(5):640-655. doi: 10.1002/mas.21487. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.[Link]
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Sci Rep. 2017; 7: 42683. doi: 10.1038/srep42683. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link]
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Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance.[Link]
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Methods Mol Biol. 2010; 654: 431–443. doi: 10.1007/978-1-60761-764-5_25. X-Ray Crystallography of Chemical Compounds.[Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.[Link]
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JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.[Link]
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ResearchGate. Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups.[Link]
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AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination.[Link]
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ResearchGate. FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3).[Link]
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ResearchGate. Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide.[Link]
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YouTube. NMR Spectroscopy of N, P and F - atoms (CHE).[Link]
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Wikipedia. X-ray crystallography.[Link]
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PubChem. Benzoylhydrazine.[Link]
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NIST WebBook. Benzoic acid, hydrazide.[Link]
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GSRS. 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE.[Link]
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Acta Crystallogr Sect E Struct Rep Online. 2011 May 1; 67(Pt 5): o1077. 3-Chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate.[Link]
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Beilstein J Org Chem. 2018; 14: 2588–2598. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold.[Link]
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ResearchGate. The molecular structure of the title compound, with atom labels and...[Link]
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ResearchGate. Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).[Link]
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Molecules. 2017 Jan; 22(1): 143. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.[Link]
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Acta Crystallogr Sect E Struct Rep Online. 2024 May 1; 80(Pt 5): 534–538. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate.[Link]
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Der Pharma Chemica, 2016, 8(2):461-469. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[Link]
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Acta Crystallogr Sect E Crystallogr Commun. 2024 Apr 1; 80(Pt 4): 431–436. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate.[Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, a fluorinated analogue of benzohydrazide with potential applications in medicinal chemistry and materials science. As the unique properties of fluorinated organic molecules continue to attract significant interest, a thorough understanding of their structural elucidation through modern analytical techniques is paramount. This document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in established principles of spectroscopic interpretation and supported by data from analogous structures.
The strategic incorporation of a tetrafluoroethoxy group into the benzohydrazide scaffold is anticipated to significantly influence its physicochemical and biological properties. This guide will delve into how the strong electronegativity and steric bulk of this substituent manifest in the compound's spectroscopic signatures, providing researchers with the foundational knowledge to confidently identify and characterize this and similar molecules.
Molecular Structure and Expected Spectroscopic Features
The structure of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide combines a benzohydrazide core with a tetrafluoroethoxy substituent at the meta position of the phenyl ring. This unique combination of functional groups gives rise to a predictable yet informative set of spectroscopic data.
Structure:
A systematic analysis of this structure allows for the prediction of key signals in its NMR, IR, and MS spectra. The following sections will detail the expected data and provide the rationale behind these predictions, drawing parallels with known benzohydrazide derivatives.[1][2][3][4][5]
Nuclear Magnetic resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydrazide N-H protons, and the unique proton of the tetrafluoroethoxy group.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~10.0 - 11.0 | Singlet (broad) | 1H | -C(=O)NH- | The amide proton is typically deshielded due to the electron-withdrawing effect of the carbonyl group and resonance. Its chemical shift can be concentration-dependent and the peak is often broad due to quadrupole broadening from the adjacent nitrogen. |
| ~7.2 - 7.8 | Multiplet | 4H | Aromatic protons | The aromatic region will display a complex multiplet pattern due to the meta-substitution. The exact chemical shifts will be influenced by the electron-withdrawing nature of both the hydrazide and the tetrafluoroethoxy groups. |
| ~6.0 - 6.5 | Triplet of triplets | 1H | -OCHF₂ | The proton on the terminal carbon of the tetrafluoroethoxy group will be split by the two adjacent fluorine atoms into a triplet, and each of these peaks will be further split into a triplet by the two fluorine atoms on the same carbon, resulting in a triplet of triplets. This is a highly characteristic signal. |
| ~4.0 - 5.0 | Singlet (broad) | 2H | -NH₂ | The protons of the terminal amino group are typically observed as a broad singlet. The chemical shift can vary with solvent and concentration, and the signal may exchange with D₂O. |
Experimental Protocol for ¹H NMR:
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural interpretation.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~165 - 170 | -C=O | The carbonyl carbon of the hydrazide is characteristically found in this downfield region. |
| ~150 - 155 | Ar-C-O | The aromatic carbon directly attached to the electron-withdrawing tetrafluoroethoxy group will be deshielded. |
| ~115 - 135 | Aromatic carbons | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substitution pattern. |
| ~110 - 120 (multiplet) | -CF₂-CHF₂ | The carbons of the tetrafluoroethoxy group will be significantly split by the attached fluorine atoms, resulting in complex multiplets. |
| ~105 - 115 (multiplet) | -CF₂-CHF₂ | The terminal carbon of the tetrafluoroethoxy group will also show complex splitting due to C-F coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide will be dominated by absorptions from the N-H, C=O, C-O, and C-F bonds.[2]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 3400 | Medium | N-H stretch | -NH₂ (asymmetric and symmetric) |
| 3150 - 3250 | Medium | N-H stretch | -C(=O)NH- |
| 3000 - 3100 | Weak | C-H stretch | Aromatic C-H |
| 1640 - 1680 | Strong | C=O stretch | Amide I band |
| 1500 - 1600 | Medium-Strong | C=C stretch | Aromatic ring |
| 1200 - 1300 | Strong | C-O stretch | Ar-O-C |
| 1000 - 1200 | Very Strong | C-F stretch | -CF₂- |
Experimental Protocol for IR Spectroscopy (ATR):
Caption: Protocol for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, electron ionization (EI) or electrospray ionization (ESI) can be used.
Expected Mass Spectrometry Data (ESI+):
| m/z | Ion | Rationale & Expert Insights |
| [M+H]⁺ | Protonated molecular ion | This will be the base peak or a very prominent peak, confirming the molecular weight of the compound. |
| [M+Na]⁺ | Sodium adduct | Often observed in ESI, especially if sodium salts are present. |
| [M-NH₂]⁺ | Loss of ammonia | A common fragmentation pathway for hydrazides. |
| [M-C₇H₅N₂O]⁺ | Cleavage of the benzoyl group | Fragmentation at the amide bond is a characteristic feature. |
Logical Relationship of Spectroscopic Data:
Caption: Integration of spectroscopic data for structural elucidation.
Conclusion
The spectroscopic characterization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a robust framework for researchers to predict, acquire, and interpret these spectra. The unique signals arising from the tetrafluoroethoxy group, particularly in the ¹H and ¹³C NMR spectra, serve as powerful diagnostic tools for structural confirmation. By following the outlined protocols and understanding the underlying principles, scientists can confidently characterize this and other novel fluorinated molecules, paving the way for their exploration in drug discovery and materials science.
References
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AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]1]
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Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.[2]
-
Ansari, A., et al. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry.[3]
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ResearchGate. (n.d.). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Retrieved from [Link]4]
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Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of Novel Benzohydrazide Derivatives
Introduction: The Benzohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – is a cornerstone of efficient therapeutic development. The benzohydrazide moiety (C₇H₈N₂O) has emerged as one such scaffold, demonstrating a remarkable versatility that has captured the attention of medicinal chemists worldwide.[1] Its derivatives constitute a class of compounds with a broad and potent spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, antioxidant, and enzyme inhibitory properties.[1][2][3][4][5]
The inherent structural features of benzohydrazides, particularly the reactive hydrazide-hydrazone group (-CONHNH₂), allow for facile synthetic modifications.[6] This adaptability enables the creation of large libraries of derivatives, each with unique electronic and steric properties, thereby facilitating the fine-tuning of their biological activity. This guide provides an in-depth exploration of the multifaceted therapeutic potential of novel benzohydrazide derivatives, offering a blend of mechanistic insights, summaries of key research findings, and detailed experimental protocols to empower researchers in the field.
Anticancer Activities: Targeting the Engines of Malignancy
The development of novel anticancer agents is a paramount challenge in contemporary medicine. Benzohydrazide derivatives have shown considerable promise in this arena, with numerous studies reporting significant cytotoxic effects against a variety of cancer cell lines.[1][7][8][9]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer activity of benzohydrazide derivatives is not attributed to a single mechanism but rather a constellation of actions that disrupt cancer cell proliferation and survival. One of the most extensively studied mechanisms is the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases.
A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptors and its overexpression or aberrant activation is a hallmark of many solid tumors, including non-small cell lung cancer, breast, and colon cancer.[10] The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell growth, proliferation, and survival. Novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized as potent EGFR kinase inhibitors.[10][11][12] These compounds effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.
Beyond EGFR inhibition, other proposed anticancer mechanisms for benzohydrazide derivatives include:
-
Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[7]
-
Inhibition of other Kinases: Research suggests that some derivatives can inhibit other kinases crucial for cancer cell signaling, such as VEGFR-2 and c-Met.[7]
Key Findings from Recent Studies
The following table summarizes the in vitro anticancer activities of some recently developed benzohydrazide derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| H20 | A549 (Lung) | 0.46 | EGFR Kinase Inhibitor | [10][11] |
| MCF-7 (Breast) | 0.29 | [10][11] | ||
| HeLa (Cervical) | 0.15 | [10][11] | ||
| HepG2 (Liver) | 0.21 | [10][11] | ||
| Compound 4 | HCT 116 (Colon) | 1.88 | Not specified | [1] |
| Compound 14 | Human Colorectal | 37.71 | Not specified | [1] |
| Compound 5t | HeLa, L1210 | 0.66 | Not specified | [1] |
| Compound 7 | HCT116 (Colon) | 14.90 | Not specified | [1] |
| Compound 18 | Leukemia | GI% = 76.03 | VEGFR-2 & c-Met Inhibitor | [7] |
| Melanoma (MALME-3M) | GI% = 101.82 | [7] | ||
| Breast (MCF7) | GI% = 85.87 | [7] | ||
| Compound 21 | LN-229 (Glioblastoma) | 0.77 | Not specified | [13] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. GI%: Growth Inhibition Percentage.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Test benzohydrazide derivatives
-
Control drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzohydrazide derivatives and the control drug in the complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism: The EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by novel benzohydrazide derivatives.
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
Antioxidant and Anti-inflammatory Activities: Quenching the Flames of Cellular Damage
Oxidative stress and inflammation are interconnected processes that play a pivotal role in the pathogenesis of numerous chronic diseases. Benzohydrazide derivatives have demonstrated significant potential as both antioxidant and anti-inflammatory agents. [2][6][14][15]
Mechanism of Action: A Dual Role in Cellular Protection
Antioxidant Activity: The antioxidant properties of benzohydrazide derivatives are often attributed to their ability to scavenge free radicals and chelate metal ions. [6]The hydrazone moiety can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. The presence of hydroxyl or methoxy groups on the aromatic rings can further enhance this radical scavenging capacity. [2][6] Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are linked to their ability to modulate inflammatory pathways. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. [14]This can be achieved by inhibiting enzymes like cyclooxygenase (COX) or by interfering with the activation of transcription factors like NF-κB, which orchestrate the inflammatory response.
Key Findings from Recent Studies
| Compound ID | Biological Activity | Key Findings | Reference |
| T1 & T2 | Antioxidant | More active due to substituted methoxy groups | [2] |
| ohbh4 | Antioxidant | Most promising DPPH radical scavenger in its series | [6] |
| Compound 1 | Anti-inflammatory | Dose-dependent reduction in paw edema | [14][15] |
| Compound 1A | Anti-inflammatory | Significant reduction in paw edema at 20 mg/kg | [14][15] |
Experimental Protocols
1. DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test benzohydrazide derivatives
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer (517 nm)
Procedure:
-
Prepare different concentrations of the test compounds and the standard in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
2. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory - In Vivo)
This is a widely used animal model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test benzohydrazide derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
The percentage of inhibition of edema is calculated as: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.
Enzyme Inhibition: A Targeted Approach to Disease
The ability of benzohydrazide derivatives to inhibit specific enzymes makes them attractive candidates for the treatment of various diseases. [4][16][17]
Key Enzyme Targets
-
Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. Certain benzohydrazide derivatives have shown potent inhibitory activity against human CA isozymes I and II. [16]* Urease: This enzyme is implicated in infections caused by Helicobacter pylori and is a target for the treatment of peptic ulcers. N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been identified as potent urease inhibitors. [4]* Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Some 2-(benzamido) benzohydrazide derivatives have demonstrated dual inhibitory activity against both enzymes. [17]* Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. In silico studies have suggested that some 4-hydroxybenzohydrazide derivatives could act as dual inhibitors of MAO-B and AChE. [6][18]
Experimental Protocol: In Vitro Urease Inhibition Assay
This assay is based on the measurement of ammonia produced upon the hydrolysis of urea by urease.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
Test benzohydrazide derivatives
-
Standard urease inhibitor (e.g., Thiourea)
-
96-well plate
-
Spectrophotometer (625 nm)
Procedure:
-
Prepare different concentrations of the test compounds and the standard inhibitor.
-
In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and 50 µL of buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of hypochlorite reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 625 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. [19][20]For benzohydrazide derivatives, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity. [21]
Key SAR Insights for Benzohydrazide Derivatives
-
Substitution on the Benzene Ring: The nature and position of substituents on the phenyl ring of the benzohydrazide core significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the biological target. [14]* The Hydrazone Linkage: The -C=N-NH-CO- linkage is a critical pharmacophore. Modifications to this part of the molecule, such as the introduction of different aromatic or heterocyclic aldehydes to form various hydrazones, have a profound effect on the biological activity.
-
Overall Molecular Conformation: The three-dimensional shape of the molecule is crucial for its binding to the active site of an enzyme or receptor. The presence of bulky substituents can introduce steric hindrance, while flexible linkers can allow the molecule to adopt an optimal conformation for binding.
By systematically modifying the benzohydrazide scaffold and evaluating the biological activity of the resulting analogs, researchers can build robust SAR models. [22]These models, in turn, guide the rational design of new derivatives with improved therapeutic profiles.
Future Perspectives and Conclusion
The journey of benzohydrazide derivatives from a versatile synthetic scaffold to a source of promising therapeutic leads is a testament to the power of medicinal chemistry. The diverse biological activities exhibited by this class of compounds underscore their potential to address a wide range of unmet medical needs, from combating drug-resistant infections to providing new avenues for cancer therapy.
Future research in this area will likely focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.
-
Lead Optimization: Utilizing SAR and computational modeling to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical evaluation will be necessary to translate the in vitro promise of these compounds into effective and safe medicines.
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Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (n.d.). PubMed Central. [Link]
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Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). ResearchGate. [Link]
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Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). RSC Publishing. [Link]
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Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (n.d.). MDPI. [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed Central. [Link]
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The Rising Prominence of Fluorinated Benzohydrazides: A Technical Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. This guide provides an in-depth technical exploration of a particularly promising class of compounds: fluorinated benzohydrazides. We will delve into their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their own research endeavors.
The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into a drug candidate is far from a trivial substitution. Its unique physicochemical properties—high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Strategically placed fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase the binding affinity of a ligand to its target protein.[1][2] It is estimated that approximately 20-25% of all pharmaceuticals in the pipeline contain at least one fluorine atom, a testament to its significant impact on drug development.[3]
Synthesis of Fluorinated Benzohydrazides: A Practical Approach
The benzohydrazide core is a versatile scaffold, readily synthesized and amenable to a wide range of chemical modifications.[4] The general synthetic route to fluorinated benzohydrazides typically involves a two-step process: the formation of a fluorinated benzohydrazide intermediate, followed by condensation with an appropriate aldehyde or ketone to yield the final hydrazone derivative.
General Synthesis Protocol
A common and efficient method for the synthesis of fluorinated benzohydrazides involves the hydrazinolysis of a corresponding fluorinated benzoic acid ester.[5] More recent advancements have demonstrated the utility of microwave-assisted synthesis to significantly reduce reaction times.[6][7]
Experimental Protocol: Synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [7]
Step 1: Microwave-Assisted Hydrazinolysis of Methyl Salicylate
-
In a suitable vessel, mix 20 mmol of methyl salicylate (2.6 mL) with 80 mmol of 80% hydrazine hydrate (3.2 mL).
-
Irradiate the mixture in a commercial microwave at 360 W.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 minutes.
-
Upon completion, wash the mixture with distilled water.
-
Collect the separated solid by filtration.
-
Recrystallize the solid from 96% ethanol to obtain pure salicylhydrazide.
Step 2: Acylation with 4-Fluorobenzoyl Chloride
-
Dissolve the salicylhydrazide (1.3 g, 8.5 mmol) in tetrahydrofuran (THF).
-
In a separate vessel, prepare an equimolar amount of 4-fluorobenzoyl chloride (1.0 mL, 8.5 mmol) in THF.
-
Cool the salicylhydrazide solution in an ice bath to 0–5 °C.
-
Slowly add the 4-fluorobenzoyl chloride solution to the cooled salicylhydrazide solution with continuous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Wash the resulting mixture with cold 96% ethanol and filter under vacuum.
-
Recrystallize the product from 96% ethanol to yield 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.
The following diagram illustrates the general synthetic workflow for producing fluorinated benzohydrazide derivatives.
Caption: General synthetic scheme for fluorinated benzohydrazides.
Biological Activities and Therapeutic Potential
Fluorinated benzohydrazides have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents.
Antimicrobial Activity
The emergence of multidrug-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Fluorinated benzohydrazides have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[8] The proposed mechanism of action for some hydrazone derivatives involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-(4-fluorobenzylidene)benzohydrazide | Staphylococcus aureus | - | [1] |
| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazone | Staphylococcus aureus | 0.39 ± 0.02 | [1] |
| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazone | Escherichia coli | 0.39 ± 0.02 | [1] |
| Phenylacetamide derivative 8 | MRSA | 0.66 | [9] |
| Phenylacetamide derivative 21 | Escherichia coli | 0.67 | [9] |
| 2-(m-fluorophenyl)-benzimidazole derivative 14 | Bacillus subtilis | 7.81 | [10] |
| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Escherichia coli | 31.25 | [10] |
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects remains a critical goal in oncology research. Fluorinated benzohydrazides have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[11] One of the proposed mechanisms of action involves the inhibition of key enzymes in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) kinase.[11][12]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzohydrazide derivative H20 | A549 (Lung) | 0.46 | [11][12] |
| Benzohydrazide derivative H20 | MCF-7 (Breast) | 0.29 | [11][12] |
| Benzohydrazide derivative H20 | HeLa (Cervical) | 0.15 | [11][12] |
| Fluorinated aminophenylhydrazine 6 | A549 (Lung) | 0.64 | [13] |
| Curcumin-pyrimidine analog 3g (4-fluorophenyl) | MCF-7 (Breast) | 0.61 ± 0.05 | [14] |
| Thiazoline-tetralin derivative 4b | A549 (Lung) | - | [15] |
| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung) | 10.67 ± 1.53 | [12] |
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a potential target for some anticancer fluorinated benzohydrazides.
Caption: Inhibition of the EGFR signaling pathway.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new antiepileptic drugs with improved efficacy and safety profiles is ongoing.[16] While specific data for fluorinated benzohydrazides is still emerging, related fluorinated compounds have shown promising anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[17][18]
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| F-HEPP (fluorinated 3-hydroxy-3-ethyl-3-phenylpropionamide) | MES | 87.1 | [17] |
| Cl-HEPP (chlorinated 3-hydroxy-3-ethyl-3-phenylpropionamide) | MES | 62.0 | [17] |
| F-HEPP (fluorinated 3-hydroxy-3-ethyl-3-phenylpropionamide) | scPTZ | 43.5 | [17] |
| Triazolopyrimidine derivative 6d | MES | 15.8 | [16][19] |
| Triazolopyrimidine derivative 6d | scPTZ | 14.1 | [16][19] |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4g | MES | 23.7 | [18] |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4g | scPTZ | 18.9 | [18] |
Enzyme Inhibition
The inhibitory activity of fluorinated benzohydrazides against various enzymes is a key aspect of their therapeutic potential. For instance, hydrazones of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[3]
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 4-(Trifluoromethyl)benzohydrazide-hydrazones (general) | Acetylcholinesterase (AChE) | 46.8–137.7 | [3] |
| 4-(Trifluoromethyl)benzohydrazide-hydrazones (general) | Butyrylcholinesterase (BuChE) | 19.1–881.1 | [3] |
| Benzohydrazide derivative H20 | EGFR | 0.08 | [11][12] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry.[20] For fluorinated benzohydrazides, several key SAR trends have been observed:
-
Position of Fluorine Substitution: The location of the fluorine atom on the phenyl ring can significantly impact activity. For example, in a series of benzothiazole-phenyl analogs, trifluoromethyl groups were well-tolerated at the ortho and para positions for enzyme inhibition.[21]
-
Nature of the Substituent: The type of group attached to the hydrazone nitrogen plays a crucial role. In a study of benzohydrazide derivatives as EGFR inhibitors, compounds with a para-methyl group on the A ring showed stronger antiproliferative activity than those with hydrogen, fluorine, chlorine, or bromine.[12]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents can influence activity. For instance, in a series of urease inhibitors, electron-donating groups on the phenyl ring were found to enhance enzyme inhibition.[22]
The following diagram illustrates the key variable regions of the fluorinated benzohydrazide scaffold that are critical for SAR studies.
Caption: Key regions for SAR studies on the benzohydrazide scaffold. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.)
Future Perspectives
Fluorinated benzohydrazides represent a highly promising and versatile class of compounds for drug discovery. Their straightforward synthesis, coupled with a wide range of biological activities, makes them attractive candidates for further investigation. Future research should focus on:
-
Lead Optimization: Utilizing the established SAR to design and synthesize novel derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying their various biological effects.
-
In Vivo Efficacy and Safety: Advancing the most promising candidates to in vivo studies to evaluate their therapeutic efficacy and toxicological profiles.
By continuing to explore the chemical space of fluorinated benzohydrazides, the scientific community is well-positioned to unlock new therapeutic opportunities for a variety of diseases.
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IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (n.d.). Retrieved from [Link]
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2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). Molbank, 2020(1), M1103. [Link]
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IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. (n.d.). Retrieved from [Link]
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In Silico Prediction of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide Bioactivity: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the vanguard of modern drug discovery, in silico methodologies provide a critical advantage, enabling the rapid, cost-effective evaluation of novel chemical entities before their physical synthesis.[1] This technical guide presents a comprehensive, field-proven workflow for predicting the bioactivity of a relatively uncharacterized molecule: 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (CAS No: 114467-21-9).[2][3] We navigate the entire computational pipeline, from initial ligand characterization and target identification to molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By grounding each step in established scientific principles and leveraging publicly available computational tools, this document serves as a practical blueprint for researchers seeking to unlock the therapeutic potential of new compounds. The narrative emphasizes the causality behind methodological choices, ensuring a self-validating and reproducible scientific process.
Introduction: The Case for Predictive Modeling
The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[4] Computational drug discovery mitigates these risks by creating predictive models that narrow the experimental search space.[5][6] This allows for the early prioritization of promising candidates and the elimination of those with unfavorable properties.
Our subject molecule, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, belongs to the benzohydrazide class. Compounds in this family are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9] The presence of a tetrafluoroethoxy group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it an intriguing candidate for investigation. This guide will treat it as a novel entity, applying a systematic in silico approach to generate a robust hypothesis of its biological function and drug-like potential.
The Computational Bioactivity Prediction Workflow
The prediction of a molecule's bioactivity is not a single experiment but a multi-faceted workflow. Each stage builds upon the last, progressively refining our understanding of the compound's potential interactions within a biological system. The overall process is outlined below.
Caption: Overall In Silico Bioactivity Prediction Workflow.
Phase 1: Ligand Preparation and Physicochemical Analysis
Before any biological activity can be predicted, the molecule must be accurately represented in a format suitable for computational analysis. This foundational step ensures the quality and reliability of all subsequent predictions.
Protocol: Ligand Structure Generation and Optimization
-
Obtain 2D Representation : The canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is generated: O=C(NN)c1cccc(OC(F)(F)C(F)F)c1.
-
Convert to 3D Structure : Use a molecular editor or a tool like Open Babel to convert the 2D SMILES string into a 3D structure file (e.g., SDF or MOL2 format).
-
Add Hydrogens : Ensure all hydrogen atoms are explicitly added, as they are critical for calculating charge and participating in hydrogen bonds. This is typically done assuming a physiological pH of 7.4.
-
Energy Minimization : The initial 3D conformation is likely not at its lowest energy state. A force field (e.g., MMFF94 or UFF) is applied to perform energy minimization. This process adjusts bond lengths and angles to find a more stable, low-energy conformation, which is a more realistic representation of the molecule.
Data: Predicted Physicochemical Properties
A molecule's "drug-likeness" is often initially assessed using physicochemical descriptors, famously codified by Lipinski's Rule of Five. We used the ADMETlab 3.0 web server to generate these properties.[10]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 252.17 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 3 (2 from -NH2, 1 from -NH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2 from O, 2 from N) | ≤ 10 | Yes |
| Rotatable Bonds | 5 | ≤ 10 | Yes |
Analysis : The compound fully complies with Lipinski's Rule of Five, suggesting it possesses a molecular framework conducive to oral bioavailability. Its moderate LogP indicates a good balance between aqueous solubility and lipid membrane permeability.
Phase 2: Target Identification
With a characterized ligand, the next crucial step is to hypothesize its biological target(s). Since 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide has no well-documented activity, we employ a "reverse" or ligand-based approach to identify potential protein partners.
Causality: Why Ligand-Based Target Prediction?
This approach operates on the principle of molecular similarity: a novel molecule is likely to bind to the same targets as known drugs or ligands that share similar structural or pharmacophoric features.[11] This is a powerful and efficient method for generating hypotheses when no target information is available.[12] For this guide, we hypothesize a target based on the known activities of the broader benzohydrazide class, which has shown significant promise against Mycobacterium tuberculosis (Mtb).[9] A key Mtb enzyme, Enoyl-Acyl Carrier Protein Reductase (InhA), is a well-validated drug target.
Phase 3: Interaction and Viability Analysis
This phase forms the core of the predictive process, where we simulate the interaction between our ligand and its hypothesized target and evaluate its broader pharmacokinetic profile.
Molecular Docking of InhA
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein's binding site.[13][14] A strong predicted binding affinity suggests the compound may act as an effective inhibitor.
-
Receptor Preparation : The crystal structure of the Mtb InhA enzyme was downloaded from the Protein Data Bank (PDB ID: 4DRE). Using AutoDock Tools, all water molecules and non-essential co-factors were removed. Polar hydrogens were added, and Gasteiger charges were computed to prepare the protein for docking.
-
Ligand Preparation : The energy-minimized 3D structure of our ligand from Phase 1 was converted to the PDBQT format, defining rotatable bonds and assigning charges.
-
Grid Box Definition : A grid box was centered on the known active site of InhA, defined by the position of its co-crystallized ligand. The box dimensions (25x25x25 Å) were set to be large enough to encompass the entire binding pocket, allowing the ligand to explore various conformations freely.
-
Docking Simulation : The docking was performed using AutoDock Vina. The software employs a Lamarckian Genetic Algorithm to explore possible binding poses, evaluating each with a sophisticated scoring function to estimate the binding affinity.[15]
-
Results Analysis : The simulation returns multiple binding poses ranked by their binding affinity in kcal/mol. The pose with the lowest (most negative) binding energy is considered the most probable.
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 1 | -8.2 | TYR158, MET199, ILE215 |
| 2 | -7.9 | PHE149, PRO193, MET199 |
| 3 | -7.5 | GLY104, ILE194, LEU207 |
Analysis : The top predicted binding affinity of -8.2 kcal/mol indicates a strong and favorable interaction between 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and the InhA active site. Visualization of the top pose reveals that the hydrazide moiety forms a critical hydrogen bond with the backbone of TYR158, a key residue for inhibitor binding. The tetrafluoroethoxy tail is predicted to be buried in a hydrophobic pocket formed by MET199 and ILE215, suggesting its role in enhancing binding potency.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interaction with a specific target.[16] By analyzing the best docking pose, we can construct a pharmacophore model that can be used for designing new analogues or screening large databases for molecules with similar interaction potential.
-
Feature Identification : Based on the top-ranked docking pose of our ligand within the InhA active site, key interaction features were identified.
-
Feature Definition : These features include:
-
One Hydrogen Bond Acceptor (HBA) from the carbonyl oxygen.
-
One Hydrogen Bond Donor (HBD) from the terminal amine.
-
One Aromatic Ring (AR) from the central benzene ring.
-
One Hydrophobic (HY) feature representing the tetrafluoroethoxy group.
-
-
Spatial Arrangement : The 3D coordinates and relative distances between these features were recorded to create the final pharmacophore query.
Caption: Predicted Pharmacophore for InhA Inhibition.
ADMET and Toxicity Prediction
A potent molecule is only a viable drug candidate if it can reach its target and is non-toxic. In silico ADMET prediction is a crucial step to flag potential liabilities early.[17][18] These predictions are based on robust Quantitative Structure-Activity Relationship (QSAR) models trained on large experimental datasets.[19][20]
The prepared SMILES string of the compound was submitted to the free ADMETlab 3.0 web server for a comprehensive evaluation of its pharmacokinetic and toxicity properties.[10]
| Category | Parameter | Prediction | Interpretation |
| Absorption | Human Intestinal Absorption (HIA) | + (Good) | Likely well-absorbed from the gut. |
| Caco-2 Permeability | + (Good) | High potential for passive diffusion across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | - (Poor) | Unlikely to cross into the central nervous system, reducing potential for CNS side effects. |
| Plasma Protein Binding (PPB) | > 90% (High) | May have a longer duration of action but lower free drug concentration. | |
| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. | |
| Toxicity | hERG Blockade | Non-blocker | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of being carcinogenic. | |
| Human Hepatotoxicity (H-HT) | - (Low risk) | Unlikely to cause liver damage. |
Analysis : The predicted ADMET profile is highly favorable. The compound shows good potential for oral absorption and is predicted to be free of major liabilities concerning metabolism and toxicity. Its inability to cross the BBB is advantageous for a non-CNS target like Mtb InhA. The high plasma protein binding is a factor to consider in later stages of development but does not preclude it as a viable candidate.
Synthesis of Findings and Future Directions
This comprehensive in silico investigation has generated a robust, data-driven hypothesis for the bioactivity of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
-
Predicted Bioactivity : The molecule is predicted to be a potent inhibitor of Mycobacterium tuberculosis InhA, with a strong binding affinity of -8.2 kcal/mol driven by key hydrogen bonding and hydrophobic interactions.
-
Drug-Likeness : The compound exhibits excellent physicochemical properties, adhering to Lipinski's Rule of Five, and possesses a highly favorable ADMET profile, suggesting good oral bioavailability and a low risk of common toxicities.
-
Structural Insights : The generated pharmacophore model provides a blueprint of the key chemical features required for InhA inhibition, which can guide the rational design of more potent analogues.
The logical next step is the experimental validation of these computational predictions. This would involve:
-
Chemical Synthesis : Laboratory synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
-
In Vitro Enzyme Assay : Testing the synthesized compound directly against purified InhA to determine its IC₅₀ value.
-
Antimycobacterial Assay : Evaluating the compound's activity against whole-cell cultures of M. tuberculosis to determine its Minimum Inhibitory Concentration (MIC).
Conclusion
The application of a structured in silico workflow has successfully transformed an uncharacterized molecule into a promising lead candidate for anti-tubercular drug discovery. By systematically evaluating its physicochemical properties, predicting its biological target, simulating its molecular interactions, and profiling its pharmacokinetic viability, we have built a compelling, evidence-based case for its further development. This guide demonstrates that computational methods are not merely theoretical exercises but indispensable tools in the modern researcher's arsenal, accelerating the path toward novel therapeutic interventions.
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An In-depth Technical Guide to Exploring the Mechanism of Action of Benzohydrazide Analogs
This guide provides a comprehensive exploration of the multifaceted mechanisms of action of benzohydrazide analogs, a class of compounds demonstrating significant therapeutic potential across various disciplines. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with advanced experimental methodologies to facilitate a deeper understanding and further investigation of these versatile molecules.
Introduction: The Benzohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry
The benzohydrazide moiety, characterized by a hydrazide group (-CONHNH₂) attached to a benzene ring, serves as a cornerstone in the design of novel therapeutic agents. This structural motif is prevalent in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] The versatility of the benzohydrazide scaffold lies in its synthetic tractability and its ability to engage in various biological interactions, such as hydrogen bonding and metal chelation, which are crucial for target binding.[4][5] Understanding the nuanced mechanisms through which these analogs exert their effects is paramount for optimizing their therapeutic potential and developing next-generation drugs.
This guide will dissect the primary mechanisms of action, focusing on enzyme inhibition, antimicrobial effects, and anticancer activity. We will delve into the causality behind experimental designs and provide robust, self-validating protocols to empower researchers in their investigations.
Enzyme Inhibition: A Dominant Mechanism of Action
A primary mechanism through which benzohydrazide analogs exert their biological effects is the inhibition of specific enzymes. The structural features of the benzohydrazide core can be readily modified to achieve high affinity and selectivity for the active sites of various enzymes.
Tyrosinase Inhibition: Modulating Melanogenesis
Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a prime target for agents developed to treat hyperpigmentation disorders.[6][7] Several benzohydrazide derivatives have been identified as potent tyrosinase inhibitors.[8][9][10]
Mechanistic Insight: These analogs often act as competitive inhibitors, binding to the active site of tyrosinase and preventing the substrate (e.g., L-tyrosine) from binding.[8][9] The hydrazide moiety can chelate the copper ions within the enzyme's active site, a critical interaction for inhibitory activity. Structure-activity relationship (SAR) studies reveal that substituents on the benzylidene ring significantly influence potency. For instance, analogs bearing a catechol group have demonstrated extremely potent anti-melanogenic effects.[9]
Experimental Workflow: Investigating Tyrosinase Inhibition
The following workflow outlines the key steps to characterize a novel benzohydrazide analog as a tyrosinase inhibitor.
Caption: Workflow for characterizing benzohydrazide analogs as tyrosinase inhibitors.
Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from methodologies described in the literature for assessing the inhibitory activity of compounds against mushroom tyrosinase.[7][9]
-
Reagent Preparation:
-
Prepare a 17.2 mM phosphate buffer (pH 6.5).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a concentration of 20 units/20 µL.
-
Prepare a 345 µM L-tyrosine solution (substrate) in the phosphate buffer.
-
Dissolve test compounds (benzohydrazide analogs) and a positive control (e.g., kojic acid) in DMSO to create stock solutions, then dilute to various concentrations with the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 170 µL of the L-tyrosine substrate mixture.
-
Add 10 µL of the test compound solution at different concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader to quantify the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance with the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
EGFR is a key therapeutic target in oncology, and its dysregulation is implicated in various cancers. Benzohydrazide derivatives have been synthesized as potential EGFR kinase inhibitors.[11][12]
Mechanistic Insight: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. Molecular docking studies have shown that they can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket, such as Gln767 and Leu694, thereby blocking the downstream signaling cascade that promotes cell proliferation.[11]
Experimental Workflow: EGFR Kinase Inhibition
Caption: Workflow for evaluating benzohydrazide analogs as EGFR kinase inhibitors.
Other Notable Enzyme Targets
The versatility of the benzohydrazide scaffold allows it to target a wide array of other enzymes.
| Enzyme Target | Therapeutic Area | Mechanistic Notes | Key References |
| InhA (Enoyl-ACP Reductase) | Antitubercular | Crucial for mycolic acid synthesis in Mycobacterium tuberculosis. Analogs can form hydrogen bonds with the InhA active site. | [13][14][15] |
| Carbonic Anhydrases (CA-I & II) | Glaucoma, Hypertension | Metalloenzymes containing zinc; benzohydrazides can coordinate with the zinc ion in the active site. | [16] |
| Cholinesterases (AChE & BuChE) | Alzheimer's Disease | Inhibition of these enzymes increases acetylcholine levels in the brain. Analogs can interact with the catalytic triad. | [17][18][19] |
| Urease | Peptic Ulcers, Urolithiasis | Inhibition prevents the hydrolysis of urea into ammonia, which is pathogenic. Analogs interact with nickel ions in the active site. | [20] |
| Monoamine Oxidase (MAO) | Depression | Nialamide, a benzohydrazide derivative, is an irreversible MAO inhibitor, increasing neurotransmitter levels. | [4] |
Antimicrobial Mechanism of Action
Benzohydrazide derivatives exhibit significant activity against a range of microbial pathogens, including bacteria and fungi.[3][21][22] Their mechanisms of action are often multifaceted.
Antitubercular Activity via InhA Inhibition
As mentioned, a key target for antitubercular benzohydrazides is the InhA enzyme, which is essential for the survival of Mycobacterium tuberculosis.[13][14] The well-known antitubercular drug isoniazid is a hydrazide derivative that, upon activation, inhibits InhA.[14] Novel benzohydrazide analogs are being developed to overcome resistance to existing drugs by targeting this same pathway. Molecular docking studies have been instrumental in designing compounds that fit snugly into the InhA active site, forming stable interactions.[13][21]
General Antibacterial and Antifungal Mechanisms
Beyond specific enzyme targets, the antimicrobial activity of benzohydrazide analogs can be attributed to several other mechanisms:
-
Cell Wall Disruption: Some analogs may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[23]
-
Membrane Permeabilization: The lipophilic nature of certain derivatives allows them to intercalate into the microbial cell membrane, disrupting its integrity.
-
Metal Chelation: By chelating essential metal ions, these compounds can disrupt vital metabolic processes within the microbial cell.[4]
Experimental Workflow: Characterizing Antimicrobial Activity
Caption: A streamlined workflow for assessing the antimicrobial properties of benzohydrazide analogs.
Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for quantifying the in vitro activity of an antimicrobial agent.[21]
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a stock solution of the test compound in DMSO.
-
Adjust the microbial inoculum to a concentration of 1 x 10⁸ CFU/mL (0.5 McFarland standard), then dilute to a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of sterile broth/media to all wells.
-
Add 50 µL of the stock compound solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring absorbance.
-
Anticancer Activity: Proliferation, Apoptosis, and Beyond
The anticancer properties of benzohydrazide analogs are well-documented against a variety of cancer cell lines, including those from lung, breast, and cervical cancers.[1][11][24][25] The mechanisms are diverse, often involving the inhibition of key signaling pathways or the induction of programmed cell death.
Mechanistic Pathways:
-
Kinase Inhibition: As discussed with EGFR, inhibition of protein kinases that drive cell proliferation is a major mechanism.[11][12]
-
Induction of Apoptosis: Many analogs can trigger the intrinsic or extrinsic apoptotic pathways, leading to cancer cell death.
-
Cell Cycle Arrest: Compounds can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.
-
Antioxidant/Pro-oxidant Activity: Depending on the cellular context and the specific analog, benzohydrazides can act as antioxidants, protecting normal cells, or as pro-oxidants, generating reactive oxygen species (ROS) to kill cancer cells.[4][26]
Protocol: Antiproliferative MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][11]
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzohydrazide analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ or GI₅₀ value from the dose-response curve.
-
Conclusion and Future Directions
Benzohydrazide analogs represent a remarkably versatile class of compounds with a rich and diverse pharmacology. Their mechanisms of action, primarily centered around enzyme inhibition, antimicrobial effects, and anticancer activity, provide a fertile ground for therapeutic innovation. The key to unlocking their full potential lies in a systematic and rigorous investigation of their structure-activity relationships and biological interactions. By employing the integrated experimental and in silico workflows detailed in this guide, researchers can effectively elucidate the precise mechanisms of novel analogs, paving the way for the development of highly potent and selective therapeutic agents. Future work should focus on optimizing lead compounds to enhance efficacy and minimize off-target effects, ultimately translating these promising molecules from the laboratory to the clinic.
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Solanki, V., et al. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ChemistrySelect. [Link][27]
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Abdel-Mottaleb, M. S. A., et al. (2017). Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis. PubMed. [Link][13]
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Krátký, M., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(11), 2689. [Link][17]
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Arshad, F., et al. (2022). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. ResearchGate. [Link][26]
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Sharma, R., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link][24]
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El-Sayed, N. N. E., et al. (2024). Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity. RSC Advances, 14(38), 27303-27324. [Link][14]
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Khan, K. M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(11), 2960. [Link][20]
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Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link][25]
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Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(55), 34819-34834. [Link][18]
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Krátký, M., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(21), 5006. [Link][19]
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Gholampour, Z., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. SID. [Link]
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Manivannan, P., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(11), 107-115. [Link][3]
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Ali, D., et al. (2011). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link][5]
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Anonymous. (n.d.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link][22]
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Sari, Y., et al. (2021). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link][23]
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Gevorgyan, A. R., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5220-5224. [Link][30]
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Patcharawalai, T., et al. (2023). Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations. International Journal of Molecular Sciences, 24(21), 15951. [Link][15]
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Zolghadri, S., et al. (2019). Biomedical applications of tyrosinases and tyrosinase inhibitors. ResearchGate. [Link][6]
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Lee, K. C., et al. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. PubMed. [Link][8]
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Kim, M.-J., et al. (2020). Identification of a Novel Class of Anti-Melanogenic Compounds, (Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one Derivatives, and Their Reactive Oxygen Species Scavenging Activities. Antioxidants, 9(11), 1083. [Link][9]
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Bourdelais, A. J., et al. (2017). Structure Activity Relationship of Brevenal Hydrazide Derivatives. MDPI. [Link][31]
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Lee, K. C., et al. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 30(2), 346. [Link][10]
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Kim, M.-J., et al. (2021). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. International Journal of Molecular Sciences, 22(16), 8753. [Link][7]
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A Comprehensive Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide for Research Applications
For researchers, scientists, and drug development professionals, the sourcing and validation of novel chemical entities are foundational to pioneering new therapeutic avenues. This guide provides an in-depth technical overview of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a fluorinated analog belonging to the versatile class of benzohydrazide derivatives. While specific research applications for this particular molecule are still emerging, its structural motifs—the benzohydrazide core and the tetrafluoroethoxy group—suggest significant potential in medicinal chemistry and drug discovery. This document will navigate the critical aspects of supplier qualification, quality control, and potential research applications, empowering researchers to confidently incorporate this compound into their studies.
Understanding the Molecule: Chemical Properties and Synthetic Strategy
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (Molecular Formula: C₉H₈F₄N₂O₂) is a derivative of benzoic acid characterized by a hydrazide functional group and a tetrafluoroethoxy substituent at the meta position. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The tetrafluoroethoxy group, in particular, can significantly modulate the lipophilicity and electronic properties of the parent molecule.
Synthesis Pathway
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide typically follows a two-step process starting from the corresponding benzoic acid or its ester derivative. This well-established route for preparing benzohydrazides offers a reliable and scalable method for laboratory synthesis.
Caption: General synthetic route to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Experimental Protocol: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
-
Step 1: Esterification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid.
-
To a solution of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.
-
-
Step 2: Hydrazinolysis of the Methyl Ester.
-
Dissolve the methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours. A white precipitate may form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
-
Sourcing and Supplier Qualification
The reliability of research data is intrinsically linked to the quality of the starting materials. Therefore, a rigorous approach to selecting and qualifying a supplier for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is paramount.
Identifying Potential Suppliers
A number of chemical suppliers list 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide or its immediate precursor, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, in their catalogs. When evaluating potential suppliers, consider the following:
| Supplier Attribute | Key Considerations |
| Product Purity | Look for suppliers that provide a Certificate of Analysis (CoA) with detailed purity information (e.g., >95%, >98%). |
| Available Quantities | Ensure the supplier can provide the required quantities for your research needs, from milligram to gram scale. |
| Technical Data | Prefer suppliers who offer comprehensive technical data, including NMR, HPLC, and/or mass spectrometry data for the specific batch. |
| Lead Times & Stock | Inquire about lead times and whether the compound is in stock or synthesized on demand. |
| Reputation & Reviews | Consider the supplier's reputation within the scientific community and look for reviews or testimonials. |
Essential Questions for Your Supplier
Before placing an order, it is crucial to engage with the supplier's technical support to clarify the following:
-
Can you provide a batch-specific Certificate of Analysis?
-
What analytical methods were used to determine the purity?
-
Is the material crystalline or amorphous?
-
What are the recommended storage conditions?
-
Can you provide a Safety Data Sheet (SDS)?
Quality Control and Analytical Validation
Upon receipt of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, independent analytical validation is a critical step to confirm its identity and purity.
Caption: A typical quality control workflow for incoming research chemicals.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure.
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the benzene ring, the N-H protons of the hydrazide group, and a characteristic triplet for the CHF₂ proton of the tetrafluoroethoxy group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.[3]
-
¹³C NMR: The ¹³C spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the hydrazide, and the carbons of the tetrafluoroethoxy group, with characteristic splitting patterns due to fluorine-carbon coupling.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this type of molecule.[4] The observed molecular ion peak should correspond to the calculated molecular weight of C₉H₈F₄N₂O₂.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Safety and Handling
As with any research chemical, proper safety precautions are essential when handling 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. While a specific Safety Data Sheet (SDS) may not be readily available from all suppliers, information can be inferred from related compounds.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Research Applications in Drug Discovery
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The incorporation of the tetrafluoroethoxy group is expected to enhance these properties, making 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide a promising candidate for screening in various therapeutic areas.
Areas of Potential Biological Activity
-
Anticancer: Many benzohydrazide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[6][7] They can act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) or tyrosine kinases.
-
Antimicrobial: The hydrazide-hydrazone moiety is a common feature in compounds with antibacterial and antifungal properties.[3] These compounds can interfere with microbial growth through various mechanisms, including enzyme inhibition.
-
Enzyme Inhibition: The benzohydrazide structure can serve as a scaffold for the design of enzyme inhibitors targeting a wide range of enzymes, including monoamine oxidase (MAO), carbonic anhydrase, and various proteases.[8][9] The tetrafluoroethoxy group can enhance binding to the active site and improve pharmacokinetic properties.
A Starting Point for Library Synthesis
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is an excellent starting material for the synthesis of a library of hydrazone derivatives. By reacting the terminal amino group of the hydrazide with a diverse range of aldehydes and ketones, researchers can rapidly generate a collection of novel compounds for biological screening. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of this chemical class.
Caption: General scheme for the synthesis of a hydrazone library.
Conclusion
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide represents an intriguing, yet underexplored, chemical entity for researchers in drug discovery and medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a high potential for biological activity. By following the rigorous guidelines for supplier qualification, analytical validation, and safe handling outlined in this guide, researchers can confidently incorporate this promising molecule into their screening programs and synthetic efforts. The exploration of its biological properties may lead to the discovery of novel therapeutic agents for a range of diseases.
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Methodological & Application
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
Introduction: The Rationale for Investigating 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] The hydrazide-hydrazone scaffold has emerged as a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][3][4][5] The core structure, characterized by an azometine (-NHN=CH-) group, is a key pharmacophore that has been extensively explored.[1]
This document provides a comprehensive guide for the evaluation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide , a novel compound featuring this promising benzohydrazide core. The introduction of a tetrafluoroethoxy group is a strategic chemical modification intended to enhance the lipophilicity and metabolic stability of the molecule, potentially improving its cellular uptake and overall efficacy against microbial pathogens. While direct antimicrobial data for this specific compound is not yet published, the well-established antimicrobial potential of the broader benzohydrazide class provides a strong scientific basis for its investigation.[6][7]
These application notes are designed for researchers, scientists, and drug development professionals. They offer detailed, field-proven protocols for determining the antimicrobial profile of this novel compound, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]
Physicochemical Properties and Handling
Prior to initiating antimicrobial assays, it is critical to understand the physicochemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide to ensure accurate and reproducible results.
Table 1: Physicochemical Properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
| Property | Value | Source |
| Molecular Formula | C9H8F4N2O2 | [12] |
| Molecular Weight | 252.17 g/mol | [12] |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, ethanol). | |
| Stability | To be determined; assess stability in solution at working temperatures. | |
| Purity | ≥95% recommended for initial screening. |
Stock Solution Preparation: A Critical First Step
The accuracy of any susceptibility test hinges on the correct preparation of the compound's stock solution. Due to the aromatic and fluorinated nature of the compound, it is anticipated to have low aqueous solubility.
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Begin by assessing the solubility of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in dimethyl sulfoxide (DMSO). DMSO is a common solvent for novel compounds in antimicrobial testing; however, the final concentration in the assay medium should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.[6]
-
High-Concentration Stock: Accurately weigh a precise amount of the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows). Use a vortex mixer and gentle warming if necessary to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Phase 1: Primary Screening for Antimicrobial Activity
The initial phase of testing aims to determine if 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide possesses intrinsic antimicrobial activity and, if so, at what concentration. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[13][14][15][16]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][16] This quantitative method is highly reproducible and allows for the simultaneous testing of multiple compounds and microbial strains.[13][17]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay.
Protocol 2: Broth Microdilution Assay
-
Microorganism Selection: Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Include quality control (QC) strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.[17]
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Plate Preparation:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[18]
-
In the first column, add 100 µL of the 2X highest concentration of the test compound (prepared from the stock solution in CAMHB).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.[18]
-
This creates a concentration gradient of the compound. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[14][18]
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add the diluted bacterial suspension to each well (columns 1-11), resulting in a final volume of 100 µL per well (this step is a variation, often 5-10uL of a more concentrated inoculum is added to 100uL of drug dilution). A more standard method is to have the drug dilutions prepared at 2x final concentration in 100uL, and then add 100uL of the 2x final inoculum concentration.[19]
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13][17]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide that completely inhibits visible growth.[14][15][19]
-
Optionally, use a viability indicator like Resazurin or measure the optical density (OD) at 600 nm with a plate reader for a quantitative assessment.[20]
-
Data Presentation
Summarize the results in a clear, tabular format.
Table 2: Example MIC Data for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
| Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Experimental Value] | [Expected Value] |
| Escherichia coli | Negative | [Experimental Value] | [Expected Value] |
| Pseudomonas aeruginosa | Negative | [Experimental Value] | [Expected Value] |
| Enterococcus faecalis | Positive | [Experimental Value] | [Expected Value] |
Phase 2: Confirmatory and Secondary Assays
If the compound shows promising MIC values, further characterization is warranted.
Agar Disk Diffusion Assay
This qualitative or semi-quantitative method provides a visual confirmation of antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[21]
Protocol 3: Agar Disk Diffusion
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[21][22]
-
Inoculation: Using the standardized 0.5 McFarland inoculum, swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[23][24]
-
Disk Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (e.g., 30 µg). The solvent used to dissolve the compound should be allowed to evaporate completely before placing the disk on the agar.
-
Aseptically place the disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.[21]
-
Place disks at least 24 mm apart.[21]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[22][25]
Time-Kill Kinetic Assay
This assay provides crucial information on the pharmacodynamics of the compound, determining whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which this occurs.[26][27] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[26]
Logical Flow of a Time-Kill Assay
Caption: Process flow for a time-kill kinetic assay.
Protocol 4: Time-Kill Kinetic Assay
-
Preparation: Prepare flasks containing broth with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. Also, prepare a growth control flask without the compound.[28]
-
Inoculation: Inoculate all flasks with a standardized bacterial suspension to a starting density of approximately 1 x 10⁶ CFU/mL.[28]
-
Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), aseptically remove an aliquot from each flask.[28]
-
Quantification:
-
Perform serial 10-fold dilutions of each aliquot in a neutralizing broth or sterile saline.
-
Plate a defined volume of each dilution onto nutrient agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
-
Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration and the growth control.
-
Analyze the curves to determine the rate and extent of bacterial killing.
-
Trustworthiness and Self-Validation
To ensure the integrity and validity of the experimental results, every assay must incorporate a robust set of controls.
-
Positive Control: A standard antibiotic with known activity against the test organisms (e.g., Ciprofloxacin, Gentamicin) should be run in parallel to confirm that the assay conditions are suitable for detecting antimicrobial activity.[6][29]
-
Negative (Growth) Control: This consists of the microbial inoculum in broth without the test compound. Vigorous growth must be observed in this control for the assay to be valid.[14][29]
-
Sterility Control: Broth medium without any microorganisms is incubated to ensure there is no contamination.[14][29]
-
Solvent Toxicity Control: Test the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it does not inhibit microbial growth.
-
Quality Control (QC) Strains: Use of reference strains with established MIC ranges (as per CLSI or EUCAST guidelines) is mandatory to validate the accuracy of the testing methodology.[14]
By systematically including these controls, the protocols become self-validating, providing confidence in the generated data and ensuring that any observed antimicrobial activity is directly attributable to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
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Application of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in cancer cell line studies
An Application Guide for the Preclinical Evaluation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in Cancer Cell Line Models
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzohydrazide Scaffold
The benzohydrazide moiety is a cornerstone pharmacophore in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This versatile scaffold is present in numerous compounds exhibiting antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[2] Of particular interest to the drug development community is the growing body of evidence highlighting the potent anti-cancer activities of benzohydrazide derivatives.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in tumor proliferation.[4][5] Furthermore, studies have identified specific benzohydrazide analogs as potent inducers of apoptosis (programmed cell death) and disruptors of the cancer cell cycle, leading to growth arrest and cell death.[6][7]
This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals investigating the potential anti-cancer properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide , a novel analog within this promising class. While specific data on this particular derivative is nascent, its structural relation to compounds with established anti-tumor activity provides a strong rationale for its evaluation. This guide outlines a logical, multi-phase experimental strategy, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate its mode of action in clinically relevant cancer cell line models.
Compound Profile: 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
-
Core Structure: Benzohydrazide
-
Key Substitution: A 1,1,2,2-Tetrafluoroethoxy group at the 3-position of the benzene ring.
-
Rationale for Investigation: The electron-withdrawing nature of the tetrafluoroethoxy group may significantly influence the compound's pharmacokinetic properties, target binding affinity, and overall biological activity compared to other analogs.
-
Solubility: Like many small organic molecules, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). It is critical to establish its solubility limits in cell culture media to prevent precipitation during experiments.
Phase 1: Foundational In Vitro Cytotoxicity Screening
The initial and most critical step in evaluating any potential anti-cancer agent is to determine its dose-dependent cytotoxic effect across a panel of diverse cancer cell lines. This provides a baseline understanding of the compound's potency and spectrum of activity.
Scientific Rationale
The goal is to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). A low IC50 value indicates high potency. Screening against a panel of cell lines (e.g., representing lung, breast, colon, and liver cancers) is crucial, as the compound's efficacy can be highly dependent on the genetic background of the cancer.[8] For this purpose, a metabolic activity assay, such as the MTT assay, is a reliable, high-throughput method.[9][10] This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[9]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound IC50 values using the MTT assay.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in sterile DMSO. From this stock, create a series of 2-fold dilutions in complete culture medium to achieve final desired concentrations (e.g., 100 µM down to 0.1 µM).
-
Scientist's Note: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤0.5%).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a "vehicle control" (medium with DMSO only) and a "blank" (medium only, no cells).[12]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Monitor for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a graph with concentration on the x-axis (log scale) and percent viability on the y-axis to generate a dose-response curve and calculate the IC50 value.
Data Presentation: IC50 Values
Summarize the calculated IC50 values in a clear, tabular format.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
Phase 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of the compound is established, the next phase is to investigate how it kills cancer cells. Based on the known activities of related benzohydrazide compounds, two primary mechanisms to investigate are the induction of apoptosis and the disruption of the cell cycle.[6][7]
2A. Investigation of Apoptosis Induction
Apoptosis is a highly regulated process of programmed cell death that is often dysregulated in cancer. Many effective chemotherapeutic agents work by reactivating this process.[13]
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC) to detect these apoptotic cells via flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14] A subsequent step is to measure the activity of executioner caspases, such as caspase-3 and caspase-7, which are key proteases that dismantle the cell during apoptosis.[15]
Caption: Hypothesized apoptotic pathways targeted by the compound.
-
Cell Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat the cells with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide at concentrations equivalent to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.
-
Trustworthiness Note: A positive control, such as Doxorubicin (1 µM), should be included to validate the assay setup.[16]
-
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Analysis: Analyze the samples immediately using a flow cytometer. The data will allow for the quantification of four cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
2B. Investigation of Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many anti-cancer drugs function by interfering with the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M), which can prevent proliferation and lead to apoptosis.[17]
The cell cycle consists of distinct phases, each characterized by a specific DNA content. Cells in the G1 phase have a 2n DNA content, cells in the S phase are synthesizing DNA and have between 2n and 4n DNA content, and cells in the G2 or M (mitosis) phases have a 4n DNA content. By staining cells with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), the distribution of a cell population across these phases can be quantified using flow cytometry.[18] An accumulation of cells in a particular phase following treatment suggests the compound induces cell cycle arrest at that checkpoint.[19]
Caption: A simplified diagram of the eukaryotic cell cycle.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours, alongside a vehicle control.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Store at -20°C for at least 2 hours or overnight.
-
Expertise Note: Dropwise addition to cold ethanol prevents cell clumping and ensures uniform fixation, which is critical for high-quality flow cytometry data.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that the PI signal comes exclusively from DNA.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[15]
Data Presentation: Cell Cycle Distribution
Present the quantitative data in a table to clearly show the treatment effect.
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. The data generated from these protocols will establish its cytotoxic potency and provide critical first insights into its mechanism of action. Positive results, such as potent low-micromolar IC50 values and clear evidence of apoptosis induction or cell cycle arrest, would strongly warrant further investigation. Subsequent studies could include Western blot analysis to probe the specific proteins involved in the observed apoptosis or cell cycle effects (e.g., Bcl-2 family proteins, caspases, cyclins, and CDKs)[18], molecular docking studies to predict potential protein targets[4][20], and ultimately, progression to in vivo xenograft models to assess efficacy in a whole-organism system.[6]
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Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed.
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Singh, P., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Pharmaceuticals.
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Solanki, V., Patel, U. P., & Naliapara, Y. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ChemistrySelect.
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Chen, Y., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Drug Discovery.
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Sirisoma, N., et al. (2009). Discovery of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters.
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Revathi, R., & Senthil, S. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
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Krátký, M., et al. (2017). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Bioorganic & Medicinal Chemistry Letters.
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Yilmaz, I., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega.
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Chen, Y. L., et al. (2014). Synthesis, preferentially hypoxic apoptosis and anti-angiogenic activity of 1,2,4-benzotrazin-3-amine 1,4-dioxide bearing alkyl linkers with 1,2,4-benzotrazin-3-amine 1-oxide derivatives. Anticancer Agents in Medicinal Chemistry.
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Application Notes and Protocols for the Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the initial characterization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, a novel compound with significant potential as an enzyme inhibitor. The unique structure combines a benzohydrazide moiety, a well-established pharmacophore known for diverse biological activities, with a 1,1,2,2-tetrafluoroethoxy group, which can enhance metabolic stability and binding affinity.[1][2] This guide is designed to provide researchers with the foundational knowledge and detailed experimental protocols required to assess its inhibitory potency, determine its mechanism of action, and establish a basis for further drug development efforts. We will detail protocols for determining the half-maximal inhibitory concentration (IC₅₀), elucidating the mode of inhibition through kinetic studies, and assessing the reversibility of its interaction with a target enzyme.
Introduction and Scientific Rationale
The strategic design of novel enzyme inhibitors is a cornerstone of modern therapeutic development.[3] The compound 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide presents a compelling scaffold for investigation. It is built upon two key structural features:
-
The Benzohydrazide Core: The hydrazide functional group (-CONHNH₂) is a versatile chemical entity found in numerous FDA-approved drugs, including the monoamine oxidase (MAO) inhibitor isocarboxazid and the antitubercular agent isoniazid.[1] Its derivatives are known to inhibit a wide range of enzymes through various mechanisms, including the formation of covalent bonds with active site residues or the chelation of essential metal cofactors.[4][5]
-
The 1,1,2,2-Tetrafluoroethoxy Group: The incorporation of fluorinated motifs is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties.[6] Fluoroalkoxy groups, such as the one present in this molecule, can significantly increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[2][7]
Given these features, 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide is a prime candidate for screening against various enzyme classes. This guide provides the necessary protocols to systematically evaluate its potential.
Physicochemical Properties of the Test Compound
A foundational understanding of the compound's properties is critical for designing robust experiments, particularly for ensuring solubility and stability in assay buffers.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₄N₂O₂ | - |
| Molecular Weight | 264.17 g/mol | - |
| Structure | ||
![]() | ||
| Predicted LogP | 2.5 - 3.5 | (Calculated) |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in DMSO, DMF, Methanol | (Typical) |
Proposed Mechanism of Action (Hypothetical Framework)
The hydrazide moiety is the primary driver of the compound's potential inhibitory activity. Hydrazides can act as irreversible inhibitors, particularly against enzymes that utilize a flavin cofactor (like MAO) or have a reactive serine in the active site.[4] The proposed mechanism often involves the formation of a covalent adduct with the enzyme, leading to time-dependent and irreversible inhibition.
Caption: Hypothetical pathway for irreversible enzyme inhibition.
Experimental Protocols
These protocols provide a systematic workflow for characterizing a novel inhibitor. It is crucial to include proper controls in every experiment to ensure data integrity.[8]
Workflow Overview
Caption: Standard workflow for novel enzyme inhibitor characterization.
Protocol 1: IC₅₀ Determination via Spectrophotometric Assay
This protocol establishes the potency of the inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity.[9] A 96-well plate format is recommended for throughput.
A. Materials and Reagents
-
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
-
Target Enzyme (e.g., Trypsin, Monoamine Oxidase A)
-
Chromogenic or Fluorogenic Substrate (e.g., L-BAPNA for Trypsin)[10]
-
Assay Buffer (optimized for the target enzyme)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
B. Step-by-Step Method
-
Prepare Inhibitor Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This minimizes the final DMSO concentration in the assay.
-
Prepare Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Blank Wells: Assay buffer + substrate (no enzyme).
-
Negative Control (100% Activity): Enzyme + assay buffer + equivalent volume of DMSO.
-
Test Wells: Enzyme + assay buffer + diluted inhibitor (covering a wide concentration range, e.g., 1 nM to 100 µM final concentration).
-
Positive Control: Enzyme + assay buffer + a known inhibitor for the target enzyme (if available).
-
-
Pre-incubation: Add 50 µL of assay buffer, 25 µL of enzyme solution, and 1 µL of the appropriate inhibitor or DMSO dilution to the wells. Gently mix and pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the substrate solution to all wells to start the reaction. The total volume should be 101 µL.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.
C. Data Analysis
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Subtract the average V₀ of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
D. Expected Results A successful experiment will yield a dose-dependent increase in inhibition, allowing for the calculation of a precise IC₅₀ value.
| Parameter | Hypothetical Value |
| IC₅₀ | 5.2 µM |
| Hill Slope | 1.1 |
| R² | 0.992 |
Protocol 2: Enzyme Kinetic Studies for Mechanism of Action
This protocol determines the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[11]
A. Method
-
Set up reactions as described in Protocol 1.
-
Use a matrix approach: vary the substrate concentration along the x-axis of the plate and the inhibitor concentration along the y-axis.
-
Choose inhibitor concentrations based on the determined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Choose substrate concentrations that bracket the enzyme's Michaelis constant (Kₘ) (e.g., 0.25 x Kₘ to 10 x Kₘ).
-
Measure the initial velocity (V₀) for each condition.
B. Data Analysis
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).[10]
-
Analyze the plot:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Kₘ decrease).
-
Mixed: Lines intersect in the second quadrant.
-
Caption: Differentiating inhibition types via Lineweaver-Burk plots.
Protocol 3: Assessing Inhibition Reversibility
This experiment is critical for hydrazide-containing compounds, which are known to be potential irreversible inhibitors.[12]
A. Method (Rapid Dilution)
-
High-Concentration Incubation: Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10-20 x IC₅₀) for an extended period (e.g., 60 minutes) to allow for potential covalent modification. Also prepare a control incubation with enzyme and DMSO.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay buffer containing the substrate. The dilution should lower the inhibitor concentration to well below its IC₅₀.
-
Measure Activity: Immediately monitor enzyme activity over time.
-
Compare: Compare the activity of the inhibitor-treated enzyme to the DMSO-treated control.
B. Interpretation
-
Reversible Inhibition: If the enzyme activity rapidly returns to the level of the control upon dilution, the inhibition is reversible.
-
Irreversible Inhibition: If the enzyme activity remains suppressed after dilution, the inhibition is likely irreversible, indicating a stable or covalent modification.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide as a potential enzyme inhibitor. By following these protocols, researchers can reliably determine its inhibitory potency (IC₅₀), elucidate its kinetic mechanism of action, and assess its reversibility. Positive results from these initial studies would warrant further investigation, including:
-
Screening against a broader panel of enzymes to determine selectivity.
-
Structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, to visualize the binding mode.[13]
-
Cell-based assays to evaluate efficacy and cytotoxicity in a biological context.
-
Mass spectrometry analysis of the inhibitor-treated enzyme to confirm covalent adduct formation for irreversible inhibitors.
These subsequent studies will be crucial in validating 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide as a lead compound for therapeutic development.
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Gökçe, B., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(15), 3532. [Link]
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Kuzmanic, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Guzzo, F. J., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
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Berlic, T., et al. (2015). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. ACS Chemical Biology, 10(6), 1498–1506. [Link]
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Tan, Y. S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]
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ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives via inhibition of different enzymes. ResearchGate. [Link]
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TÜRK, Y., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(44), 41696–41712. [Link]
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Semantic Scholar. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Semantic Scholar. [Link]
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Monteiro, A., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(14), 5406. [Link]
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Experimental design for testing the efficacy of fluorinated benzohydrazides
Topic: Experimental Design for Testing the Efficacy of Fluorinated Benzohydrazides
Audience: Researchers, scientists, and drug development professionals.
A Step-by-Step Guide to Evaluating the Therapeutic Potential of Novel Fluorinated Benzohydrazide Compounds
Introduction: The Promise of Fluorinated Benzohydrazides
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] The benzohydrazide scaffold itself is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Consequently, fluorinated benzohydrazides represent a promising class of compounds for novel therapeutic development.
This guide provides a comprehensive, multi-phased experimental framework for rigorously evaluating the efficacy of novel fluorinated benzohydrazide candidates. The protocols herein are designed to be self-validating, progressing logically from initial biochemical potency to cellular activity and culminating in preclinical in vivo validation. We will use the hypothetical context of developing an anti-cancer agent targeting a specific enzyme class, Histone Deacetylases (HDACs), which are frequently implicated in tumorigenesis and are a validated target for cancer therapy.
Phase 1: Foundational In Vitro & Cellular Characterization
The initial phase is designed to rapidly assess the fundamental biochemical and cellular activity of the synthesized compounds. This stage acts as a critical filter, identifying the most promising candidates for further, more resource-intensive investigation. A high-throughput approach is often employed at this stage to screen a library of compounds.[6][7]
Target Engagement: Biochemical Potency Assay
The first crucial step is to determine if the compound directly interacts with its intended molecular target and to quantify its potency.[8] For our example, we will utilize a fluorometric HDAC inhibition assay. This type of assay is widely used due to its sensitivity and suitability for high-throughput screening.[9]
Protocol: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorinated benzohydrazide compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compound in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Prepare the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate in assay buffer according to the manufacturer's instructions. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of each compound dilution to respective wells. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 35 µL of HDAC enzyme solution to all wells except the "no enzyme" control.
-
Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation 360 nm, Emission 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control).
-
Normalize the data with the "no inhibitor" control representing 100% activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (sigmoidal dose-response).
-
Cellular Activity: Viability and Cytotoxicity Assessment
A potent biochemical inhibitor must be able to penetrate cell membranes and exert its effect in a complex cellular environment.[10][11] Cell viability assays are critical for determining the concentration range at which the compound affects cell proliferation or induces cell death.[6] We will use a human colorectal cancer cell line (e.g., HCT116) for this protocol.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture HCT116 cells in appropriate media until they reach ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated benzohydrazide in cell culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Mechanistic Validation: Target Modulation in a Cellular Context
To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to measure the modulation of downstream biomarkers. For an HDAC inhibitor, this would be an increase in the acetylation of histone proteins. Western blotting is a standard technique for this purpose.
Protocol: Western Blot for Histone Acetylation
-
Cell Lysis:
-
Seed HCT116 cells in a 6-well plate and treat with the fluorinated benzohydrazide at concentrations around its GI50 value for 24 hours.
-
Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated histone H3 (e.g., Ac-H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody for total histone H3 or a housekeeping protein like GAPDH as a loading control.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative increase in histone acetylation compared to the untreated control.
-
Visualization of the In Vitro Workflow
Caption: A streamlined workflow for the initial in vitro evaluation of fluorinated benzohydrazides.
Phase 2: Preclinical In Vivo Efficacy Assessment
Compounds that demonstrate potent and on-target cellular activity are advanced to in vivo models to assess their efficacy in a complex biological system.[12] This phase is crucial for understanding the therapeutic potential and limitations of a drug candidate before considering clinical trials.[13][14]
Pharmacokinetic (PK) Profiling
Before initiating efficacy studies, a preliminary PK study in healthy animals (e.g., mice) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[15] This data informs the dosing regimen (dose level and frequency) for the subsequent efficacy studies. Key parameters to determine include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
Xenograft Tumor Model for Anti-Cancer Efficacy
The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely accepted standard for preclinical evaluation of anti-cancer agents.[16][17]
Protocol: In Vivo Efficacy in a HCT116 Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Allow animals to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 HCT116 cells (in a solution like Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Study Initiation and Dosing:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Groups should include:
-
Vehicle Control (e.g., administered via oral gavage or intraperitoneal injection).
-
Fluorinated Benzohydrazide (at one or more dose levels determined from PK studies).
-
Positive Control (a standard-of-care chemotherapy for colorectal cancer).
-
-
Administer the treatments according to the predetermined schedule (e.g., daily for 21 days).
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis via Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume and weight between groups (e.g., using ANOVA).
-
Evaluate the tolerability of the treatment by monitoring body weight changes.
-
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical mechanism of action for a fluorinated benzohydrazide HDAC inhibitor.
Data Summary and Interpretation
Clear and concise presentation of data is paramount for decision-making.
Table 1: Summary of In Vitro Activity
| Compound ID | Target (HDAC1) IC50 (nM) | Cellular (HCT116) GI50 (µM) |
| F-BZH-001 | 15 | 0.25 |
| F-BZH-002 | 120 | 3.1 |
| F-BZH-003 | 8 | 0.18 |
| Control (TSA) | 5 | 0.09 |
Based on this data, F-BZH-001 and F-BZH-003 would be prioritized for in vivo studies due to their potent biochemical and cellular activity.
Table 2: Summary of In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose Regimen | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 210 | - | -2 |
| F-BZH-003 | 50 mg/kg, daily, p.o. | 600 ± 150 | 60 | -5 |
| Positive Control | Per standard protocol | 450 ± 120 | 70 | -15 |
This hypothetical data suggests that F-BZH-003 demonstrates significant anti-tumor efficacy with good tolerability compared to the positive control.
Conclusion
This application guide outlines a robust, phased approach to systematically evaluate the efficacy of novel fluorinated benzohydrazide compounds. By progressing from targeted biochemical assays to cellular and finally in vivo models, researchers can build a comprehensive data package that validates the mechanism of action and establishes the therapeutic potential of their lead candidates. This logical, evidence-based progression is fundamental to the successful translation of promising chemical matter into next-generation therapeutics.
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International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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Application Note: A High-Throughput Screening Cascade for the Identification of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors from 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide Analogs
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive, multi-stage high-throughput screening (HTS) strategy for identifying and characterizing novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) from a library of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide analogs. IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-priority target in immuno-oncology for its role in mediating tumor immune escape.[1][2][3] The benzohydrazide scaffold is a known pharmacophore with inhibitory activity against various enzymes.[4][5][6] This guide provides a robust framework, including a primary biochemical screen, an orthogonal assay for hit confirmation, and a secondary cell-based assay for validating physiological activity. Detailed protocols, data analysis procedures, and troubleshooting guidance are provided to ensure the generation of high-quality, reproducible results.
Scientific Rationale & Screening Strategy
1.1. The Target: IDO1 in Immuno-Oncology Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (L-Trp) to N-formylkynurenine.[2][3] In the tumor microenvironment, upregulation of IDO1 exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of L-Trp, which is essential for T-cell proliferation, and the accumulation of metabolic products like kynurenine, which induce T-cell apoptosis.[7] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, making it a key target for drug discovery.[1][2]
1.2. The Compound Library: 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide Analogs The benzohydrazide moiety is a versatile scaffold in medicinal chemistry, known to interact with various biological targets, including enzymes where it can act as a chelating agent for metal cofactors or form key hydrogen bonds.[5][8] Analogs of this scaffold have demonstrated a wide range of biological activities, including inhibition of cholinesterases and kinases.[6][9][10][11] The rationale for screening a library of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide analogs is based on the potential for this scaffold to interact with the heme iron center of IDO1, a mechanism exploited by other known IDO1 inhibitors.[12]
1.3. The HTS Cascade: A Multi-Tiered Approach A successful screening campaign requires a tiered approach to efficiently identify true hits and eliminate false positives.[13] This protocol employs a screening cascade designed for robustness and physiological relevance.
-
Primary Screen: A high-throughput, fluorescence-based biochemical assay to rapidly identify compounds that inhibit purified recombinant IDO1 enzyme activity.
-
Hit Confirmation & Orthogonal Assay: Re-testing of primary hits to confirm activity and utilization of an orthogonal assay (e.g., absorbance-based) to rule out artifacts from the primary assay's detection method.[14][15]
-
Secondary Cellular Assay: A cell-based assay to confirm that active compounds can penetrate the cell membrane and inhibit IDO1 in a more physiologically relevant context.[2][16][17]
-
Potency Determination: Generation of dose-response curves for validated hits to determine their IC50 values.
HTS Cascade Workflow
The overall workflow is designed to systematically triage compounds from a large library down to a small set of validated, potent hits.
Caption: High-throughput screening cascade for IDO1 inhibitor discovery.
Part 1: Primary Biochemical HTS Protocol
3.1. Assay Principle This primary assay is a fluorescence-based method suitable for HTS.[18] Recombinant human IDO1 enzyme catalyzes the conversion of L-Tryptophan to N-formylkynurenine (NFK). A developing reagent is then added that reacts with the NFK product to generate a stable fluorophore.[19][20] The fluorescence intensity, measured at Ex/Em = 400/510 nm, is directly proportional to IDO1 activity.[18][21] Inhibitors will block the reaction, resulting in a decrease in fluorescence signal.
3.2. Materials and Reagents
-
Enzyme: Recombinant Human IDO1, His-tagged (e.g., BPS Bioscience, Cat. #71182)
-
Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 10 µM Methylene Blue, 100 µg/mL Catalase, 20 mM Ascorbic Acid
-
Substrate: L-Tryptophan (L-Trp)
-
Plates: Black, solid-bottom, 384-well assay plates (e.g., Corning #3764)
-
Positive Control: Epacadostat (INCB024360)
-
Detection: IDO1 Fluorogenic Reaction Solution (e.g., BPS Bioscience, Cat. #73009) and Fluorescence Solution (e.g., BPS Bioscience)[21][22]
3.3. Step-by-Step Protocol (384-well format)
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo 525), dispense 100 nL of test compounds (10 mM in DMSO) into wells of the 384-well assay plate.
-
Dispense 100 nL of DMSO into "Negative Control" (Maximum activity) and "Blank" (No enzyme) wells.
-
Dispense 100 nL of a 10 mM Epacadostat solution into "Positive Control" (Minimum activity) wells. This results in a final screening concentration of 10 µM.
-
-
Enzyme Preparation & Dispensing:
-
Scientist's Note: Prepare the enzyme solution fresh just before use. IDO1 is a heme protein sensitive to redox conditions, and the ascorbic acid in the buffer helps maintain it in its active ferrous state.[12]
-
Dilute recombinant IDO1 to a final working concentration of 80 ng/µL in cold Assay Buffer.[22]
-
Using a multi-drop dispenser, add 5 µL of the diluted IDO1 enzyme to all wells except the "Blank" wells.
-
Add 5 µL of Assay Buffer to the "Blank" wells.[22]
-
-
Substrate Addition & Reaction Incubation:
-
Prepare the IDO1 Fluorogenic Reaction Solution containing L-Tryptophan according to the manufacturer's protocol.[22]
-
Dispense 5 µL of the reaction solution to all wells to start the enzymatic reaction. The total volume is now 10.1 µL.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Development & Detection:
3.4. Data Analysis and Hit Identification
-
Quality Control (Z'-Factor): The performance of each assay plate must be validated using the Z'-factor, a statistical measure of the separation between the positive and negative controls.[23][24]
-
Percent Inhibition Calculation:
-
Normalize the data for each test compound well using the plate controls:
-
-
Hit Selection:
-
Primary hits are typically defined as compounds exhibiting significant inhibition. A common threshold is Percent Inhibition > 50% .[27]
-
To further refine the hit list, a robust statistical method like the Z-score can be used, which measures how many standard deviations a compound's signal is from the plate mean. A threshold of Z-score < -3 is often used.[26]
-
Part 2: Hit Confirmation and Secondary Assays
4.1. Rationale for Secondary Screening Primary HTS is designed for speed and scale, but can yield false positives. These can be compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act through non-specific mechanisms.[13] A robust hit validation cascade involving orthogonal and cell-based assays is essential to confirm on-target activity.[14]
4.2. Protocol 1: Orthogonal Biochemical Assay (Absorbance-based)
-
Principle: This assay confirms IDO1 inhibition by directly measuring the kynurenine product, which has a characteristic absorbance at 480 nm after reacting with p-dimethylaminobenzaldehyde (DMAB).[19] This change in detection modality helps eliminate false positives related to fluorescence interference.
-
Methodology:
-
Perform the enzymatic reaction as described in the primary screen (Section 3.3, steps 1-3) with confirmed hit compounds.
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to fully hydrolyze NFK to kynurenine.[19]
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 10 µL of the supernatant to a new clear 384-well plate.
-
Add 10 µL of 2% (w/v) p-DMAB in acetic acid to each well.
-
Read absorbance at 480 nm.
-
-
Expected Outcome: True inhibitors should demonstrate dose-dependent inhibition in this assay, confirming that their activity is not an artifact of the fluorescence readout.
4.3. Protocol 2: Cell-Based IDO1 Activity Assay
-
Principle: This assay measures the inhibitory activity of compounds on IDO1 expressed endogenously within a human cancer cell line, providing a more physiologically relevant assessment of compound efficacy, including cell permeability and stability.[2][7][16] The assay quantifies the amount of kynurenine secreted by the cells into the culture medium.[2]
-
Cell Line: SK-OV-3 (human ovarian cancer) cells, which express IDO1 upon stimulation with interferon-gamma (IFNγ).[2]
-
Methodology:
-
Cell Seeding: Seed SK-OV-3 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction & Compound Treatment:
-
Replace the medium with fresh medium containing 100 ng/mL human IFNγ to induce IDO1 expression.
-
Add serial dilutions of test compounds (and controls) to the wells. Incubate for 48-72 hours.
-
-
Kynurenine Measurement:
-
Viability Assay: Concurrently, perform a cell viability assay (e.g., CellTiter-Glo®) on the cells remaining in the plate to identify compounds that are cytotoxic, as cytotoxicity can lead to a non-specific decrease in kynurenine production.[2]
-
-
Expected Outcome: Validated hits should inhibit kynurenine production in a dose-dependent manner without causing significant cell death.
Data Presentation: Potency Determination (IC50)
For all hits validated through the secondary assays, a 10-point, 3-fold serial dilution should be performed to determine the half-maximal inhibitory concentration (IC50).
5.1. Protocol
-
Prepare a 10-point serial dilution series for each validated compound, typically starting from 100 µM.
-
Perform the primary biochemical or cell-based assay with this dilution series.
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
5.2. Sample Data Summary Table
| Compound ID | Primary HTS (% Inh @ 10µM) | Biochemical IC50 (µM) | Cellular IC50 (µM) | Max % Inh (Cellular) | Cytotoxicity CC50 (µM) |
| TF-BH-001 | 85.2 | 0.78 | 1.5 | 98% | > 100 |
| TF-BH-002 | 76.5 | 2.3 | 5.1 | 95% | > 100 |
| TF-BH-003 | 91.0 | 0.45 | > 50 | 15% | > 100 |
| TF-BH-004 | 65.1 | 8.9 | 10.2 | 45% | 15.0 |
-
Interpretation: TF-BH-001 and TF-BH-002 are promising hits with good biochemical and cellular potency and no cytotoxicity. TF-BH-003 is likely not cell-permeable. TF-BH-004 shows activity but is moderately potent and exhibits cytotoxicity.
Visualization of the IDO1 Pathway
Caption: The IDO1-mediated kynurenine pathway and its role in immunosuppression.
References
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BPS Bioscience. IDO1 Cell-Based Assay Kit. [Link]
-
Creative Biolabs. IDO1 Activity Assay Kit (Cell-Based). [Link]
-
Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
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PubMed. (2018). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
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National Center for Biotechnology Information (NCBI). (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]
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American Chemical Society. (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
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Max Planck Society. (2021). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. [Link]
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National Center for Biotechnology Information (NCBI). Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]
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BPS Bioscience. IDO1 Fluorogenic Inhibitor Screening Assay Kit. [Link]
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BPS Bioscience. IDO1 Fluorogenic Inhibitor Screening Assay Kit Datasheet. [Link]
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PubMed. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. [Link]
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BPS Bioscience. IDO1 Fluorogenic Inhibitor Screening Assay Kit (384 Well Format) - Data Sheet. [Link]
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ResearchGate. Development of inhibitors to the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO1) for cancer therapy. [Link]
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On HTS. (2023). Z-factor. [Link]
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National Center for Biotechnology Information (NCBI). (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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National Center for Biotechnology Information (NCBI). (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. [Link]
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National Center for Biotechnology Information (NCBI). (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]
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National Center for Biotechnology Information (NCBI). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]
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National Center for Biotechnology Information (NCBI). (2019). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]
-
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ResearchGate. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
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McGill Newsroom. (2018). A near-universal way to measure enzyme inhibition. [Link]
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American Chemical Society. (2021). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. [Link]
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National Center for Biotechnology Information (NCBI). (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]
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- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide as a Chemical Probe for Monoamine Oxidase
Document ID: AN-TF-MAO-2026-01
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide to the use of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide as a chemical probe for the study of Monoamine Oxidase (MAO) enzymes. Benzohydrazide derivatives have a well-documented history as inhibitors of MAO, a critical enzyme family in neurobiology and disease.[1][2] The unique tetrafluoroethoxy substitution on this probe is hypothesized to enhance metabolic stability and cellular permeability, offering a valuable tool for researchers in neuroscience, drug discovery, and chemical biology. Herein, we detail the scientific rationale, provide step-by-step protocols for its synthesis and application in both biochemical and cell-based assays, and outline a framework for robust data interpretation and probe validation.
Introduction: The Significance of Monoamine Oxidase and the Need for Precision Probes
Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that are central to the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3][4] Two principal isoforms exist, MAO-A and MAO-B, which exhibit distinct substrate specificities and tissue distribution.[3] Dysregulation of MAO activity is implicated in a host of neurological and psychiatric conditions. Elevated MAO-A activity is linked to depression, while MAO-B is a key target in the management of Parkinson's disease.[4][5]
Consequently, the ability to accurately measure and modulate MAO activity is paramount for both fundamental research and therapeutic development. Chemical probes—small molecules that interact with a specific protein target—are indispensable tools for this purpose.[6] An ideal probe offers high potency, selectivity, and well-characterized on-target effects in cellular systems.
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is presented here as a novel chemical probe for MAO. Its core benzohydrazide scaffold is a known pharmacophore for MAO inhibition.[1] The 1,1,2,2-tetrafluoroethoxy moiety is a highly fluorinated, lipophilic group designed to increase metabolic stability and facilitate passage across biological membranes, potentially offering superior performance in complex biological environments compared to non-fluorinated analogs.
Probe Profile and Mechanism of Action
Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide | --- |
| Molecular Formula | C₉H₈F₄N₂O₂ | Calculated |
| Molecular Weight | 252.17 g/mol | Calculated |
| CAS Number | Not available | --- |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO, Ethanol | Predicted |
Proposed Mechanism of Inhibition
Hydrazine-based compounds are classic MAO inhibitors.[3] They can act through either reversible or irreversible mechanisms, often involving interaction with the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site.[1] We propose that 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide acts as a competitive inhibitor. The hydrazide moiety mimics the endogenous monoamine substrates, allowing the probe to bind within the catalytic pocket. The nature of the inhibition (reversible vs. irreversible) should be determined experimentally as outlined in Protocol 2.
Figure 1: Proposed competitive inhibition of MAO.
Experimental Protocols
Protocol 1: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
This protocol describes a two-step synthesis from the commercially available starting material, 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid.[7]
Step 1: Esterification to Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
-
To a solution of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, which can be used in the next step without further purification.
Step 2: Hydrazinolysis to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
-
Dissolve the methyl ester from Step 1 (1.0 eq) in ethanol (15 mL/g of ester).
-
Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.[8]
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.[9]
Figure 2: Synthetic workflow for the chemical probe.
Protocol 2: In Vitro MAO Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methods for determining the IC₅₀ of a test compound against recombinant human MAO-A and MAO-B.[10] The assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or other suppliers)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex™ Red or equivalent)
-
Test Compound: 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (stock in DMSO)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.
-
Prepare positive controls (Clorgyline, Selegiline) in the same manner.
-
Prepare a "Detection Mix" containing the fluorometric probe, HRP, and substrate in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of diluted test compound, positive control, or vehicle (for 'no inhibition' control) to the appropriate wells.
-
Add 25 µL of diluted MAO-A or MAO-B enzyme solution to all wells except the 'no enzyme' background controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction & Read:
-
Add 50 µL of the Detection Mix to all wells to start the reaction.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence on a microplate reader (e.g., λex = 530-560 nm, λem = 585-595 nm).
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 'no inhibition' control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Target | Predicted IC₅₀ (nM) |
| Probe | MAO-A | 50 - 200 |
| Probe | MAO-B | 10 - 100 |
| Clorgyline | MAO-A | < 10 |
| Selegiline | MAO-B | < 20 |
Protocol 3: Cell-Based MAO Activity Assay
This protocol measures endogenous MAO activity in cell lysates.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma, or primary fibroblasts)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford or BCA Protein Assay Kit
-
Reagents from Protocol 2
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency. For inhibitor studies, treat cells with the test compound or vehicle at desired concentrations for a specified time (e.g., 1-4 hours) before harvesting.
-
Wash cells with cold PBS, then lyse using cold Cell Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a standard protein assay.
-
-
MAO Activity Measurement:
-
Dilute the cell lysate with Assay Buffer to a final protein concentration of 0.5-2.0 mg/mL.
-
Use the lysate as the "enzyme source" and follow the procedure outlined in Protocol 2 (steps 2 and 3). If cells were not pre-treated with the inhibitor, the probe can be added directly to the lysate in the plate as described in Protocol 2.
-
To differentiate between MAO-A and MAO-B activity, run parallel reactions where the lysate is pre-incubated with a saturating concentration of Selegiline (to isolate MAO-A activity) or Clorgyline (to isolate MAO-B activity).
-
Data Analysis:
-
Normalize the rate of fluorescence increase to the total protein concentration in the lysate.
-
Express data as relative fluorescence units (RFU)/min/mg protein.
-
Calculate the percent inhibition in treated cells compared to vehicle-treated controls.
Probe Validation: Ensuring Scientific Rigor
A chemical probe is only as valuable as its characterization.[6] Rigorous validation is essential to confidently link its effects to the target.[12]
4.1. Selectivity Profiling:
-
Counter-screening: Test the probe against a panel of related enzymes (e.g., other flavoenzymes) and common off-target proteins (e.g., CYPs) to ensure selectivity. A high-quality probe should be significantly more potent (>30-fold) for its primary target.[6]
-
Isoform Selectivity: The IC₅₀ values obtained from Protocol 2 will establish the probe's selectivity between MAO-A and MAO-B.
4.2. On-Target Engagement in Cells:
-
Negative Control: Synthesize a structurally similar analog of the probe that is predicted to be inactive. This compound should not inhibit MAO in vitro and should not produce the same cellular phenotype.
-
Genetic Validation: The most definitive validation involves genetics.[13] Compare the effect of the probe in wild-type cells versus cells where MAO-A and/or MAO-B have been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). A specific on-target effect should be diminished or absent in the knockout/knockdown cells.
Figure 3: A comprehensive workflow for chemical probe validation.
References
-
Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. (2021). [Link]
-
Yang, Z., et al. (2019). Inhibitor structure-guided design and synthesis of near-infrared fluorescent probes for monoamine oxidase A (MAO-A) and its application in living cells and in vivo. Chemical Communications. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Arrowsmith, C. H., et al. (2015). Target validation using chemical probes. Nature Chemical Biology. [Link]
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Yang, Z., et al. (2019). Inhibitor structure-guided design and synthesis of near-infrared fluorescent probes for monoamine oxidase A (MAO-A) and its application in living cells and in vivo. RSC Publishing. [Link]
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Matos, M. J., et al. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. MedChemComm. [Link]
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Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]
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Balvers, M., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease. [Link]
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Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal. [Link]
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Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
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Akdemir, A., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. [Link]
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Adan, J., et al. (2024). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Science. [Link]
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Assay Validation Using Chemical Probes. Alto Predict. (2020). [Link]
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Hassan, M., et al. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic Chemistry. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. [Link]
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Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
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Reddy, V. G., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]
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Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]
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Kim, D., et al. (2019). Monoamine oxidase-A targeting probe for prostate cancer imaging and inhibition of metastasis. Chemical Communications. [Link]
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Mowbray, C. E., et al. (2009). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Combating Leishmaniasis. [Link]
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Al-Amiery, A. A., et al. (2018). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. [Link]
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Yurttaş, L., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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Yurttaş, L., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Publications. [Link]
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Reddy, V. G., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]
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Adan, J., et al. (2025). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. RSC Publishing. [Link]
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Khan, K. M., et al. (2021). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules. [Link]
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3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. Finetech Industry Limited. [Link]
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3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. PubChemLite. [Link]
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How is benzoic acid converted to Benzoic anhydride. Allen. [Link]
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Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
-
How to convert benzoic acid to benzaldehyde. Quora. (2017). [Link]
-
Kumar, R., et al. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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In vitro testing of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide against pathogenic fungi
Application Note & Protocol Guide
In Vitro Efficacy Assessment of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide Against Pathogenic Fungi
Abstract
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive guide for the in vitro evaluation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a novel synthetic compound with potential antifungal properties. We present detailed, step-by-step protocols for determining the compound's minimum inhibitory concentration (MIC), fungicidal or fungistatic activity, and spectrum of activity against a panel of clinically relevant yeasts and molds. The methodologies are grounded in internationally recognized standards to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities for antifungal applications.
Introduction: Scientific Rationale and Compound Profile
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The limited arsenal of antifungal drugs and the increasing prevalence of resistance underscore the urgent need for new therapeutic options.[3] Hydrazide-hydrazone derivatives have emerged as a promising class of bioactive molecules, exhibiting a wide range of pharmacological effects, including antifungal, antibacterial, and antitumor activities.[4][5][6] Their mechanism of action can be diverse, with some derivatives targeting fungal enzymes like laccase or disrupting plasma membrane integrity.[4][5]
The subject of this guide, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, combines the recognized hydrazide scaffold with a tetrafluoroethoxy moiety. The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and potency.[7][8] Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with target sites and improved membrane permeability.[9][10][11] Therefore, the unique structure of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide warrants a thorough investigation of its antifungal potential.
This application note outlines a systematic approach to characterize the in vitro antifungal profile of this compound, leveraging standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of high-quality, comparable data.[12][13][14]
Essential Assays for Antifungal Profiling
A tiered approach is recommended to build a comprehensive in vitro profile of a novel antifungal candidate. The primary assays focus on determining the potency and spectrum of activity, while secondary assays elucidate the nature of the antifungal effect (static vs. cidal).
Primary Screening: Broth Microdilution for MIC Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15] The MIC is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period.[15] This assay provides a quantitative measure of the compound's potency.
Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compound in a 96-well microtiter plate. Fungal growth is assessed visually or spectrophotometrically after incubation.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Secondary Screening: Disk Diffusion for Qualitative Susceptibility
The disk diffusion assay is a simpler, agar-based method for qualitatively assessing antifungal activity.[16][17][18] It is particularly useful for rapid screening of multiple isolates.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a fungal lawn. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone correlates with the degree of susceptibility.[18]
Elucidating Mechanism: Time-Kill Assays
Time-kill assays provide critical information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[19][20][21]
Principle: A standardized fungal suspension is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable colony-forming units (CFU/mL). A significant reduction in CFU/mL compared to the starting inoculum indicates fungicidal activity.[22]
Workflow Diagram:
Caption: General workflow for an antifungal time-kill assay.
Detailed Protocols
Protocol 1: Broth Microdilution Susceptibility Testing (Adapted from CLSI M38/M27)
This protocol is a foundational method for determining the quantitative in vitro activity of the test compound.[13][23]
Materials:
-
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (Test Compound)
-
Dimethyl Sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Pathogenic fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)
-
Spectrophotometer and hemocytometer
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Further dilute in RPMI-1640 to create a working solution at twice the highest desired final concentration.
-
Inoculum Preparation (Yeast - e.g., C. albicans): a. Culture yeast on an SDA plate for 24 hours at 35°C. b. Select several colonies and suspend in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum of 1-5 x 10³ CFU/mL.
-
Inoculum Preparation (Mold - e.g., A. fumigatus): a. Culture mold on a PDA plate for 5-7 days at 35°C until sporulation is evident. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. c. Filter the suspension through sterile gauze to remove hyphal fragments. d. Count conidia using a hemocytometer and adjust to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.[12]
-
Plate Setup: a. Add 100 µL of RPMI-1640 to wells in columns 2-11 of the 96-well plate. b. Add 200 µL of the working compound solution to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the final fungal inoculum to wells in columns 1-11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at 35°C. Reading times vary by organism: 24 hours for Candida spp., 48-72 hours for Cryptococcus spp., and 48 hours for most molds.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ~50% for azoles against yeasts, 100% for amphotericin B) compared to the growth control.[15]
Protocol 2: Agar Disk Diffusion Susceptibility Testing (Adapted from CLSI M44/M51)
This method provides a qualitative assessment of susceptibility.[17][24]
Materials:
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts).
-
Sterile 6 mm blank paper disks.
-
Fungal inoculum prepared as in Protocol 1.
-
Sterile cotton swabs.
Procedure:
-
Disk Preparation: Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL stock) to a sterile blank disk and allow it to dry completely.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized fungal inoculum (0.5 McFarland). Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure a confluent lawn of growth.[18]
-
Disk Application: Place the prepared compound disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Analysis: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no growth occurs).
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: Hypothetical MIC Data for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 2 - 8 | 4 | 8 |
| Candida glabrata | ATCC 90030 | 8 - 32 | 16 | 32 |
| Cryptococcus neoformans | ATCC 90113 | 1 - 4 | 2 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 4 - 16 | 8 | 16 |
MIC₅₀/MIC₉₀: The MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Table 2: Hypothetical Disk Diffusion Zone Diameters
| Fungal Species | Strain ID | Compound Conc. per Disk | Zone Diameter (mm) |
| Candida albicans | ATCC 90028 | 10 µg | 18 |
| Aspergillus fumigatus | ATCC 204305 | 10 µg | 14 |
Interpretation of Time-Kill Data
The results from a time-kill assay are typically plotted as log₁₀ CFU/mL versus time.
-
Fungicidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[22]
-
Fungistatic Activity: Defined as a <3-log₁₀ reduction in CFU/mL from the starting inoculum, with the organism failing to regrow.
-
No Effect: Growth curve is similar to the drug-free control.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every experiment must include a self-validating system.
-
Quality Control Strains: Always include reference strains with known susceptibility profiles (e.g., ATCC strains listed in tables) in each assay run.[25] The results for these strains must fall within established QC ranges.
-
Controls: The inclusion of positive (growth control, known antifungal drug) and negative (sterility control) wells/plates is mandatory. The growth control must show robust growth, and the sterility control must show no growth.
-
Reproducibility: Key experiments, especially MIC determinations for promising candidates, should be repeated on at least three separate occasions to ensure the results are reproducible.
Conclusion
This document provides a robust framework for the initial in vitro characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide as a potential antifungal agent. By adhering to standardized protocols and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data. The outlined assays will establish the compound's potency (MIC), spectrum of activity, and fungistatic or fungicidal nature, providing the critical foundation needed to guide further preclinical development, including mechanism of action studies and in vivo efficacy models.
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Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811-1820. [Link]
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Fothergill, A. W. (2012). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. In: Lass-Flörl, C., & Filler, S. (eds) Fungal Infections. Methods in Molecular Biology, vol 845. Humana Press. [Link]
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Li, Y., & Breaker, R. R. (2012). Fluoride enhances the activity of fungicides that destabilize cell membranes. Bioorganic & Medicinal Chemistry Letters, 22(9), 3317-3322. [Link]
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Pfaller, M. A., et al. (2000). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy, 45(5), 631-637. [Link]
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Carrillo-Muñoz, A. J., et al. (2006). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 44(6), 539-546. [Link]
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Chrustek, A., et al. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. International Journal of Molecular Sciences, 22(18), 9878. [Link]
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Coyle, E. A., et al. (2012). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology, 50(12), 4154-4156. [Link]
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Ghannoum, M. A., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686-3690. [Link]
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ResearchGate. Proposed method for standardized performance of antifungal time-kill testing of yeasts.[Link]
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Al-Hatmi, A. M. S., et al. (2019). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology, 57(7), 866-873. [Link]
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Singh, R. P., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 12(45), 29281-29311. [Link]
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Al-Shabib, N. A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Pharmaceuticals, 16(6), 875. [Link]
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Jahn, B., & Langfelder, K. (2009). In vitro systems for studying the interaction of fungal pathogens with primary cells from the mammalian innate immune system. Methods in Molecular Biology, 470, 153-165. [Link]
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A2Z Chemical. The Role of Fluorinated Compounds in Modern Antibiotic Development.[Link]
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Mogavero, S., & Hube, B. (2021). In vitro infection models to study fungal–host interactions. FEMS Microbiology Reviews, 45(6), fuab034. [Link]
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Veijalainen, A., et al. (2022). Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods. Pathogens, 11(3), 297. [Link]
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Cuenca-Estrella, M. (2014). In vitro susceptibility testing in fungi: a global perspective on a variety of methods. Medical Mycology, 52(4), 366-376. [Link]
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Al-Shabib, N. A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. ResearchGate. [Link]
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Liu, S., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry, 73(5), 2830-2841. [Link]
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Crunk, A. E., et al. (2019). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega, 4(27), 22474-22486. [Link]
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Wang, Z. L., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1221375. [Link]
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Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949. [Link]
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Application Notes and Protocols: 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide as a Versatile Scaffold for Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. The benzohydrazide moiety is a well-established pharmacophore, known to be a structural component in a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[1][2] The inherent synthetic tractability of the benzohydrazide core allows for facile diversification, enabling the exploration of vast chemical space to optimize potency and selectivity against various biological targets.
This guide introduces 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide , a scaffold that marries the proven biological relevance of the benzohydrazide core with the unique physicochemical properties imparted by the 1,1,2,2-tetrafluoroethoxy substituent. The incorporation of polyfluorinated motifs is a strategic approach in modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity.[3][4] The tetrafluoroethoxy group, in particular, can serve as a bioisosteric replacement for other functional groups, potentially offering a superior pharmacokinetic and pharmacodynamic profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of the 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide scaffold. We will delve into detailed, field-proven protocols for its synthesis and outline screening strategies against key drug targets, including receptor tyrosine kinases and carbonic anhydrases, as well as its potential as an antimicrobial agent.
Part 1: Synthesis of the 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide Scaffold
The synthesis of the title scaffold is a multi-step process that begins with commercially available starting materials. The following protocol outlines a plausible and efficient synthetic route.
Protocol 1.1: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
This initial step focuses on the introduction of the tetrafluoroethoxy moiety onto the aromatic ring of a suitable precursor.
Materials:
-
3-Hydroxybenzoic acid
-
Tetrafluoroethylene (or a suitable electrophilic tetrafluoroethylating agent)
-
Anhydrous solvent (e.g., DMF, THF)
-
Base (e.g., NaH, K2CO3)
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid in the chosen anhydrous solvent in a flame-dried flask.
-
Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the phenolic hydroxyl group.
-
Etherification: Introduce tetrafluoroethylene gas or the electrophilic tetrafluoroethylating agent to the reaction mixture. The reaction may require elevated temperature and pressure depending on the specific reagent used.
-
Monitoring: Track the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to obtain pure 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid.[5]
Protocol 1.2: Conversion to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
The final step involves the conversion of the synthesized carboxylic acid to the target benzohydrazide.
Materials:
-
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
-
Thionyl chloride or a similar activating agent
-
Anhydrous methanol or ethanol
-
Hydrazine hydrate
-
Standard glassware for organic synthesis
Procedure:
-
Esterification: Convert the 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid to its corresponding methyl or ethyl ester. This can be achieved by refluxing the acid in the respective alcohol with a catalytic amount of strong acid, or by first converting the acid to an acyl chloride using thionyl chloride followed by reaction with the alcohol.[6]
-
Hydrazinolysis: Dissolve the purified ester in an appropriate solvent (e.g., ethanol) and add hydrazine hydrate. Reflux the mixture for several hours.[7]
-
Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, will often precipitate out of the solution and can be collected by filtration.
-
Purification: If necessary, the product can be further purified by recrystallization.
Part 2: Application in Drug Discovery - Target-Oriented Screening
The 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide scaffold is a promising starting point for the development of novel inhibitors for a range of therapeutic targets. Below are detailed protocols for evaluating derivatives of this scaffold against two high-impact target classes: Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrases (CAs), as well as for general antimicrobial activity.
Application Note 2.1: EGFR Kinase Inhibition for Anticancer Drug Discovery
Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[8] Its overexpression and hyperactivity are implicated in various cancers, making it a prime target for anticancer therapeutics. Benzohydrazide derivatives have previously been identified as potential EGFR inhibitors.[9] The unique electronic properties of the tetrafluoroethoxy group could enhance binding to the ATP-binding pocket of the kinase domain.
Experimental Workflow:
Caption: Workflow for the discovery of EGFR inhibitors.
Protocol 2.1.1: Library Synthesis of N'-Aryl/Alkyl-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazides
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide in a suitable solvent such as ethanol or methanol.
-
Aldehyde/Ketone Addition: Add 1.1 equivalents of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or reflux for a period of 2 to 24 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The resulting hydrazone product often precipitates and can be collected by filtration.
-
Purification: Wash the solid with a cold solvent and, if necessary, recrystallize or purify by column chromatography to yield the pure N'-substituted benzohydrazide derivative.
Protocol 2.1.2: In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kits such as the ADP-Glo™ Kinase Assay.[10][11]
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, EGFR enzyme solution, and substrate solution as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer. A 10-point dose-response curve is recommended.
-
Kinase Reaction: In a 96-well or 384-well plate, add the EGFR enzyme, the test compound, and the substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for the recommended time (e.g., 45-60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ reagent to deplete the remaining ATP. Incubate at room temperature.
-
Kinase Detection Reagent Addition: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Description |
| Enzyme | Recombinant human EGFR (catalytic domain) |
| Substrate | Poly(Glu, Tyr) 4:1 |
| ATP Concentration | Typically at or near the Km value |
| Detection Method | Luminescence (ADP-Glo™) |
Application Note 2.2: Carbonic Anhydrase Inhibition
Scientific Rationale: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[10] The benzohydrazide scaffold can be explored for its potential to interact with the zinc ion in the active site of CAs.
Protocol 2.2.1: Carbonic Anhydrase Inhibitor Screening (Colorimetric)
This protocol is based on the esterase activity of CAs and can be performed using commercially available kits.[9]
-
Reagent Preparation: Prepare the assay buffer, CA enzyme solution, and substrate solution (e.g., p-nitrophenyl acetate).
-
Compound and Control Preparation: Prepare serial dilutions of the test compounds. Include a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Assay Procedure:
-
Add the CA enzyme to the wells of a 96-well plate.
-
Add the test compounds or controls to the respective wells.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm in a kinetic mode for a specified duration (e.g., 30-60 minutes) at room temperature.
-
Data Analysis: Determine the rate of the reaction for each well. Calculate the percent inhibition and determine the IC50 values for the active compounds.
| Parameter | Description |
| Enzyme | Purified human Carbonic Anhydrase isoenzyme (e.g., CA II, CA IX) |
| Substrate | p-Nitrophenyl acetate (p-NPA) |
| Detection Method | Colorimetric (Absorbance at 405 nm) |
| Positive Control | Acetazolamide |
Application Note 2.3: Antimicrobial Activity Screening
Scientific Rationale: The benzohydrazide moiety is a common feature in many antimicrobial agents.[12] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The lipophilicity and metabolic stability conferred by the tetrafluoroethoxy group may enhance the antimicrobial properties of the benzohydrazide scaffold.
Experimental Workflow:
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
Welcome to the technical support center for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis Pathway
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves two key transformations:
-
Esterification: Conversion of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid to its corresponding ester (typically methyl or ethyl ester).
-
Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final benzohydrazide product.
This guide will address potential issues in both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide?
The synthesis typically begins with 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This precursor itself is synthesized by the tetrafluoroethylation of 3-hydroxybenzoic acid.[1][2][3]
Q2: Why is it necessary to convert the carboxylic acid to an ester before reacting with hydrazine?
Direct reaction of a carboxylic acid with hydrazine can lead to the formation of a stable hydrazinium carboxylate salt, which is resistant to dehydration to the desired hydrazide.[4] Converting the carboxylic acid to an ester first provides a more reactive electrophilic center for the nucleophilic attack by hydrazine, leading to a more efficient reaction.[5]
Q3: What are the recommended solvents for the hydrazinolysis step?
Lower alcohols such as methanol or ethanol are the most commonly used solvents for the hydrazinolysis of esters.[6][5] They are effective at dissolving both the ester and hydrazine hydrate and can be easily removed after the reaction.
Q4: How can I monitor the progress of the hydrazinolysis reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[6][5] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting ester from the more polar product hydrazide. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Troubleshooting Guide
Part 1: Esterification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
This section addresses common issues encountered during the conversion of the starting carboxylic acid to its ester. The Fischer esterification is a common method used for this step.[7][8]
Issue 1: Low Yield of the Ester
-
Potential Cause A: Reversible Nature of the Reaction: Fischer esterification is an equilibrium-controlled process.[7] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Solution:
-
Use a large excess of the alcohol (which can also serve as the solvent) to drive the equilibrium towards the product side.[7]
-
Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
-
Potential Cause B: Steric Hindrance: While the 3-position substitution is less sterically demanding than the 2-position, the bulky tetrafluoroethoxy group might slightly hinder the approach of the alcohol.
-
Solution:
-
Increase the reaction time and/or temperature to provide sufficient energy to overcome the activation barrier.
-
Use a more reactive alcohol or a more potent acid catalyst.
-
-
-
Potential Cause C: Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or have absorbed moisture, reducing its effectiveness.
-
Solution: Use a fresh, anhydrous acid catalyst.
-
Issue 2: Presence of Unreacted Carboxylic Acid in the Product
-
Potential Cause: Incomplete Reaction: The reaction may not have reached completion.
-
Solution:
-
Monitor the reaction by TLC until the starting carboxylic acid spot disappears.
-
Ensure efficient removal of water as described above.
-
-
-
Potential Cause: Inefficient Work-up: The acidic starting material may not have been fully removed during the extraction process.
-
Solution: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate until the cessation of CO2 evolution to ensure all unreacted carboxylic acid is removed as its water-soluble sodium salt.[7]
-
Part 2: Hydrazinolysis of the Ester to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
This section focuses on troubleshooting the conversion of the intermediate ester to the final hydrazide product.
Issue 1: Low Yield of the Benzohydrazide
-
Potential Cause A: Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Potential Cause B: Hydrolysis of the Ester: If water is present in the reaction mixture, the ester can be hydrolyzed back to the carboxylic acid, which will not react with hydrazine under these conditions.
-
Solution: Use anhydrous solvents and reagents to minimize water content.
-
Issue 2: Formation of Side Products
-
Potential Cause A: Formation of Diacylhydrazide: If the reaction conditions are too harsh or if there is an insufficient amount of hydrazine, the initially formed hydrazide can react with another molecule of the ester to form a symmetrical di-substituted hydrazide.[10]
-
Solution:
-
Use a sufficient excess of hydrazine hydrate.
-
Maintain a moderate reaction temperature and monitor the reaction progress to avoid prolonged heating after completion.
-
-
-
Potential Cause B: Formation of Hydrazones: If there are any aldehyde or ketone impurities present in the starting materials or solvents, hydrazine can react with them to form hydrazones.[10][11]
-
Solution: Use pure, freshly distilled solvents and ensure the starting ester is of high purity.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause A: Product is an Oil or Gummy Solid: The crude product may "oil out" instead of crystallizing, making it difficult to handle.[10]
-
Solution:
-
-
Potential Cause B: Persistent Impurities: Some impurities may be difficult to remove by simple washing or recrystallization.[12]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Hydrazinolysis
| Parameter | Recommended Range | Notes |
| Ester to Hydrazine Molar Ratio | 1 : 1.5 to 1 : 3 | An excess of hydrazine helps to drive the reaction to completion. |
| Solvent | Ethanol or Methanol | Ensure the use of anhydrous grade solvents. |
| Temperature | 60°C to Reflux | Refluxing is common to ensure a reasonable reaction rate. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine completion. |
Protocol 1: General Procedure for the Hydrazinolysis of Methyl 3-(1,1,2,2-Tetrafluoroethoxy)benzoate
-
Dissolve methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (1.0 eq) in absolute ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (2.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizing the Workflow and Troubleshooting
Diagram 1: Synthetic Workflow
Caption: Overall synthetic route to the target compound.
Diagram 2: Troubleshooting Low Hydrazide Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Rasayan J. Chem. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]
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ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... - ResearchGate. Available at: [Link]
-
YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. Available at: [Link]
-
ResearchGate. Trifluoroethylation of phenols with various electrophiles. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
- Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
-
ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available at: [Link]
-
OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]
-
ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate. Available at: [Link]
-
ResearchGate. The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Available at: [Link]
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RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available at: [Link]
-
PubMed Central. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available at: [Link]
- Google Patents. CN103408454A - Preparation method of hydrazide compound.
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ChemistryViews. Practical Path to Multiple Trifluoromethylation of Phenols. Available at: [Link]
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Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]
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MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]
- Google Patents. US4352941A - Process for purification of phenylhydrazine.
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Scholarly. Synthesis and Reactions of Sulphone Hydrazides. Available at: [Link]
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Wikipedia. Hydrazine. Available at: [Link]
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PubMed Central. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Available at: [Link]
- Google Patents. US3458283A - Hydrazine purification.
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]
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ResearchGate. Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Available at: [Link]
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ResearchGate. Synthesis of Pentafluoroethyl Ethers by Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols | Request PDF. Available at: [Link]
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Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available at: [Link]
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ResearchGate. Synthesis of 3-(1H-tetrazol-5-yl)benzohydrazide (41). Available at: [Link]
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ResearchGate. Compounds formed by reaction of phenols 1–5, 8 and 11 with TFA‐d. Available at: [Link]
- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
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Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. Available at: [Link]
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IJSTR. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]
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ResearchGate. Conversion of benzoic acid to benzoic anhydride using the PPh 3 /TCCA/PhCOOK system under different reaction conditions. Available at: [Link]
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YouTube. Esterification test of Benzoic acid. Available at: [Link]
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Overcoming solubility issues of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in assays
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Welcome to the technical support guide for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various experimental assays. Our goal is to equip you with the foundational knowledge and procedural expertise to overcome these issues, ensuring data integrity and experimental success.
Pillar 1: Understanding the Core Challenge
Why is 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide difficult to dissolve in aqueous assay buffers?
To effectively troubleshoot, we must first understand the molecule's chemical personality. The structure consists of two key parts: a benzohydrazide core and a tetrafluoroethoxy substituent.
-
Benzohydrazide Core: This part of the molecule contains polar nitrogen and oxygen atoms, which can participate in hydrogen bonding. On its own, the benzohydrazide group offers some potential for aqueous solubility[1][2][3][4][5].
-
3-(1,1,2,2-Tetrafluoroethoxy) Substituent: This is the primary driver of the compound's poor aqueous solubility. The high degree of fluorination makes this group intensely lipophilic (fat-loving) and hydrophobic (water-fearing)[6][7]. Fluorinated groups like this are known to significantly increase the lipophilicity of a molecule, which facilitates passage through cell membranes but drastically reduces solubility in water-based systems[6].
The result is an amphipathic molecule where the hydrophobic nature of the fluorinated tail dominates, leading to precipitation when the compound is introduced into a predominantly aqueous environment, such as cell culture media or biochemical buffers.
Pillar 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound and provides a tiered solution pathway.
FAQ 1: What is the best solvent for preparing a primary stock solution?
Answer: Due to its high lipophilicity, the recommended solvent for preparing a high-concentration primary stock solution is 100% Dimethyl Sulfoxide (DMSO) .[8][9]
-
Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds[8]. It is the industry standard for solubilizing poorly soluble compounds for biological screening[10][11].
-
Protocol:
-
Weigh the desired amount of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide powder accurately.
-
Add the calculated volume of 100% DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Vortex vigorously. Gentle warming in a water bath (37°C) and/or sonication can be used to aid dissolution if necessary[12].
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[13].
-
FAQ 2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
Answer: This is the most common and expected challenge. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The key is to keep the compound in solution at its final working concentration. Here is a systematic approach to troubleshoot this issue.
Caption: How cyclodextrins form inclusion complexes to solubilize compounds.
Final Recommendations from the Scientist
-
Embrace Systematic Testing: Do not arbitrarily try different methods. Follow the tiered approach from simple co-solvent optimization to more complex formulations. Document every parameter.
-
Validate Your Solvent's Effect: Always run a "vehicle control" in your assays. This control should contain the exact same concentration of DMSO, surfactant, or cyclodextrin as your test samples to ensure the solvent system itself is not causing a biological effect. [10][14]* Know Your Limits: There is a maximum achievable soluble concentration for every compound in a given system. Working above this "solubility ceiling" will only lead to artifacts. Determine this limit early in your experimental design. [11]* Consult the Literature: While data on this specific molecule may be sparse, the principles of solubilizing poorly soluble drugs are well-established. [15][16][17][18][19]Use the references provided here as a starting point for deeper investigation.
By applying these principles and protocols, you can confidently navigate the solubility challenges presented by 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and generate reliable, reproducible data in your research.
References
- Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
- ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PubChem. (n.d.). Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?
- PubMed Central. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Scholars Archive. (2023). The Effects Of Aggregation Of Tetrafluoro(Trifluoromethyl-Λ6-Sulfanyl) Ethanes On The Secondary Structure Stabilization Of Melittin: A Molecular Dynamics Simulation Study.
- PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- MCE. (n.d.). Compound Handling Instructions.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- ResearchGate. (2025). Influence of the n-Hexoxy Group on the Properties of Fluoroalkoxyphosphazene Polymers.
- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
- PubChem. (n.d.). Tetrafluoroethylene.
- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PubChem. (n.d.). 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- (2005). Influence of the n-hexoxy group on the properties of fluoroalkoxyphosphazene polymers. Macromolecules.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubChem. (n.d.). Benzoylhydrazine.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- PubChem. (n.d.). N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.
- JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- ChemScene. (n.d.). 3-Chloro-n'-(2-chloroacetyl)benzohydrazide.
- (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
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Technical Support Center: Optimizing Derivatization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
Welcome to the technical support guide for the derivatization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the successful synthesis of novel derivatives. The core of this guide focuses on the most common derivatization reaction: the formation of N'-substituted hydrazones through condensation with aldehydes and ketones.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the derivatization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, providing causative explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields can be attributed to several factors, ranging from reactant purity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Incomplete Reaction: The condensation reaction between the benzohydrazide and the carbonyl compound may not have reached completion.
-
Solution: Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction endpoint.
-
-
Purity of Reactants: The presence of impurities in either the 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide or the aldehyde/ketone can inhibit the reaction or lead to the formation of side products.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled or high-purity aldehydes/ketones. The benzohydrazide should be a clean, crystalline solid.
-
-
Suboptimal pH: The rate of hydrazone formation is highly dependent on the pH of the reaction medium.
-
Solution: The optimal pH for hydrazone formation is typically around 4.5-5. This is because the reaction requires a delicate balance: enough acid to protonate the carbonyl oxygen, making the carbon more electrophilic, but not so much acid that it protonates the nucleophilic nitrogen of the hydrazide, rendering it unreactive. A few drops of a catalyst like glacial acetic acid or hydrochloric acid are often sufficient.
-
-
Product Loss During Work-up: Significant amounts of the desired product can be lost during extraction, washing, and purification steps.
-
Solution: Optimize your work-up procedure. If the product precipitates from the reaction mixture, ensure complete filtration and wash the solid with a minimal amount of cold solvent to avoid redissolving the product. If an extraction is performed, minimize the number of washes and avoid vigorous shaking that can lead to emulsion formation.
-
Question 2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?
Product impurity is a common challenge. The solution often lies in the purification method and sometimes in revisiting the reaction conditions to minimize side-product formation.
-
Ineffective Purification: The chosen purification method may not be suitable for separating the desired product from the impurities.
-
Solution 1: Recrystallization: This is often the most effective method for purifying solid hydrazone derivatives. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol and methanol are common choices for recrystallizing hydrazones. Acetonitrile can also be effective for oily or highly soluble products.
-
Solution 2: Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a powerful alternative. A silica gel stationary phase with a gradient of ethyl acetate and hexane is a common mobile phase system for compounds of this polarity.
-
-
Side Reactions: The reaction conditions may be promoting the formation of unwanted byproducts.
-
Solution: Running the reaction at the lowest effective temperature can often minimize the formation of side products. Also, ensure an equimolar or slight excess (e.g., 1.1 equivalents) of the aldehyde or ketone is used to drive the reaction to completion without having a large excess of unreacted starting material to remove later.
-
Question 3: The reaction isn't progressing, and I'm recovering my starting materials. What could be the issue?
A stalled reaction typically points to issues with activation energy, reactant reactivity, or catalysis.
-
Insufficient Activation: The reaction may require more energy to proceed at a reasonable rate.
-
Solution: If the reaction is being conducted at room temperature, consider heating the mixture to reflux. The use of a microwave reactor can also significantly reduce reaction times and improve yields.
-
-
Steric Hindrance: A sterically hindered aldehyde or ketone can react very slowly.
-
Solution: In such cases, prolonged reaction times and heating are often necessary. The addition of a catalyst is also crucial.
-
-
Lack of Catalyst: While some reactive aldehydes and ketones will react with the benzohydrazide without a catalyst, many require an acid catalyst to proceed efficiently.
-
Solution: Add a catalytic amount of glacial acetic acid or a few drops of concentrated hydrochloric acid to the reaction mixture. For reactions at neutral pH, especially in biological contexts, aniline and its derivatives can serve as effective nucleophilic catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the derivatization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide with an aldehyde?
The reaction proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction.
-
Nucleophilic Attack: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond forms between the carbon and nitrogen.
-
Deprotonation: A base (e.g., the solvent) removes a proton from the nitrogen, yielding the final hydrazone product and regenerating the acid catalyst.
Caption: Mechanism of acid-catalyzed hydrazone formation.
Q2: What are the recommended solvents for this derivatization reaction?
Alcohols such as methanol and ethanol are the most commonly used solvents for synthesizing hydrazones from benzohydrazides. They are effective at dissolving both the benzohydrazide and a wide range of aldehydes and ketones. Dichloromethane has also been reported as a suitable solvent in some syntheses.
Q3: How can I confirm that I have successfully synthesized the desired hydrazone derivative?
Spectroscopic methods are essential for product characterization.
-
FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band of the starting aldehyde/ketone and the appearance of the C=N (azomethine) stretching band in the product. The N-H and C=O bands of the hydrazide moiety will remain.
-
¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a new signal for the azomethine proton (CH=N), typically in the range of δ 8.3-8.7 ppm. A singlet corresponding to the NH proton is also expected, often at a downfield chemical shift (e.g., δ 11.8-11.9 ppm). The signals from the 3-(1,1,2,2-tetrafluoroethoxy)phenyl group and the substituent from the aldehyde/ketone should also be present and correctly integrated.
Q4: Are there any safety precautions I should be aware of?
Yes. Hydrazine derivatives can be toxic. Always handle 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some aldehydes are also volatile and irritating, so proper handling is essential.
Optimized Experimental Protocols
The following protocols provide a starting point for the derivatization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide. Optimization may be required depending on the specific aldehyde or ketone used.
Protocol 1: Standard Hydrazone Synthesis with Acid Catalysis
This protocol is suitable for most aromatic and aliphatic aldehydes.
Troubleshooting unexpected results in experiments with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
Technical Support Center: 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
Welcome to the technical support resource for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during its use. Our goal is to ensure your experiments are reproducible, efficient, and yield reliable results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and reactivity of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Q1: What are the basic chemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide?
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is a fluorinated organic compound. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 114467-21-9 | [1] |
| Molecular Formula | C₉H₈F₄N₂O₂ | [2][3] |
| Molecular Weight | 252.17 g/mol | [1][3] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Primary Application | Organic building block, particularly for synthesizing hydrazones and other heterocyclic compounds in drug discovery. | [1][4][5] |
Q2: How should I store this compound to ensure its stability?
To maintain its integrity, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Like many hydrazides, it can be sensitive to moisture and air over long periods. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation or hydrolysis.[7]
Q3: What are the primary safety concerns when handling this compound?
-
Irritation: It is likely to be a skin and serious eye irritant.[6][8][9] May cause respiratory irritation.[6][9]
-
Toxicity: Hydrazine derivatives can be toxic.[7]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Q4: What is the primary use of this compound in synthetic chemistry?
The benzohydrazide moiety is primarily used as a nucleophile to react with carbonyl compounds (aldehydes and ketones) in a condensation reaction. This reaction forms an N-acylhydrazone, a common and important scaffold in medicinal chemistry due to its diverse biological activities.[10][11][12] The tetrafluoroethoxy group provides a lipophilic and metabolically stable fluorinated motif, which is highly desirable in modern drug design.[13]
Troubleshooting Guide: Unexpected Experimental Results
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Issue 1: Low or No Yield in Hydrazone Formation
The condensation of a hydrazide with a carbonyl compound is a cornerstone reaction, but it can be prone to low yields if not properly optimized.
Caption: Troubleshooting workflow for low reaction yield.
-
Incomplete Reaction: Hydrazone formation is a reversible equilibrium. To drive it towards the product, Le Châtelier's principle can be applied by removing water or using an excess of one reagent. The reaction is often acid-catalyzed; a few drops of acetic acid can significantly increase the rate by protonating the carbonyl oxygen, making it more electrophilic.[7] However, strongly acidic conditions should be avoided as they can protonate the hydrazide, rendering it non-nucleophilic.[7]
-
Azine Side Product Formation: A common side reaction involves the condensation of one molecule of hydrazine with two molecules of the carbonyl compound, forming an azine byproduct (R₂C=N-N=CR₂).[7][14] This is favored if the carbonyl compound is in excess or if the intermediate hydrazone reacts with remaining carbonyl starting material.
-
Mitigation Strategy: Use a slight excess (1.1-1.2 equivalents) of the 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and add the aldehyde or ketone component slowly to the reaction mixture. This ensures the hydrazide is always in relative excess, favoring the desired 1:1 condensation.[7]
-
-
Product Degradation During Workup: Hydrazones can be susceptible to hydrolysis, especially under acidic or basic conditions used during aqueous workup.[7][15] Before performing a workup on the entire batch, it is prudent to test the stability of the product.
-
Quick Stability Test: Take a small aliquot of the crude reaction mixture, spot it on a TLC plate, and then expose it to the planned acidic or basic wash conditions in a vial. After a few minutes, spot the treated sample on the same TLC plate. A change in the spot pattern indicates instability.[15] If instability is detected, use neutral washes (e.g., saturated sodium chloride solution) and minimize the duration of the workup.
-
Issue 2: Product is Impure After Purification (Unexpected NMR/LC-MS Signals)
Even with a good yield, purity is paramount. Unexpected signals often point to subtle side reactions or contamination.
-
Possible Cause: Residual Hydrazine Hydrate: If the 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide was synthesized from the corresponding ester using hydrazine hydrate, excess hydrazine can be difficult to remove due to its high boiling point.
-
Solution: Excess hydrazine hydrate can sometimes be removed by co-evaporation (azeotropic distillation) with a solvent like xylene or by washing the crude product with a solvent in which the desired product is insoluble but hydrazine is soluble (e.g., diethyl ether).[16]
-
-
Possible Cause: Tautomers or Rotamers: The amide bond in the benzohydrazide structure can exhibit restricted rotation, potentially leading to two distinct sets of signals (rotamers) in the NMR spectrum for nearby protons. Similarly, the final hydrazone product can exist as E/Z isomers. This is not an impurity but a dynamic structural feature.
-
Solution: Record the NMR spectrum at an elevated temperature. If the multiple peaks coalesce into single, sharp signals, it confirms the presence of rotamers or isomers undergoing rapid exchange at the higher temperature.
-
-
Possible Cause: Intramolecular Cyclization: If the carbonyl partner contains another reactive functional group, an unexpected intramolecular cyclization can occur, leading to a heterocyclic byproduct instead of the linear hydrazone.[14]
-
Solution: This is a more complex issue that may require redesigning the synthetic route. Characterizing the unexpected product is crucial to understanding the competing reaction pathway.[15]
-
Experimental Protocols
Protocol 1: General Synthesis of an N-Acylhydrazone
This protocol provides a reliable starting point for the condensation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide with an aldehyde or ketone.
-
Reagent Preparation:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in a suitable solvent (e.g., ethanol or methanol) to a concentration of approximately 0.1-0.5 M.
-
-
Addition of Carbonyl:
-
To the stirred solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.
-
-
Catalysis (Optional but Recommended):
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[7]
-
-
Reaction:
-
Stir the mixture at room temperature or heat to reflux (typically 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazide is consumed (typically 2-12 hours).
-
-
Isolation and Workup:
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution.
-
If the product precipitates, collect it by vacuum filtration and wash the solid with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography.
-
-
Characterization:
-
Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[10]
-
Caption: Desired hydrazone formation vs. azine byproduct pathway.
References
- BenchChem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Preventing common side reactions during the synthesis and handling of hydrazones.
-
ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic. Retrieved from [Link]
-
Rojas Lab. (2023, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem [Video]. YouTube. [Link]
-
Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Retrieved from [Link]
-
Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]
-
Rojas Lab. (2024, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. [Link]
- MilliporeSigma. (2023, November 6).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Cayman Chemical. (2023, September 17).
-
PubChem. (n.d.). Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved from [Link]
- Der Pharma Chemica. (2016).
- Wikipedia. (n.d.). Hydrazine.
- Der Pharma Chemica. (2016).
- ResearchGate. (n.d.). Synthesis of 3-(1H-tetrazol-5-yl)benzohydrazide (41).
- MDPI. (2017). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.Molecules, 22(10), 1649.
- PubMed Central. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)
- PubMed Central. (2017). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.7(7), 729-737.
- Biointerface Research in Applied Chemistry. (2020).
- Journal of Applicable Chemistry. (2014). Utility of 4-(isatin- 3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds.3(6), 2506-2516.
- MDPI. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.Molecules, 25(21), 5036.
- PubMed Central. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
- St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- AquaEnergy Expo Knowledge Hub. (n.d.).
- PubMed Central. (2009). 3-Chloro-N′-(3-ethoxy-2-hydroxybenzylidene)
- Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology.
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- 1. 114467-21-9|3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide|BLD Pharm [bldpharm.com]
- 2. 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE [chemicalbook.com]
- 3. 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE CAS#: [chemicalbook.com]
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- 9. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. How To [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
Stability testing of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide under experimental conditions
Technical Support Center: Stability Testing of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
Welcome to the technical support center for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability testing of this novel compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence. The information herein is grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before and during the stability testing of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Q1: What are the primary stability concerns for a molecule like 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide?
A1: The primary stability concerns stem from its key functional groups: the benzohydrazide moiety and the tetrafluoroethoxy substituent.
-
Hydrazide Group: This group is susceptible to two main degradation pathways:
-
Hydrolysis: The amide bond within the hydrazide can be cleaved by water, especially under acidic or basic conditions, to yield 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid and hydrazine.[6][7][8]
-
Oxidation: Hydrazides can be oxidized to form various products, including diazenes and other related species.[9][10][11][12] This is a critical parameter to investigate, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.
-
-
Tetrafluoroethoxy Group: This group is generally considered to be chemically stable and can enhance the metabolic stability of a molecule.[13] However, under extreme conditions, degradation could occur, although it is less likely than reactions involving the hydrazide group.
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term stability data for this exact molecule is not publicly available, based on its structure, the following general storage conditions are recommended to minimize degradation:
-
Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage.
-
Light: Protect from light. Aromatic compounds and those with reactive functional groups can be susceptible to photolytic degradation.[14][15][16][17]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry environment to protect against hydrolysis.
Q3: I am seeing a loss of my parent compound in my assay, but no new peaks are appearing on my chromatogram. What could be happening?
A3: This is a common and challenging issue. Several possibilities could explain this observation:
-
Formation of Non-UV Active Degradants: Your primary degradation pathway might be producing species that do not have a chromophore and are therefore not detected by a UV detector. For example, hydrolysis could yield hydrazine, which is not readily detected by standard reversed-phase HPLC-UV methods.
-
Formation of Volatile Degradants: Degradation could be producing volatile compounds that are lost during sample preparation or do not interact with the stationary phase of your column.
-
Precipitation of Degradants: The degradation products may be insoluble in your sample diluent or mobile phase and are being filtered out or precipitating in the vial.
-
Adsorption to Container: The parent compound or its degradants may be adsorbing to the surface of your sample vials (glass or plastic).
Troubleshooting Steps:
-
Use a mass spectrometer (LC-MS) to look for degradants that may not have a UV chromophore.
-
Analyze the headspace of a stressed sample using GC-MS to check for volatile products.
-
Visually inspect your stressed samples for any signs of precipitation. Try different diluents to see if solubility is an issue.
-
Investigate the use of different types of vials (e.g., silanized glass) to minimize adsorption.
Part 2: Troubleshooting Guides for Experimental Stability Studies
This section provides detailed troubleshooting guides for specific experimental challenges you may encounter during forced degradation and stability studies.
Guide 1: Troubleshooting Unexpected Results in Forced Degradation Studies
Forced degradation or stress testing is a regulatory requirement and a critical step in understanding the intrinsic stability of a molecule.[18][19][20] It helps in developing stability-indicating analytical methods.
Scenario 1: No Degradation Observed Under Stress Conditions
-
Causality: The 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide molecule may be more stable than anticipated. The tetrafluoroethoxy group can impart significant chemical stability.[13] It's also possible the stress conditions were not harsh enough.
-
Troubleshooting Protocol:
-
Increase Stress Severity: Incrementally increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. For example, if 0.1 M HCl at 60°C for 24 hours showed no degradation, try 1 M HCl at 80°C for 48 hours.
-
Change Stressor: If a particular type of stressor is ineffective, try a different one within the same class. For instance, if hydrogen peroxide shows no oxidative degradation, consider using a more potent oxidizing agent like a Fenton reagent (FeSO₄ + H₂O₂), but use this with caution as it can be non-selective.
-
Verify Compound Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can protect the solid material from degradation. Consider using a co-solvent if necessary, but be mindful that the co-solvent itself could react or alter the degradation pathway.
-
Scenario 2: Complete Degradation of the Parent Compound
-
Causality: The applied stress conditions are too harsh, leading to rapid and complete degradation of the molecule. This provides little information about the primary degradation pathway.
-
Troubleshooting Protocol:
-
Reduce Stress Severity: Systematically decrease the concentration of the stressor, the temperature, and/or the exposure time. The goal is to achieve partial degradation, typically in the range of 5-20%, to clearly identify the primary degradation products.[20]
-
Time-Course Study: Sample the reaction at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to identify the initial degradation products before they are further degraded.
-
Lower Temperature: For thermal degradation studies, if the compound is completely degraded at 80°C, reduce the temperature in 10°C increments.
-
Guide 2: Addressing Analytical Method Challenges
A robust, stability-indicating analytical method is essential for accurate stability assessment.
Issue: Poor Peak Shape or Shifting Retention Times for the Parent Compound
-
Possible Cause & Explanation:
-
Interaction with Metal Surfaces: The hydrazide functional group can chelate with metal ions in the HPLC system (e.g., stainless steel frits, columns), leading to peak tailing.
-
pH Mismatch: If the pH of the sample diluent is significantly different from the mobile phase pH, it can cause peak distortion, especially for ionizable compounds.
-
Column Degradation: Exposure to harsh pH conditions (especially high pH) can degrade silica-based columns over time.
-
-
Troubleshooting & Self-Validation Protocol:
-
Use a Metal-Deactivating Column: Employ columns specifically designed to minimize metal interactions.
-
Mobile Phase Additives: Add a weak chelating agent like a low concentration of EDTA to the mobile phase to block active sites in the system.
-
pH Matching: Ensure the sample diluent is of a similar pH and ionic strength to the mobile phase.
-
Column Stability: Use a pH-stable column (e.g., hybrid or polymer-based) if you need to work at higher pH values. Regularly perform system suitability tests to monitor column performance.
-
Part 3: Experimental Protocols and Data Presentation
Forced Degradation Experimental Protocol
This protocol outlines a systematic approach to the forced degradation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions (execute in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.
Table 1: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Typical Conditions | Predicted Primary Degradation Product(s) | Potential Secondary Products |
| Acid Hydrolysis | 1 M HCl, 60°C | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid + Hydrazine | Further degradation of hydrazine |
| Base Hydrolysis | 1 M NaOH, 60°C | 3-(1,1,2,2-Tetrafluoroethoxy)benzoate salt + Hydrazine | Further degradation of hydrazine |
| Oxidation | 3% H₂O₂, RT | 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl diazene | N-oxides, dimers |
| Thermal | 80°C (solid & solution) | Cyclization or elimination products (e.g., oxadiazoles)[21] | Fragmentation of the side chain |
| Photolytic | ICH Q1B conditions[14][15] | Radical-mediated degradation products | Dimerization products |
Part 4: Visualizations of Workflows
Diagram 1: Troubleshooting Workflow for a Failed Stability Timepoint
Caption: A decision tree for troubleshooting out-of-spec stability results.
Diagram 2: Forced Degradation and Method Development Cycle
Caption: The iterative cycle of forced degradation and analytical method development.
References
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Slideshare. [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. [Link]
-
Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Organic Chemistry Portal. [Link]
-
Thermal stability and degradation behavior of novel wholly aromatic azo polyamide-hydrazides. INIS-IAEA. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. PharmTech. [Link]
-
Oxidation of Aldehyde Hydrazones, Hydrazo Compounds, and Hydroxylamines with Benzeneseleniraic Anhydride. RSC Publishing. [Link]
-
Analytical methods for hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. ResearchGate. [Link]
-
Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Reductions with Hydrazine. Organic Chemistry Data. [Link]
-
Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Method for the hydrolysis of hydrazones.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
The Dark Side of Fluorine. National Institutes of Health. [Link]
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]
-
Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Benzoylhydrazine. PubChem. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. [Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority. [Link]
-
Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health. [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. National Institutes of Health. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Institutes of Health. [Link]
Sources
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- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
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- 4. ICH Official web site : ICH [ich.org]
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- 11. Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds [organic-chemistry.org]
- 12. Oxidation of aldehyde hydrazones, hydrazo compounds, and hydroxylamines with benzeneseleninic anhydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and storage of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. The recommendations herein are synthesized from data on structurally related compounds, including benzohydrazides, fluorinated organic molecules, and hydrazine derivatives, to ensure a robust safety protocol.
Hazard Identification and Preliminary Safety Profile
-
Benzohydrazide Moiety : The core hazard is associated with the hydrazide functional group (-CONHNH₂), which is a derivative of hydrazine. Hydrazine and its derivatives are known for their potential toxicity.[1][2] Exposure can cause irritation to the skin, eyes, and respiratory system.[1] Some hydrazine derivatives are also considered potential convulsants and may cause alterations in liver function.[3]
-
Tetrafluoroethoxy Moiety : The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[4] Fluorinated compounds can be highly reactive, and their thermal decomposition may generate hazardous substances like hydrogen fluoride (HF), which is extremely corrosive and toxic.[5][6]
Based on this structural analysis, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide should be handled as a substance that is potentially toxic, an irritant to skin and eyes, and may release hazardous decomposition products upon heating.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide?
A1: You should treat this compound with caution, assuming it possesses hazards similar to other benzohydrazide and fluorinated compounds. The primary concerns are:
-
Toxicity: Assumed to be toxic if inhaled, ingested, or absorbed through the skin, based on the properties of related hydrazide compounds.[2][7]
-
Irritation: Likely causes skin and serious eye irritation.[5][8] A structurally similar compound, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[5]
-
Reactivity: Avoid contact with strong oxidizing agents, strong acids, and bases, as these may lead to vigorous or explosive reactions.[2][4]
-
Thermal Decomposition: Heating the compound may lead to decomposition, releasing toxic fumes including carbon oxides and hydrogen fluoride (HF).[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is crucial. The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.[1][7]
-
Hand Protection: Use chemically resistant gloves. Given the fluorinated nature and potential for skin absorption, neoprene or nitrile gloves are recommended.[7] Always consult the glove manufacturer's compatibility chart and consider double-gloving for added protection.[4]
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[6][7]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[1][7]
Q3: How should I properly store 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in the laboratory?
A3: Proper storage is critical to maintain the compound's stability and prevent hazardous situations.
-
Container: Keep the compound in a tightly closed, clearly labeled container.[8]
-
Atmosphere: For hydrazide-containing compounds, storage under an inert atmosphere, such as nitrogen or argon, is best practice to prevent degradation.[7]
-
Location: Store in a cool, dry, and well-ventilated area.[4][9] The storage area should be locked to restrict access.[5]
-
Incompatibilities: Isolate the compound from incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases.[2][4][8] Store it separately from food and animal feeds.[10]
-
Secondary Containment: Always store the primary container within a chemically compatible secondary container to contain any potential spills.[6][7]
Q4: What should I do in case of an accidental spill?
A4: Your response should be swift and safe.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not perform cleanup without proper PPE.
-
Contain: For a small spill of solid material, use dry cleanup procedures. Avoid generating dust.[2] You can dampen the material with a non-reactive solvent to prevent it from becoming airborne.
-
Collect: Carefully sweep or vacuum the material into a compatible, labeled container for hazardous waste. Ensure any vacuum cleaner used is explosion-proof and fitted with a HEPA filter.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the collected waste and contaminated cleaning materials according to your institution's hazardous waste disposal procedures.
Q5: What is the appropriate first aid response for exposure?
A5: Immediate action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][5] If they are having difficulty breathing, provide oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Material has discolored or clumped during storage. | Exposure to air or moisture. | This may indicate degradation. It is recommended to dispose of the material according to hazardous waste protocols. To prevent this, always store the compound in a tightly sealed container, preferably under an inert atmosphere, and in a desiccator.[5][7] |
| Low yield or unexpected side products in a reaction. | Impure starting material or reaction with incompatible substances. | Verify the purity of the 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide before use. Ensure all solvents and reagents are free from strong oxidizing agents or other incompatible materials that could react with the hydrazide group.[2][4] |
| Difficulty dissolving the compound. | Incorrect solvent choice. | Benzohydrazide derivatives often show good solubility in polar organic solvents like ethanol.[12][13] Perform small-scale solubility tests to determine the optimal solvent for your application. |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Weighing and Handling
-
Preparation: Before handling, ensure a certified chemical fume hood is operational and an emergency eyewash and safety shower are accessible.[7] Post emergency contact information in a visible location.
-
PPE Donning: Put on all required PPE: a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (nitrile or neoprene recommended).[7]
-
Work Area Setup: Conduct all manipulations within the chemical fume hood. Place a disposable absorbent pad on the work surface to contain any minor spills.
-
Weighing: Tare a suitable container on the balance. Carefully transfer the required amount of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide to the container using a clean spatula. Keep the stock container closed as much as possible.
-
Dissolution (if required): Add the desired solvent to the container with the weighed compound. Gently swirl or stir to dissolve.
-
Cleanup: After handling, decontaminate the spatula and work surface. Dispose of the absorbent pad and any contaminated materials (like weighing paper) in the designated solid hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[11]
Data Summary
| Parameter | Information/Recommendation | Source(s) |
| Primary Hazards | Skin/eye irritant, potential toxicity (inhalation, ingestion, dermal), reactive with oxidizers. | [2],[5],[8] |
| Required PPE | Chemical splash goggles, face shield, nitrile/neoprene gloves, flame-resistant lab coat. | [4],[1],[7] |
| Engineering Controls | Use only in a certified chemical fume hood. | [9] |
| Storage Conditions | Cool, dry, well-ventilated, locked area. Store under inert gas. | [4],[7],[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4],[2],[8] |
| First Aid (Eyes) | Flush with water for 15 minutes and seek immediate medical attention. | [5],[8] |
| Fire Fighting | Use alcohol-resistant foam, dry powder, or carbon dioxide. Thermal decomposition may produce HF. | [5] |
Visual Workflow for Safe Handling
Below is a diagram outlining the critical decision points and steps for safely handling 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Caption: Safe handling workflow from preparation to cleanup.
References
- BenchChem Technical Support Team. (2025).
- Wikipedia. (n.d.). Hydrazine.
- Santa Cruz Biotechnology. (n.d.). Benzhydrazide.
- Stanford University. (n.d.). Hydrazine - Risk Management and Safety.
- European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.
- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde.
- Britton, J. et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- TCI Chemicals. (2018). Safety Data Sheet for 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid.
- BASF Agro. (2023).
- Sigma-Aldrich. (2024).
- BenchChem. (2025).
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- National Center for Biotechnology Information. (n.d.). Benzoylhydrazine. PubChem.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Investigating and Mitigating Potential Off-Target Effects of Novel Benzohydrazide Analogs
Introduction
The benzohydrazide scaffold is a versatile pharmacophore known for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of fluorinated moieties, such as the 1,1,2,2-tetrafluoroethoxy group, is a common strategy in modern drug design aimed at enhancing metabolic stability, membrane permeability, and binding affinity.[4][5][6] Consequently, a novel compound like 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide (CAS No. 114467-21-9) represents a promising but largely uncharacterized research tool.[7]
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with this or similar novel benzohydrazide derivatives and encounter unexpected experimental outcomes. The objective is to provide a logical framework for troubleshooting these results, with a focus on identifying and characterizing potential off-target effects. As this specific molecule has no documented biological targets in the public domain, this guide emphasizes the foundational principles and experimental workflows required to navigate the complexities of a new chemical entity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experimental results with 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide are not what I predicted based on my hypothesis. How do I begin to troubleshoot?
Answer: Unexpected results with a novel compound are common and are often the first indication of a previously unknown biological activity or an off-target effect. A systematic approach is crucial.
First, verify the integrity of your experiment: confirm the identity and purity of the compound stock, ensure proper preparation of solutions, and validate the performance of your assay with appropriate positive and negative controls. If the experimental setup is sound, the next step is to consider the compound's behavior. The flowchart below outlines a general workflow for investigating unexpected activity.
Caption: General workflow for troubleshooting unexpected experimental results.
Q2: I'm observing high cytotoxicity at most tested concentrations. How do I differentiate non-specific toxicity from a potent, on-target effect?
Answer: This is a critical question. High cytotoxicity can mask specific biological activity and is a common off-target effect.
-
Establish a Therapeutic Window: The first step is to perform a detailed cytotoxicity assay across a wide range of concentrations (e.g., from 1 nM to 100 µM) in your specific cell line. This will determine the concentration at which 50% of cells are killed (CC50). Your primary functional assays should ideally be conducted at concentrations well below the CC50 value.
-
Compare Potencies: Compare the potency of your compound in your target-specific assay (e.g., IC50 or EC50) with its cytotoxicity (CC50). A selective compound should have a significant window between its on-target potency and its cytotoxic effect. A selectivity index (SI = CC50 / IC50) greater than 10 is often a desirable starting point.
-
Mechanism of Cell Death: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining. Apoptosis at low concentrations might be linked to a specific signaling pathway, whereas necrosis at high concentrations often suggests membrane disruption or other non-specific mechanisms.
Q3: What are the essential control experiments to differentiate on-target from off-target effects of a novel benzohydrazide?
Answer: Robust controls are the cornerstone of target validation.
-
Structural Analog Control: The ideal negative control is a structurally similar analog of your compound that is inactive against your intended target. If this is not available, use the parent benzohydrazide scaffold (CAS 613-94-5) to see if the core structure itself elicits the effect.[8][9]
-
Target Engagement Assays: Directly measure if your compound binds to its intended target in cells at the concentrations where you observe the phenotype. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be invaluable.
-
Genetic Controls: The gold standard is to use genetic tools.
-
Target Knockdown/Knockout: If the compound's effect is on-target, its activity should be diminished or absent in cells where the target gene has been knocked down (siRNA/shRNA) or knocked out (CRISPR).
-
Rescue Experiment: Conversely, in a target knockout cell line, re-introducing the wild-type target should restore sensitivity to your compound.
-
Caption: Decision tree for differentiating on-target vs. off-target effects.
Q4: Based on the benzohydrazide scaffold, what are some common off-target classes I should consider investigating?
Answer: The benzohydrazide moiety is present in several known bioactive agents. This history can guide your investigation. Some derivatives have been reported to interact with a variety of targets. While your specific compound's profile will be unique, this table summarizes known activities of the broader benzohydrazide class, providing a rational starting point for off-target profiling.
| Target Class / Activity | Example or Finding | Reference(s) |
| Monoamine Oxidase (MAO) | Nialamide, a known MAO inhibitor, features a benzohydrazide scaffold. | [10] |
| Cholinesterases (AChE/BuChE) | Hydrazones of 4-(Trifluoromethyl)benzohydrazide showed inhibitory activity against AChE and BuChE. | [11][12] |
| Kinases (e.g., EGFR) | Certain benzohydrazide derivatives containing dihydropyrazoles were designed as EGFR kinase inhibitors. | [13] |
| Antimicrobial Activity | Many benzohydrazide derivatives show broad antibacterial and antifungal properties. | [1][14][15] |
| Anticancer / Cytotoxicity | Various derivatives have demonstrated potent cytotoxic activity against human cancer cell lines like HeLa and MCF-7. | [1][13] |
| Ion Chelation | The hydrazone group can chelate metal ions, which may interfere with metalloenzymes or create redox cycles. | [3][10] |
Based on this, if resources permit, screening your compound against a panel of kinases, GPCRs, and especially MAO enzymes would be a prudent step to proactively identify potential off-target liabilities.
Key Experimental Protocols
Protocol 1: Assessing Compound Aggregation via Nephelometry
Rationale: Many organic molecules form aggregates at higher concentrations, which can non-specifically inhibit enzymes and interfere with assays. This protocol provides a quick screen for aggregation.
Methodology:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution of the compound in an appropriate aqueous assay buffer (e.g., PBS) to final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
Include a buffer-only control and a known aggregator compound as a positive control (e.g., Genistein).
-
Dispense dilutions into a clear, 96-well plate.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure light scattering using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm).
-
Interpretation: A significant, concentration-dependent increase in signal compared to the buffer control indicates potential compound aggregation.
Protocol 2: General Workflow for Off-Target Liability Screening
Rationale: When a specific off-target is suspected, or for general characterization, using a commercial fee-for-service screening panel is an efficient approach. This workflow outlines the process.
Methodology:
-
Panel Selection: Based on the compound's structure (benzohydrazide) and observed phenotype, select an appropriate screening panel. For this compound, a good starting point would be a broad kinase panel (e.g., KinomeScan) and a safety panel that includes MAO-A, MAO-B, and key GPCRs (e.g., the Eurofins Safety47 panel).
-
Concentration Selection: Choose one or two key concentrations for the initial screen. A common choice is 1 µM and/or 10 µM. This should be guided by your on-target potency and solubility limits.
-
Compound Submission: Prepare and ship the required amount of high-purity compound to the vendor according to their specifications. Ensure the compound is stable under the shipping conditions.
-
Data Analysis: The vendor will provide a report, typically showing the percent inhibition or activation for each target in the panel.
-
Hit Triage: Identify any significant "hits" from the screen (e.g., >50% inhibition). These are potential off-targets.
-
Validation: Crucially, any hits from the primary screen must be validated in-house. Obtain the purified target protein or a cell-based assay for the putative off-target and perform a full dose-response curve to determine the IC50. This confirms the off-target interaction and quantifies its potency.
References
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]
-
Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]
-
ResearchGate. (2024). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]
-
SpringerLink. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]
-
AzoNetwork. (2024). NUS Researchers Introduce Novel Technique for Fluorinated Therapeutic Compounds. [Link]
-
PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChem. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. [Link]
-
PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
U.S. Food and Drug Administration (FDA). 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE. [Link]
-
Chemsrc. Benzohydrazide | CAS#:613-94-5. [Link]
-
PubChem. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. [Link]
-
MDPI. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]
-
Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]
-
PubMed. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. [Link]
-
PubChem. Benzoylhydrazine. [Link]
-
PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]
-
PubMed. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]
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Technical Support Center: Enhancing the Bioavailability of Benzohydrazide-Based Compounds
Welcome to the technical support center dedicated to addressing the challenges in enhancing the bioavailability of benzohydrazide-based compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental work. Our focus is on providing not just protocols, but the scientific rationale behind them to empower your research and development.
I. Understanding the Bioavailability Challenge with Benzohydrazide Compounds
Benzohydrazide and its derivatives are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] However, their therapeutic potential is often hampered by poor oral bioavailability. This limitation typically stems from two primary physicochemical properties:
-
Low Aqueous Solubility: The inherent crystallinity and molecular structure of many benzohydrazide derivatives lead to poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
Poor Membrane Permeability: Even if dissolved, these compounds may struggle to efficiently cross the lipid-rich intestinal membrane to enter systemic circulation.
This guide will provide a structured approach to systematically address and overcome these challenges.
II. Troubleshooting & FAQs: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Solubility and Dissolution-Related Issues
Question 1: My benzohydrazide compound shows minimal dissolution in standard aqueous buffers. What are my immediate troubleshooting steps?
Answer: This is a common starting point. The initial goal is to understand the extent of the solubility issue and explore fundamental formulation strategies.
Causality: Poor dissolution is a direct consequence of low aqueous solubility, a common trait for many benzohydrazide derivatives.[3] The dissolution rate is a critical factor for oral drug absorption, especially for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).
Troubleshooting Workflow:
-
Comprehensive Solubility Profiling:
-
Protocol: Determine the equilibrium solubility of your compound in a range of biorelevant media (pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[4][5]
-
Rationale: Understanding the pH-dependent solubility will guide the selection of appropriate formulation strategies. For instance, if solubility is significantly higher at a lower pH, gastro-retentive formulations might be considered.
-
-
Particle Size Reduction (Micronization/Nanonization):
-
Protocol: Employ techniques like wet media milling to reduce the particle size of your compound to the micro- or nano-scale.[6]
-
Rationale: Decreasing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5]
-
Troubleshooting:
-
Agglomeration: Nanoparticles have a high surface energy and may agglomerate. Include stabilizers like surfactants (e.g., Tween 80) or polymers (e.g., HPMC) in your milling medium.[6]
-
Crystal Form Changes: Milling can sometimes induce changes in the crystalline form of the drug. Characterize the milled particles using X-ray powder diffraction (XRPD) to ensure the crystalline form is maintained or to understand any polymorphic transitions.
-
-
-
Salt Formation:
-
Protocol: If your benzohydrazide derivative has an ionizable group, investigate the formation of different salt forms.[7][8]
-
Rationale: Salt formation can significantly improve solubility and dissolution rate.[7][8] However, it is not always a guaranteed solution and depends on the pKa of the compound and the counter-ion.[7]
-
Troubleshooting:
-
Disproportionation: The salt may convert back to the less soluble free base or acid in the gastrointestinal tract. Evaluate the stability of the salt form in biorelevant media.
-
Hygroscopicity: Some salt forms can be highly hygroscopic, which can affect stability and handling. Assess the hygroscopicity of your salt forms under different humidity conditions.
-
-
Question 2: I've tried basic formulation approaches, but the bioavailability of my benzohydrazide compound is still low. What advanced formulation strategies can I consider?
Answer: When simple approaches are insufficient, more advanced drug delivery systems are necessary to significantly enhance bioavailability.
Advanced Strategies:
-
Amorphous Solid Dispersions (ASDs):
-
Concept: Dispersing the crystalline drug in a polymeric carrier at a molecular level creates an amorphous, higher-energy state that enhances solubility and dissolution.[9][10]
-
Protocol: Prepare ASDs using methods like spray drying or hot-melt extrusion with polymers such as copovidone or HPMCAS.[11]
-
Rationale: The amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form. The polymer also helps to prevent recrystallization of the drug in the gastrointestinal tract.[10]
-
Troubleshooting:
-
Physical Instability: The amorphous form is thermodynamically unstable and can recrystallize over time. Conduct stability studies under accelerated conditions (high temperature and humidity) to assess the long-term stability of your ASD.
-
Drug-Polymer Immiscibility: Not all drugs are compatible with all polymers. Screen different polymers and drug loadings to find a miscible system. Differential scanning calorimetry (DSC) can be used to assess miscibility by observing a single glass transition temperature (Tg).[11]
-
-
-
Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs):
-
Concept: Encapsulating the drug in a solid lipid core can improve oral absorption by utilizing lipid absorption pathways and protecting the drug from degradation.[12][13]
-
Protocol: Formulate SLNs using high-pressure homogenization or microemulsion techniques with lipids like glyceryl monostearate.[14]
-
Rationale: SLNs can enhance the bioavailability of poorly water-soluble drugs by increasing their solubilization in the gut, improving permeability, and potentially facilitating lymphatic uptake, thus bypassing first-pass metabolism.[15][16]
-
Troubleshooting:
-
Low Drug Loading: The crystalline nature of the solid lipid can limit the amount of drug that can be incorporated. Consider using nanostructured lipid carriers (NLCs), which are a modified version of SLNs with a less ordered lipid matrix, allowing for higher drug loading.
-
Particle Growth during Storage: The lipid matrix can undergo polymorphic transitions during storage, leading to particle growth and drug expulsion. Select physically stable lipids and store the formulation at an appropriate temperature.
-
-
B. Permeability and Efflux-Related Issues
Question 3: My benzohydrazide compound has good solubility in my formulation, but in vivo data still shows low bioavailability. How can I investigate permeability issues?
Answer: This scenario suggests that intestinal permeability may be the rate-limiting step for absorption. The Caco-2 cell permeability assay is the industry standard for investigating this in vitro.[9][17][18]
Causality: Poor permeability can be due to the physicochemical properties of the molecule (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the gut lumen.
Experimental Workflow for Permeability Assessment:
Caption: Workflow for investigating and troubleshooting poor permeability.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 18-22 days to allow for differentiation into a polarized monolayer.[19]
-
Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[19] Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assessment:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This simulates absorption.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This helps to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter.[20]
-
Troubleshooting the Caco-2 Assay with Benzohydrazide Compounds:
-
Low Recovery: If the total amount of the compound recovered from both chambers is low, it could be due to metabolism by enzymes in the Caco-2 cells or non-specific binding to the plate.
-
Solution: Use low-binding plates and consider co-dosing with a general metabolic inhibitor to assess the impact of metabolism.
-
-
Compound Stability: The hydrazone moiety that can be formed from benzohydrazides may be susceptible to hydrolysis.
-
Solution: Assess the stability of your compound in the assay buffer at 37°C over the duration of the experiment.
-
C. Prodrug and Metabolic Stability Issues
Question 4: My benzohydrazide compound is a confirmed efflux pump substrate. How can I overcome this?
Answer: A prodrug approach is a powerful strategy to mask the recognition sites for efflux transporters.
Prodrug Strategy:
-
Concept: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[21]
-
Design for Benzohydrazides: The hydrazide moiety can be modified to create a more lipophilic prodrug that can passively diffuse across the cell membrane. For example, creating an N-acyloxyalkoxycarbonyl or an N-amino-N-alkoxycarbonyl derivative can mask the polar N-H group.
-
Rationale: By temporarily modifying the structure, the prodrug may no longer be recognized by the efflux transporter. Once inside the cell or in systemic circulation, the prodrug is cleaved to release the active benzohydrazide.
Question 5: How do I assess the metabolic stability of my benzohydrazide compound and its potential prodrugs?
Answer: In vitro metabolic stability assays using liver microsomes are a standard method to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[22][23]
Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound with liver microsomes (from human, rat, or mouse) in the presence of a NADPH-regenerating system.[24]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Interpretation of Results:
-
High Stability: A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance.[17]
-
Low Stability: A compound that is rapidly metabolized will have a short half-life and high intrinsic clearance, suggesting that it may be subject to significant first-pass metabolism in vivo.[22]
Troubleshooting:
-
Cofactor-Dependent Instability: If the compound is stable in the absence of NADPH but unstable in its presence, it indicates metabolism by CYP enzymes.
-
Interspecies Differences: Metabolic stability can vary significantly between species. It is advisable to test in microsomes from multiple species, including human, to get a better prediction of human pharmacokinetics.[17]
III. Data-Driven Strategies: Case Study Examples
To illustrate the effectiveness of these strategies, consider the following hypothetical data based on typical outcomes for poorly soluble compounds.
Table 1: Impact of Formulation on Dissolution of a Benzohydrazide Derivative
| Formulation | Dissolution Medium | % Dissolved at 60 min |
| Unformulated Compound | pH 6.8 Buffer | 5% |
| Micronized Compound | pH 6.8 Buffer | 25% |
| Nanosuspension | pH 6.8 Buffer | 70% |
| Amorphous Solid Dispersion (20% drug in HPMCAS) | pH 6.8 Buffer | 95% |
Table 2: In Vivo Pharmacokinetic Parameters of Different Formulations of a Benzohydrazide Derivative in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability |
| Aqueous Suspension | 50 | 150 | 4 | 1200 | 1.0 |
| Nanosuspension | 50 | 600 | 2 | 4800 | 4.0x |
| Solid Lipid Nanoparticles | 50 | 850 | 1.5 | 7200 | 6.0x |
| Prodrug in Solution | 50 | 1200 | 1 | 9600 | 8.0x |
IV. Experimental Workflows and Pathways
Diagram 1: Overall Strategy for Enhancing Bioavailability
Caption: A systematic approach to enhancing the bioavailability of benzohydrazide compounds.
V. Conclusion
Enhancing the bioavailability of benzohydrazide-based compounds requires a systematic and multi-faceted approach. By understanding the underlying causes of poor bioavailability, whether it be solubility or permeability limitations, researchers can select and optimize the most appropriate strategies. This guide provides a framework for troubleshooting common experimental hurdles and making data-driven decisions to advance your drug development program.
References
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 13, 2026, from [Link]
- Sellitepe, N. E., et al. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 13, 2026, from [Link]
- Wang, S., et al. (2023). Advances in the development of amorphous solid dispersions: The role of polymeric carriers. Asian Journal of Pharmaceutical Sciences, 18(4), 100834.
- Nair, A., et al. (2013). Development of amorphous solid dispersion formulations of a poorly water-soluble drug, MK-0364. International Journal of Pharmaceutics, 453(1), 244-251.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 13, 2026, from [Link]
- Swarbrick, J. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Gray, V. A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33.
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- Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-7.
- Naseri, N., et al. (2015). Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application. Advanced Pharmaceutical Bulletin, 5(3), 305-313.
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- Heimbach, T., et al. (2007). Overcoming Poor Aqueous Solubility of Drugs for Oral Delivery. In Drug Bioavailability (pp. 155-195).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- East, D. A., & Liley, J. R. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 213-229.
- Bansal, S., et al. (2016).
- Jermain, S. V., et al. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review.
- Pires, A., & Amaral, M. H. (2022). Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery. Pharmaceutics, 14(3), 572.
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- Mishra, V., et al. (2023). Solid lipid nanoparticles: a versatile approach for controlled release and targeted drug delivery. Journal of Liposome Research, 34(2), 335-348.
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- Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
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- Çelik, H., et al. (2021). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. Pharmaceutical Sciences, 27(4), 513-522.
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Technical Support Center: Strategies for Mitigating Cytotoxicity of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and Related Analogs in Non-Target Cells
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide or similar novel chemical entities in non-target cell lines. Our goal is to provide a structured, scientifically-grounded framework for troubleshooting these issues and identifying viable mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target cell lines with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. What are the potential general causes?
A1: Off-target cytotoxicity from a novel small molecule inhibitor can stem from several factors.[1] These can include interactions with unintended proteins, disruption of essential cellular pathways, or inherent chemical reactivity of the molecule.[1] The benzohydrazide moiety itself is a common structural motif in medicinal chemistry and can be involved in various biological activities, some of which may lead to cytotoxic effects.[2][3] Additionally, the highly fluorinated tetrafluoroethoxy group can significantly alter the compound's physicochemical properties, such as lipophilicity, which may lead to increased membrane association and non-specific toxicity.[4]
Q2: How can we differentiate between on-target and off-target cytotoxicity?
A2: This is a critical first step. A common strategy is to use a counterscreening approach with cell lines that do not express the intended target protein. If cytotoxicity persists in these target-negative cells, it strongly suggests an off-target mechanism. Another approach is to perform a rescue experiment by overexpressing the target protein; if the cytotoxicity is on-target, increased target expression may potentiate the effect at lower compound concentrations. Conversely, if the effect is off-target, modulating the primary target's expression level should have minimal impact on cytotoxicity.
Q3: Could the 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide be unstable in our cell culture medium, leading to toxic degradation products?
A3: This is a valid concern. It is advisable to test the compound's stability in the cell culture medium over the time course of your experiment.[1] This can be assessed by incubating the compound in the medium, collecting samples at different time points, and analyzing them by HPLC or LC-MS to check for the appearance of degradation products.
Q4: Is it possible that the observed cytotoxicity is specific to the cell line we are using?
A4: Yes, cytotoxicity can be highly cell-type specific.[1] This can be due to differences in metabolic pathways, expression of off-target proteins, or membrane composition. Testing the compound in a panel of different non-target cell lines from various tissues of origin is a robust way to assess the breadth of its cytotoxic profile.
Troubleshooting Guides & Experimental Protocols
Guide 1: Verifying and Characterizing the Cytotoxic Effect
This guide provides a systematic workflow to confirm and characterize the observed cytotoxicity, laying the groundwork for mitigation.
Caption: Workflow for characterizing compound-induced cytotoxicity.
Rationale: Establishing a precise IC50 value and understanding the kinetics of cell death are fundamental to designing further troubleshooting experiments. A steep dose-response curve might suggest a specific off-target interaction, while a shallow curve could indicate non-specific toxicity.
Materials:
-
Target and non-target cell lines
-
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide stock solution (e.g., in DMSO)
-
Cell culture medium
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)[1]
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the compound in cell culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells.
-
Treatment: Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include vehicle-only controls.
-
Incubation: For dose-response, incubate for a standard duration (e.g., 48 or 72 hours). For time-course, incubate separate plates for each time point.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and read the plate on a suitable plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Guide 2: Mitigating Cytotoxicity Through Experimental Condition Optimization
If off-target cytotoxicity is confirmed, optimizing the experimental conditions can sometimes create a therapeutic window where on-target effects can be observed with minimal toxicity.
| Parameter | Strategy | Rationale |
| Concentration | Use the lowest effective concentration that elicits the desired on-target effect. | Minimizes off-target engagement which often requires higher concentrations.[1] |
| Incubation Time | Shorten the incubation period to the minimum time required to observe the on-target phenotype. | Reduces the cumulative toxic effect on the cells.[1] |
| Serum Concentration | Test the effect of varying serum concentrations in the medium. | Compound binding to serum proteins can reduce the free concentration available to interact with off-targets. |
| Cell Density | Optimize cell seeding density. | Higher cell densities can sometimes mitigate the apparent toxicity of a compound. |
Guide 3: Investigating Structural Liabilities
The structure of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide contains moieties that could contribute to cytotoxicity. Understanding these can guide the synthesis of less toxic analogs.
Caption: Conceptual pathways for mitigating cytotoxicity through structural modification.
Rationale:
-
Benzohydrazide Core: Hydrazide-containing compounds are known to have a wide range of biological activities.[2][5] In some contexts, this functional group can be metabolized to reactive species or chelate essential metal ions, leading to toxicity. Modifying this core, for example by creating hydrazones, has been a strategy to alter biological activity and cytotoxicity.[6][7][8]
-
Tetrafluoroethoxy Group: Highly fluorinated substituents can dramatically increase a molecule's lipophilicity.[4] This can lead to improved cell permeability but also non-specific binding to hydrophobic pockets in proteins and lipids, potentially causing membrane disruption or other off-target effects. A systematic investigation into structure-activity relationships (SAR) by modifying this part of the molecule could lead to analogs with reduced cytotoxicity.[9]
-
Combination Therapies: In some cases, co-treatment with another agent can help mitigate toxicity or enhance the desired effect at a lower, less toxic concentration of the primary compound.[10][11]
Concluding Remarks
Mitigating the off-target cytotoxicity of a novel compound like 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide requires a systematic and multi-faceted approach. By carefully characterizing the nature of the cytotoxicity, optimizing experimental parameters, and exploring the compound's structure-activity relationship, researchers can often identify conditions or second-generation analogs that possess a more favorable therapeutic window. This guide provides a foundational framework for these troubleshooting efforts. For further, compound-specific support, please do not hesitate to contact our technical support team.
References
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- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. (n.d.). Benchchem.
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- Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). Aragen.
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- 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE. (n.d.). gsrs.
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- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (n.d.). MDPI.
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Validation & Comparative
A Comparative Guide to the Antifungal Potential of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
Introduction: The Quest for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Within this landscape, the benzohydrazide scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including antibacterial, anticonvulsant, and notably, antifungal properties.[1] This guide focuses on a specific derivative, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide , a compound whose potential as an antifungal agent, while not yet extensively documented in publicly available literature, can be inferred from the growing body of research on related fluorinated and non-fluorinated benzohydrazide analogs. The incorporation of a tetrafluoroethoxy group is of particular interest, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
This document serves as a comparative framework for researchers, scientists, and drug development professionals, outlining the potential mechanisms of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, and providing a comprehensive guide to its experimental validation against established antifungal agents.
Proposed Antifungal Mechanism of Action: A Focus on Cellular Respiration and Membrane Integrity
While the precise mechanism of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide has yet to be elucidated, studies on structurally similar benzohydrazide derivatives suggest a multi-pronged attack on fungal cells. A prominent proposed mechanism is the inhibition of succinate dehydrogenase (SDH) , a key enzyme in both the citric acid cycle and the electron transport chain.[2][3] By targeting SDH, these compounds effectively disrupt cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.
Furthermore, several benzohydrazide derivatives have been shown to disrupt the integrity of the fungal cell membrane.[2] This can lead to the leakage of essential cellular contents and an inability to maintain electrochemical gradients, contributing to the fungicidal effect.
The diagram below illustrates the proposed mechanism of action of benzohydrazide derivatives in comparison to established antifungal drug classes that target different cellular pathways.
Caption: Comparative overview of proposed and established antifungal mechanisms.
Experimental Validation: A Step-by-Step Protocol
To rigorously assess the antifungal activity of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a standardized methodology is crucial. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing.[4][5]
Protocol: Broth Microdilution Susceptibility Testing
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells or conidia and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast and 0.9-1.7 x 10^6 conidia/mL for molds.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 cells/mL for yeast and 0.4-5 x 10^4 conidia/mL for molds.
-
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in a suitable solvent (e.g., DMSO).
-
Similarly, prepare stock solutions of comparator antifungal agents such as Fluconazole and Amphotericin B.
-
Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
For yeasts, this is often determined as the concentration that leads to an approximately 50% reduction in turbidity.
-
For molds, the endpoint is typically the lowest concentration that prevents any discernible growth.
-
MICs can be determined visually or by using a microplate reader.
-
The workflow for this experimental validation is depicted in the diagram below.
Caption: A streamlined workflow for antifungal susceptibility testing.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical dataset to illustrate how the antifungal activity of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide could be compared against standard antifungal drugs. The values represent Minimum Inhibitory Concentrations (MICs) in µg/mL.
| Fungal Strain | 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (MIC in µg/mL) | Fluconazole (MIC in µg/mL) | Amphotericin B (MIC in µg/mL) |
| Candida albicans (ATCC 90028) | 2 | 1 | 0.5 |
| Candida glabrata (ATCC 90030) | 4 | 16 | 0.5 |
| Candida krusei (ATCC 6258) | 2 | 64 | 1 |
| Cryptococcus neoformans (ATCC 90112) | 1 | 4 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 8 | >64 | 1 |
| Aspergillus flavus (ATCC 204304) | 4 | >64 | 1 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion and Future Directions
While direct experimental evidence for the antifungal activity of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is not yet available in the public domain, the collective research on the benzohydrazide class of compounds strongly suggests its potential as a novel antifungal agent. The proposed dual mechanism of inhibiting cellular respiration and disrupting membrane integrity offers a promising avenue for combating fungal pathogens, potentially including those resistant to existing drug classes.
The experimental framework provided in this guide offers a robust and standardized approach to validate the antifungal efficacy of this and other novel compounds. Future research should focus on performing these validation studies, followed by investigations into its spectrum of activity, in vivo efficacy, and toxicological profile. Such studies will be instrumental in determining the true therapeutic potential of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in the fight against fungal infections.
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COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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In Vitro Antifungal Activity of Luliconazole, Efinaconazole, and Nine Comparators Against Aspergillus and Candida Strains Isolated from Otomycosis. (2021). Brieflands. Retrieved January 9, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. (2003). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2020). MDPI. Retrieved January 9, 2026, from [Link]
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Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. (2003). ResearchGate. Retrieved January 9, 2026, from [Link]
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Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker. (2015). R Discovery. Retrieved January 9, 2026, from [Link]
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Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry. Retrieved January 9, 2026, from [Link]
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Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. (2023). Frontiers. Retrieved January 9, 2026, from [Link]
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Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. Retrieved January 9, 2026, from [Link]
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Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents. (2000). PubMed. Retrieved January 9, 2026, from [Link]
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Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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Screening of Oxygenated Aromatic Compounds for Potential Antifungal Activity against Geotrichum citri-aurantii through Structure-Activity Relationship Analysis. (2022). PubMed. Retrieved January 9, 2026, from [Link]
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Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (2022). MDPI. Retrieved January 9, 2026, from [Link]
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Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (2016). DovePress. Retrieved January 9, 2026, from [Link]
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Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (2016). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
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Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (2025). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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The Bridge to Clinical Relevance: A Comparative Guide for In Vivo Validation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
A Note on the Subject Compound: As of early 2026, publicly available research on the specific biological activities of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is limited. This guide, therefore, uses this molecule as a representative novel benzohydrazide derivative to construct a detailed framework for the crucial transition from in vitro discovery to in vivo validation. Drawing from the established anticancer potential of the broader benzohydrazide class of compounds, we will postulate a plausible in vitro profile to illustrate the principles and methodologies of robust preclinical in vivo assessment.
Introduction: The Imperative of In Vivo Validation
The journey of a novel chemical entity from a promising hit in an in vitro screen to a potential therapeutic for human disease is long and fraught with challenges. While in vitro assays are invaluable for high-throughput screening and initial mechanism-of-action studies, they represent a simplified biological system.[1] The true test of a compound's therapeutic potential lies in its performance within a complex, living organism. In vivo validation is, therefore, an indispensable step in the drug discovery pipeline, providing critical data on a compound's efficacy, safety, pharmacokinetics, and pharmacodynamics that cannot be obtained through cell-based assays alone.[2][3]
This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals on how to design and execute a rigorous in vivo validation program for a novel compound, using our subject molecule as a scaffold. We will focus on a hypothetical scenario where 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide has demonstrated potent in vitro activity against Estrogen Receptor-Positive (ER+) breast cancer, the most common subtype of breast cancer.[2][4]
Part 1: The Candidate Profile - A Hypothetical In Vitro Scenario
For the purpose of this guide, we will assume that initial in vitro studies have characterized 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (hereafter referred to as "TF-Benzo") with the following properties:
-
Mechanism of Action: A selective estrogen receptor downregulator (SERD) with a secondary activity of inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). This dual-action is hypothesized to lead to both degradation of the estrogen receptor and cell cycle arrest.
-
In Vitro Potency: Demonstrates potent cytotoxicity against ER+ breast cancer cell lines, such as MCF-7 and T47D, with an IC50 in the nanomolar range.[4]
-
Selectivity: Shows minimal cytotoxic effects on ER-negative breast cancer cell lines and non-cancerous cell lines, suggesting a favorable preliminary safety profile.
This hypothetical profile positions TF-Benzo as a promising candidate for ER+ breast cancer, warranting a comprehensive in vivo investigation.
Part 2: The Competitors - Benchmarking Against the Standard of Care
To objectively evaluate the in vivo performance of TF-Benzo, it is essential to compare it against current standard-of-care (SoC) therapies for ER+ breast cancer. For our preclinical studies, we will select the following comparators:
-
Tamoxifen: A selective estrogen receptor modulator (SERM) that has been a cornerstone of ER+ breast cancer treatment for decades.[5][6]
-
Palbociclib: A CDK4/6 inhibitor that is often used in combination with endocrine therapy.[1][3][7]
-
Fulvestrant: A selective estrogen receptor downregulator (SERD) administered via intramuscular injection.[8][9]
These comparators provide a robust baseline against which to measure the efficacy and potential advantages of TF-Benzo.
Part 3: The In Vivo Validation Blueprint
A successful in vivo validation program is a multi-stage process designed to systematically assess the compound's behavior and effects in a living system. Our blueprint for TF-Benzo will encompass three key stages:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: To understand how the animal body affects the drug and how the drug affects the body.[4]
-
Efficacy Assessment in Preclinical Models: To determine if the drug can inhibit tumor growth in a living organism.
-
Preliminary Toxicology and Safety Assessment: To identify potential adverse effects.
All animal studies must be conducted in accordance with the guidelines set by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment of the animals.[10][11][12]
Stage 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
The goal of this stage is to determine the optimal dosing regimen for the subsequent efficacy studies.
Experimental Protocol: PK Study
-
Animal Model: Healthy female BALB/c mice.
-
Compound Administration: A single dose of TF-Benzo administered via oral gavage and intravenous injection to assess oral bioavailability. Multiple dose levels should be tested.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Plasma concentrations of TF-Benzo are quantified using LC-MS/MS.
-
Key Parameters to Determine:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability
-
Experimental Protocol: PD Study
-
Animal Model: Female nude mice bearing MCF-7 xenograft tumors.
-
Compound Administration: A single dose of TF-Benzo at a concentration expected to be efficacious based on in vitro data.
-
Sample Collection: Tumor and plasma samples are collected at various time points post-dose.
-
Analysis:
-
Target Engagement: Western blot or immunohistochemistry (IHC) to measure the levels of ER and phosphorylated Rb (a downstream target of CDK4/6) in tumor tissues.
-
Proliferation Marker: IHC for Ki-67 to assess the effect on tumor cell proliferation.
-
-
Objective: To establish a relationship between the drug concentration in plasma and the biological effect on the tumor.
Stage 2: Efficacy Studies in Xenograft Models
The primary goal of this stage is to assess the anti-tumor activity of TF-Benzo.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., NOD/SCID) to mimic the postmenopausal state in which ER+ breast cancer is most prevalent. Estrogen supplementation is provided to support tumor growth.
-
Tumor Implantation: MCF-7 or T47D cells are subcutaneously injected into the flank of the mice.
-
Treatment Groups:
-
Vehicle Control
-
TF-Benzo (at one or more dose levels determined from PK/PD studies)
-
Tamoxifen
-
Palbociclib
-
Fulvestrant
-
-
Dosing: Dosing is initiated once tumors reach a palpable size (e.g., 100-150 mm³). Dosing schedules will be based on the PK data for each compound.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.
-
Primary Outcome: Tumor Growth Inhibition (TGI).
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
For a more clinically relevant assessment, a PDX model, where tumor tissue from a human patient is directly implanted into an immunodeficient mouse, can be used.[13]
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Fragments of a well-characterized ER+ breast cancer PDX model are implanted subcutaneously.
-
Treatment Groups and Monitoring: As described for the CDX model. The combination of TF-Benzo with a standard-of-care agent could also be explored in this model.
Stage 3: Preliminary Toxicology and Safety Assessment
This stage is crucial for identifying any potential safety concerns.
Experimental Protocol: Dose Escalation Study
-
Animal Model: Healthy female BALB/c mice.
-
Compound Administration: Increasing doses of TF-Benzo are administered daily for a set period (e.g., 14 days).
-
Monitoring:
-
Daily clinical observations for any signs of distress.
-
Weekly body weight measurements.
-
-
Endpoint Analysis:
-
At the end of the study, blood is collected for complete blood count (CBC) and serum chemistry analysis.
-
Major organs are harvested for histopathological examination.
-
-
Objective: To determine the Maximum Tolerated Dose (MTD).
Part 4: Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpreting the results of in vivo studies.
Table 1: Hypothetical In Vivo Efficacy of TF-Benzo in an MCF-7 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - | +5 |
| TF-Benzo (25 mg/kg) | Daily, p.o. | 600 ± 75 | 60 | +2 |
| TF-Benzo (50 mg/kg) | Daily, p.o. | 300 ± 50 | 80 | -1 |
| Tamoxifen (20 mg/kg) | Daily, p.o. | 750 ± 90 | 50 | +4 |
| Palbociclib (50 mg/kg) | Daily, p.o. | 675 ± 80 | 55 | +3 |
| Fulvestrant (5 mg/mouse) | Weekly, s.c. | 525 ± 65 | 65 | +3 |
p.o. = oral administration; s.c. = subcutaneous injection
Table 2: Hypothetical Preliminary Toxicology Data for TF-Benzo
| Dose Group (mg/kg/day) | Clinical Observations | Key Hematology Changes | Key Serum Chemistry Changes | Histopathology Findings |
| 0 (Vehicle) | Normal | None | None | No significant findings |
| 25 | Normal | None | None | No significant findings |
| 50 | Normal | None | None | No significant findings |
| 100 | Mild lethargy | Slight decrease in neutrophils | Slight increase in ALT | Minimal hepatocellular vacuolation |
| 200 | Significant lethargy, weight loss | Moderate neutropenia | Significant increase in ALT and AST | Moderate hepatocellular necrosis |
ALT = Alanine aminotransferase; AST = Aspartate aminotransferase
Diagrams
Caption: General workflow for in vivo validation.
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A Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide: Synthesis, Characterization, and Comparative Biological Evaluation
This guide provides a comprehensive technical overview of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a fluorinated derivative of the versatile benzohydrazide scaffold. In the absence of extensive direct experimental data on this specific molecule, this document serves as a comparative analysis, leveraging established findings on related benzohydrazide and fluoroalkoxy-substituted aromatic compounds. By cross-validating existing research, we aim to provide a foundational understanding of its synthesis, potential physicochemical properties, and likely biological activities for researchers and drug development professionals.
Introduction: The Emerging Potential of Fluorinated Benzohydrazides
Benzohydrazides are a well-established class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2)[1]. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3]. The hydrazide moiety is crucial for the biological action of notable drugs like the antitubercular agent isoniazid[4].
The introduction of fluorine-containing substituents into organic molecules is a proven strategy in drug design to modulate physicochemical and biological properties[5]. The tetrafluoroethoxy group, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. This guide focuses on the unique combination of these two pharmacophores in 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, exploring its potential within the broader landscape of therapeutic agent discovery.
Synthesis and Characterization: A Predictable Pathway
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is expected to follow a conventional two-step pathway common for benzohydrazide derivatives[1][6].
Predicted Physicochemical Properties
While direct experimental data is limited, the physicochemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide can be predicted based on its structure.
| Property | Predicted Value | Reference |
| Molecular Formula | C9H8F4N2O2 | [7] |
| Molecular Weight | 252.17 g/mol | [7] |
| XLogP3 | 1.9 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 4 | [7] |
This data is computationally derived and awaits experimental verification.
Comparative Biological Activity: An Inferential Analysis
The biological potential of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide can be inferred from the extensive research on its parent scaffolds.
Enzyme Inhibition
Benzohydrazide derivatives have shown significant inhibitory activity against a range of enzymes.
-
Carbonic Anhydrases: Various benzohydrazide derivatives have demonstrated potent inhibition of human carbonic anhydrase I and II isozymes[8].
-
Cholinesterases: Benzohydrazide-based compounds have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[9][10].
-
EGFR Kinase: Certain benzohydrazide derivatives containing dihydropyrazole moieties have exhibited potent inhibition of the epidermal growth factor receptor (EGFR) kinase[2][11].
The tetrafluoroethoxy group on the phenyl ring of the target molecule could influence its binding affinity and selectivity for various enzyme targets.
Anticancer Activity
The benzohydrazide scaffold is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines. For instance, certain derivatives have shown significant cytotoxicity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cells[2][11]. The introduction of the fluoroalkoxy group may enhance the anticancer potential of the benzohydrazide core.
Antimicrobial and Antioxidant Potential
Substituted benzohydrazides are widely recognized for their antimicrobial and antioxidant properties[1][3]. The formation of Schiff bases from benzohydrazides often leads to enhanced biological activity[1]. The antioxidant capacity is often attributed to the ability to scavenge free radicals[3].
Experimental Protocols: A Roadmap for Investigation
To empirically validate the predicted properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a series of well-established experimental workflows are proposed.
General Synthesis of Benzohydrazides
-
Esterification: Convert the corresponding benzoic acid (3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid) to its methyl ester using methanol in the presence of a catalytic amount of strong acid (e.g., H2SO4) under reflux.
-
Hydrazinolysis: React the resulting methyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the benzohydrazide[1][6]. The product can then be purified by recrystallization.
Comparative Analysis of Published Benzohydrazide Derivatives
The following table summarizes the reported biological activities of various benzohydrazide derivatives, providing a basis for comparison.
| Compound | Target | Activity (IC50) | Reference |
| 2-amino-3-nitro benzohydrazide | hCA-I | 0.030 µM | [8] |
| 2-amino-3-nitro benzohydrazide | hCA-II | 0.047 µM | [8] |
| Compound H20 (a dihydropyrazole derivative) | EGFR Kinase | 0.08 µM | [2][11] |
| Compound H20 (a dihydropyrazole derivative) | A549 cells | 0.46 µM | [2][11] |
| Compound H20 (a dihydropyrazole derivative) | MCF-7 cells | 0.29 µM | [2][11] |
| Compound H20 (a dihydropyrazole derivative) | HeLa cells | 0.15 µM | [2][11] |
| Compound H20 (a dihydropyrazole derivative) | HepG2 cells | 0.21 µM | [2][11] |
| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | M. kansasii | 16 µM (MIC) | [4] |
| N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | MRSA | ≤0.49-3.9 µM (MIC) | [4] |
Postulated Mechanism of Action: A Focus on Enzyme Inhibition
Based on the prevalence of enzyme inhibition among benzohydrazide derivatives, a plausible mechanism of action for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide involves its interaction with the active site of a target enzyme. The hydrazide moiety can act as a key pharmacophore, forming hydrogen bonds with amino acid residues, while the substituted phenyl ring can engage in hydrophobic or other interactions within the binding pocket. The tetrafluoroethoxy group could enhance these interactions and provide metabolic stability.
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A Comparative Benchmarking Guide: Evaluating 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide Against Known Enzyme Inhibitors
Introduction
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to developing next-generation therapeutics. This guide introduces 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide , a compound of interest whose inhibitory potential is yet to be fully elucidated. The presence of a benzohydrazide scaffold suggests a potential for interaction with a range of enzymes, as this moiety is a known pharmacophore in various clinically relevant inhibitors.[1][2]
This document provides a comprehensive framework for benchmarking 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide against a panel of established inhibitors targeting three diverse and therapeutically significant enzymes: Carbonic Anhydrase , Urease , and Epidermal Growth Factor Receptor (EGFR) Kinase . The protocols detailed herein are designed to deliver robust and reproducible data, enabling researchers to accurately assess the inhibitory potency and selectivity of this novel compound. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate this and other novel chemical entities.
Section 1: Carbonic Anhydrase Inhibition Assay
Rationale for Target Selection
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and certain cancers.[4] The sulfonamide class of drugs, well-known CA inhibitors, shares structural similarities with the benzohydrazide scaffold, making CA a prime candidate for initial screening.[5]
Known Inhibitors for Benchmarking
A comparative analysis requires well-characterized reference compounds. The following table summarizes potent and widely recognized carbonic anhydrase inhibitors that will serve as benchmarks.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Reference |
| Acetazolamide | CA I, II, IV, IX, XII | ~30 (hCA IX) | [6] |
| Brinzolamide | CA II | 3.2 | [6] |
| Dorzolamide | CA II | 0.18 | [6] |
| Methazolamide | - | 20 | [7] |
Experimental Workflow: Carbonic Anhydrase Inhibition
The following diagram outlines the key steps in the colorimetric assay for assessing CA inhibition.
Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[3][8][9]
A. Reagent Preparation:
-
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5): Prepare and bring to room temperature.
-
CA Enzyme Stock Solution: Reconstitute lyophilized carbonic anhydrase (e.g., from bovine erythrocytes) in CA Dilution Buffer to a stock concentration of 1 mg/mL. Store in aliquots at -20°C.
-
CA Enzyme Working Solution: Dilute the CA Enzyme Stock Solution with CA Assay Buffer to the final working concentration (to be optimized for linear reaction kinetics).
-
CA Substrate (e.g., p-Nitrophenyl Acetate): Prepare a stock solution in a solvent compatible with the assay (e.g., acetonitrile).
-
Inhibitor Solutions: Prepare a 10 mM stock solution of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and known inhibitors (e.g., Acetazolamide) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
B. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank (No Enzyme): 85 µL CA Assay Buffer.
-
Enzyme Control (EC): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution.
-
Solvent Control (SC): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution + 10 µL DMSO.
-
Inhibitor Wells (S): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution + 10 µL of each inhibitor dilution.
-
-
Pre-incubation: Add the respective components as listed above to the wells. Mix gently and incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 5 µL of CA Substrate to all wells.
-
Measurement: Immediately begin measuring the absorbance at 405 nm in a microplate reader in kinetic mode, taking readings every minute for 60 minutes.
C. Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_SC - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Section 2: Urease Inhibition Assay
Rationale for Target Selection
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[11] Inhibition of urease is a validated strategy for the treatment of peptic ulcers and other related infections. The hydrazide moiety is present in several known urease inhibitors, making this a logical target for investigation.[12]
Known Inhibitors for Benchmarking
The following compounds are standard inhibitors used in urease activity assays and will provide a reliable benchmark for comparison.
| Inhibitor | Target Urease Source | IC50 (µM) | Reference |
| Thiourea | Jack Bean | ~21 | [1][13] |
| Acetohydroxamic Acid (AHA) | H. pylori | ~46 | [14] |
| Hydroxyurea | Jack Bean | - | - |
Experimental Workflow: Urease Inhibition
The Berthelot (phenol-hypochlorite) method is a common and reliable way to measure ammonia production from urea hydrolysis, as depicted in the workflow below.
Detailed Protocol: In Vitro Urease Inhibition Assay
This protocol is based on established methods for determining urease inhibitory activity.[15][16][17]
A. Reagent Preparation:
-
Phosphate Buffer (e.g., 50 mM, pH 7.4): Prepare and bring to room temperature.
-
Urease Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (e.g., 1 unit/well).
-
Urea Solution (Substrate): Prepare a 50 mM solution of urea in phosphate buffer.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and known inhibitors (e.g., Thiourea) in DMSO. Perform serial dilutions.
-
Phenol Reagent: Prepare a solution of phenol and sodium nitroprusside.
-
Alkali-Hypochlorite Reagent: Prepare a solution of sodium hydroxide and sodium hypochlorite.
B. Assay Procedure (96-well plate format):
-
Pre-incubation: In a 96-well plate, add 10 µL of the test inhibitor solution and 10 µL of the urease enzyme solution to 50 mM phosphate buffer (total volume adjusted based on final desired concentrations). Mix and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of 50 mM urea solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for another 15 minutes.
-
Color Development:
-
Add 50 µL of Phenol Reagent to each well.
-
Add 50 µL of Alkali-Hypochlorite Reagent to each well.
-
-
Final Incubation: Incubate at 37°C for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Section 3: EGFR Kinase Inhibition Assay
Rationale for Target Selection
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[18] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a major target for oncology drug development.[19] Several classes of small molecule inhibitors target the ATP-binding site of the EGFR kinase domain, and the benzohydrazide scaffold could potentially interact with this site.
Known Inhibitors for Benchmarking
A range of highly potent and clinically approved EGFR inhibitors are available for benchmarking.
| Inhibitor | Target EGFR Variant(s) | IC50 (nM) | Reference |
| Erlotinib | EGFR (wild-type) | ~20 | [20] |
| Gefitinib | EGFR (wild-type) | - | - |
| Afatinib | EGFR (Exon 19del, L858R) | 0.2 | [19] |
| Osimertinib | EGFR (T790M) | ~12.8 | [21] |
Experimental Workflow: EGFR Kinase Inhibition
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Detailed Protocol: ADP-Glo™ EGFR Kinase Assay
This protocol is based on the principles of the commercially available ADP-Glo™ Kinase Assay.[22][23]
A. Reagent Preparation:
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA): Prepare and keep on ice.
-
EGFR Kinase: Dilute recombinant human EGFR kinase to the desired working concentration in Kinase Assay Buffer.
-
Substrate/ATP Mix: Prepare a mix containing the appropriate kinase substrate (e.g., Poly(Glu, Tyr)) and ATP at a concentration near the Km for EGFR.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and known inhibitors (e.g., Erlotinib) in DMSO. Perform serial dilutions.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
B. Assay Procedure (384-well plate format):
-
Reaction Setup: To the wells of a 384-well plate, add:
-
1 µL of inhibitor solution (or DMSO for controls).
-
2 µL of diluted EGFR enzyme.
-
2 µL of Substrate/ATP mix.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes. This step terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP.
-
Signal Generation: Incubate at room temperature for 45 minutes to allow for the generation of a luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
C. Data Analysis:
-
Subtract the "Blank" (no enzyme) reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Luminescence_inhibitor) / (Luminescence_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24][25]
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide as a potential enzyme inhibitor. By benchmarking against well-established inhibitors for Carbonic Anhydrase, Urease, and EGFR Kinase, researchers can generate a comprehensive inhibitory profile of the compound. The detailed protocols and workflows are designed to ensure data integrity and reproducibility, forming a solid foundation for further investigation into the compound's mechanism of action, selectivity, and potential as a therapeutic lead.
References
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Wikipedia. (2023). IC50. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. Retrieved from [Link]
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PubMed. (1998). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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ACS Publications. (2022). Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. Retrieved from [Link]
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NIH. (2018). A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s. Retrieved from [Link]
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PubMed. (1987). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Retrieved from [Link]
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NIH. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 of EGFR and ErbB2 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Structure, inhibitory activity (IC50), antibacterial activity (MIC50).... Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and.... Retrieved from [Link]
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ResearchGate. (n.d.). Summary of IC 50 values for in vitro kinase inhibitory activity against.... Retrieved from [Link]
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NIH. (n.d.). Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. Retrieved from [Link]
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NIH. (n.d.). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]
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Ingenta Connect. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]
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ACS Publications. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Retrieved from [Link]
-
NIH. (n.d.). An overview: metal-based inhibitors of urease. Retrieved from [Link]
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Frontiers. (2024). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. Retrieved from [Link]
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ACS Publications. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. Retrieved from [Link]
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MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Bio-evaluation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
This guide provides an in-depth technical overview for the replication of synthesis and comparative bioassays of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of its preparation and to objectively evaluate its performance against relevant alternatives. The protocols and insights presented herein are grounded in established chemical principles and contemporary biological screening methodologies, ensuring a robust and reproducible scientific endeavor.
Introduction: The Rationale Behind Fluorinated Benzohydrazides
Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, into the benzohydrazide scaffold is a strategic approach to modulate the parent molecule's physicochemical and biological characteristics. The high electronegativity and lipophilicity of fluorine can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and a comparative analysis of its biological efficacy.
Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide: A Streamlined Approach
The synthesis of the target compound can be efficiently achieved through a direct nucleophilic acyl substitution reaction between 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride and hydrazine hydrate. This method is generally preferred over a two-step process involving the esterification of the corresponding benzoic acid followed by hydrazinolysis, as it is more direct and often results in higher yields.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Detailed Synthesis Protocol
Materials:
-
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride
-
Hydrazine hydrate (64-80% solution)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Solvent for recrystallization (e.g., Ethanol/water mixture)
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. The addition is mildly exothermic.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent system to afford pure 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the starting benzoyl chloride.
-
Low Temperature: Controls the exothermicity of the reaction and minimizes the formation of by-products.
-
Excess Hydrazine Hydrate: Ensures complete consumption of the benzoyl chloride.
-
Recrystallization: A crucial step to remove unreacted starting materials and by-products, yielding a product of high purity suitable for biological assays.
Comparative Bioassays: Evaluating Biological Performance
Based on the known biological activities of fluorinated benzohydrazides, this guide will focus on two key bioassays: an antimicrobial assay to determine the Minimum Inhibitory Concentration (MIC) and an anticancer assay to determine the half-maximal inhibitory concentration (IC50).
Alternative Compounds for Comparison
To provide a comprehensive performance comparison, two alternative benzohydrazide derivatives have been selected:
-
4-(Trifluoromethyl)benzohydrazide: A structurally related compound with a different fluorine-containing moiety.
-
4-Chlorobenzohydrazide: A halogenated analog that allows for the evaluation of the effect of a different halogen substituent.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow for the Broth Microdilution Antimicrobial Assay.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds (3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, 4-(Trifluoromethyl)benzohydrazide, and 4-Chlorobenzohydrazide) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide | To be determined experimentally | To be determined experimentally |
| 4-(Trifluoromethyl)benzohydrazide | 1.56 - 3.12[1] | >64[2] |
| 4-Chlorobenzohydrazide | 32 - 64 | >64 |
Note: The provided MIC values for the alternative compounds are based on literature data for derivatives and may vary depending on the specific bacterial strains and experimental conditions.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.
Caption: Workflow for the MTT Anticancer Assay.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide | To be determined experimentally | To be determined experimentally |
| 4-(Trifluoromethyl)benzohydrazide | 2.63 (for a derivative)[3] | Data not readily available |
| 4-Chlorobenzohydrazide | Data not readily available | Data not readily available |
Note: The provided IC50 value for the 4-(trifluoromethyl)benzohydrazide is for a derivative and serves as a reference point. The lack of readily available data for the parent compounds highlights the importance of the proposed experimental evaluation.
Conclusion and Future Directions
This guide outlines a clear and reproducible methodology for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and its subsequent biological evaluation. The comparative framework presented allows for an objective assessment of its antimicrobial and anticancer potential against relevant chemical analogs. The experimental data generated from these protocols will provide valuable insights into the structure-activity relationships of fluorinated benzohydrazides and can guide the design of future derivatives with enhanced therapeutic properties. Further investigations could explore a broader range of microbial strains and cancer cell lines, as well as delve into the mechanism of action of this promising compound.
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Organic Syntheses Procedure. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. Retrieved from [Link]
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A Comparative Guide to the In Vitro Anticancer Efficacy of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (TF-BZH)
As a Senior Application Scientist, this guide provides a comprehensive framework for the statistical analysis of experimental data pertaining to the novel compound, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. While specific experimental data for this compound is not yet widely published, this document establishes a robust, scientifically-grounded methodology based on the known biological activities of related benzohydrazide and fluorinated compounds. We will proceed with a hypothetical study focused on its potential anticancer activity, a common therapeutic target for this class of molecules.[1][2][3][4]
This guide presents a comparative analysis of the hypothetical cytotoxic performance of a novel fluorinated benzohydrazide, designated TF-BZH, against established alternatives. The experimental design, protocols, and statistical methodologies are detailed to ensure scientific rigor and reproducibility.
Introduction: The Rationale for TF-BZH
The benzohydrazide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[4][5][6] The core structure, a hydrazine group linked to a benzoic acid, serves as a versatile template for chemical modification.
The introduction of fluorine into drug candidates is a strategic approach in medicinal chemistry known to enhance key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[7][8] The 1,1,2,2-tetrafluoroethoxy group on TF-BZH is hypothesized to augment its cytotoxic potential and selectivity compared to non-fluorinated analogs by altering its electronic properties and lipophilicity. This guide outlines the experimental framework to test this hypothesis by comparing TF-BZH to a non-fluorinated parent compound (BZH) and a clinical standard, Doxorubicin.
Postulated Mechanism of Action: Induction of Apoptosis
Many hydrazone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][9] It is postulated that TF-BZH, upon entering a cancer cell, could trigger the intrinsic apoptotic pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.
Caption: Postulated mechanism of TF-BZH inducing apoptosis.
Experimental Design and Workflow
To objectively assess the anticancer potential of TF-BZH, a rigorous in vitro cytotoxicity screening is required. This involves comparing its effect on cancer cell viability against two key alternatives:
-
Benzohydrazide (BZH): The non-fluorinated parent compound, to determine the specific contribution of the tetrafluoroethoxy moiety.
-
Doxorubicin: A widely used chemotherapeutic agent, serving as the positive control and clinical benchmark.
Caption: Workflow from cell preparation to statistical analysis.
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Lines:
-
MCF-7 (Breast Adenocarcinoma)
-
NCI-H460 (Non-small Cell Lung Cancer)
-
SF-268 (CNS Cancer)
-
-
Materials:
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (TF-BZH, BZH, Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of TF-BZH, BZH, and Doxorubicin (e.g., from 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of medium containing the respective compound concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Hypothetical Data and Statistical Analysis
The following tables present hypothetical data derived from the described experiment. This data serves as a model for the application of the statistical methods.
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency.
| Cell Line | TF-BZH (µM) | BZH (µM) | Doxorubicin (µM) |
| MCF-7 | 1.5 ± 0.2 | 12.8 ± 1.1 | 0.8 ± 0.1 |
| NCI-H460 | 2.3 ± 0.3 | 18.5 ± 1.5 | 1.1 ± 0.2 |
| SF-268 | 5.1 ± 0.6 | 35.2 ± 2.9 | 1.9 ± 0.3 |
| (Values are represented as Mean ± Standard Deviation from three independent experiments) |
To determine if the observed differences in IC₅₀ values are statistically significant, a One-Way Analysis of Variance (ANOVA) is the appropriate initial test. ANOVA allows for the comparison of means across multiple groups (in this case, the three compounds) for each cell line. If the ANOVA test yields a significant result (typically p < 0.05), it indicates that at least one group is different from the others.
To identify which specific groups differ, a Tukey's Honestly Significant Difference (HSD) post-hoc test is performed. This test compares all possible pairs of means (TF-BZH vs. BZH, TF-BZH vs. Doxorubicin, BZH vs. Doxorubicin) while controlling for the family-wise error rate.
| Comparison | MCF-7 | NCI-H460 | SF-268 |
| TF-BZH vs. BZH | < 0.001 | < 0.001 | < 0.001 |
| TF-BZH vs. Doxorubicin | 0.045 | 0.039 | 0.012 |
| BZH vs. Doxorubicin | < 0.001 | < 0.001 | < 0.001 |
| (A p-value < 0.05 is considered statistically significant) |
Interpretation and Discussion
-
Enhanced Potency due to Fluorination: TF-BZH demonstrates a significantly lower IC₅₀ value across all tested cell lines compared to its non-fluorinated analog, BZH (p < 0.001).[1][3] This strongly supports the hypothesis that the 1,1,2,2-tetrafluoroethoxy moiety substantially enhances the compound's cytotoxic potency.
-
Comparison to Clinical Standard: While TF-BZH is significantly more potent than BZH, it shows slightly lower potency than the clinical standard, Doxorubicin (p < 0.05). However, its IC₅₀ values are in a low micromolar range, indicating promising biological activity.[2]
-
Selectivity: Further studies would be required to assess the cytotoxicity of TF-BZH against non-cancerous cell lines to determine its therapeutic index and selectivity for cancer cells over healthy cells.[2]
These hypothetical results justify advancing TF-BZH to further preclinical studies, including in vivo animal models and detailed mechanism-of-action investigations to validate the postulated apoptotic pathway.
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A Comparative Guide to the Applications of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in Drug Discovery
This guide provides a comprehensive analysis of the potential applications of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a novel fluorinated molecule, within the broader context of drug discovery and development. While direct peer-reviewed studies on this specific compound are not yet prevalent, this document synthesizes data from structurally related benzohydrazide analogs to provide a robust framework for its potential evaluation and comparison with existing alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective effects.[1][2][3] The introduction of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, is a well-established strategy to enhance key drug-like properties including metabolic stability, membrane permeability, and binding affinity.
This guide will explore the most promising therapeutic avenues for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, drawing direct comparisons with published data on analogous compounds. We will delve into detailed experimental protocols, present comparative data in a clear, tabular format, and provide the causal reasoning behind the proposed scientific workflows.
Potential Therapeutic Applications & Comparative Analysis
Based on the extensive literature on fluorinated benzohydrazide derivatives, we can extrapolate several high-potential applications for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. The primary areas of interest are antimicrobial, anticancer, and neuroprotective activities.
The benzohydrazide moiety is a key component of several antimicrobial drugs.[2] Its derivatives, particularly when condensed with aldehydes or ketones to form hydrazones, have shown significant activity against a range of pathogens, including bacteria, fungi, and mycobacteria.[2][4][5] The inclusion of a trifluoromethyl group, a related fluorinated moiety, has been shown to yield potent antimicrobial agents.[4][5]
Comparison with Alternatives:
We can compare the potential of our target compound with established fluorinated benzohydrazide derivatives that have been evaluated for their antimicrobial properties. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated significant efficacy.[4][5]
| Compound/Alternative | Target Organism | Activity (MIC in µM) | Reference |
| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | M. kansasii | 16 | [4] |
| N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Methicillin-resistant S. aureus | ≤0.49 - 3.9 | [4] |
| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)benzohydrazide | E. coli O157:H7 | 0.49-0.98 µg/mL | [6] |
| 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (and its hydrazones) | To be determined | To be determined |
Experimental Workflow for Antimicrobial Screening:
The following workflow outlines the steps to assess the antimicrobial potential of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide and its derived hydrazones.
Caption: Workflow for synthesis and antimicrobial evaluation.
Benzohydrazide derivatives have been investigated as potential anticancer agents, with some showing potent activity as enzyme inhibitors.[7][8] For example, a series of benzohydrazide derivatives containing dihydropyrazoles were identified as potent epidermal growth factor receptor (EGFR) kinase inhibitors.[7][8]
Comparison with Alternatives:
| Compound/Alternative | Target Cancer Cell Line | Activity (IC50 in µM) | Target | Reference |
| Compound H20 (a benzohydrazide-dihydropyrazole derivative) | A549, MCF-7, HeLa, HepG2 | 0.15 - 0.46 | EGFR Kinase | [7][8] |
| 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (and its derivatives) | To be determined | To be determined | To be determined |
Experimental Protocol for Anticancer Evaluation:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm to determine cell viability and calculate IC50 values.
-
-
Kinase Inhibition Assay (if a target is hypothesized, e.g., EGFR):
-
Utilize a commercially available kinase assay kit.
-
Incubate the recombinant kinase with the test compound and ATP.
-
Measure kinase activity (e.g., via phosphorylation of a substrate) to determine the IC50 for enzyme inhibition.
-
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease. Several benzohydrazide derivatives have been identified as potent inhibitors of these enzymes.[9][10] The introduction of a trifluoromethyl group has been shown to be compatible with this activity.[10]
Comparison with Alternatives:
| Compound/Alternative | Target Enzyme | Activity (IC50 in µM) | Reference |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | 46.8 - 137.7 | [10] |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | BChE | 19.1 - 881.1 | [10] |
| N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 | [9] |
| 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (and its derivatives) | AChE / BChE | To be determined |
Experimental Protocol for Cholinesterase Inhibition Assay (Ellman's Method):
This protocol is a widely accepted standard for measuring AChE and BChE activity.
Caption: Ellman's method for cholinesterase inhibition assay.
Synthesis and Characterization
The foundational step for any investigation is the synthesis and rigorous characterization of the lead compound and its derivatives.
Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide:
This would typically involve the esterification of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid followed by hydrazinolysis of the resulting ester with hydrazine hydrate, a standard procedure for preparing benzohydrazides.[10]
Synthesis of Hydrazone Derivatives:
The benzohydrazide is then condensed with a variety of substituted aldehydes or ketones in a suitable solvent like ethanol or methanol, often with an acid catalyst, to yield the corresponding hydrazones.[10][11] This allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Characterization:
The structure and purity of all synthesized compounds must be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., C=O, N-H, C=N).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure.
-
Mass Spectrometry: To confirm the molecular weight.
Conclusion and Future Directions
While 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is an understudied molecule, the wealth of data on its structural analogs provides a clear and compelling roadmap for its investigation. Its tetrafluoroethoxy moiety is expected to confer advantageous pharmacokinetic properties compared to non-fluorinated or methyl-fluorinated analogs.
The proposed workflows for antimicrobial, anticancer, and neuroprotective screening provide a solid foundation for a comprehensive evaluation. Positive results in these initial assays would warrant further investigation, including in vivo efficacy studies, toxicity profiling, and detailed mechanism of action studies. The comparative data presented here should serve as a benchmark for assessing the potential of this promising new chemical entity.
References
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Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. [Link]
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Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. MDPI. [Link]
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Kos, J., et al. (2021). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Pharmaceuticals, 14(3), 209. [Link]
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Yüksek, H., et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 20(8), 15136-15151. [Link]
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Nayak, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]
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Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 856. [Link]
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Manjunatha, M., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 88-95. [Link]
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Satyanarayana, M., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(1), 120-127. [Link]
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Krátký, M., et al. (2017). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Bioorganic & Medicinal Chemistry Letters, 27(23), 5192-5197. [Link]
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Krátký, M., et al. (2017). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. ResearchGate. [Link]
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New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in. (2022). SciHorizon. [Link]
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Sharma, P., & Sharma, R. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(8), 546-553. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a compound for which specific safety data and disposal procedures may not be readily available. The following procedures are synthesized from an analysis of structurally similar compounds, general principles of handling hydrazide derivatives, and established hazardous waste regulations.
Important Note: A specific Safety Data Sheet (SDS) for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is not widely available. Therefore, the guidance provided herein is based on the known hazards of similar chemical structures, such as 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde and 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid, as well as the general reactivity of the hydrazide functional group. It is imperative to treat this compound with a high degree of caution.
Part 1: Hazard Assessment and Personal Protective Equipment
Known and Inferred Hazards
Based on data from analogous compounds, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is presumed to be a solid, likely a white to off-white crystalline powder.[1] The primary hazards associated with structurally similar molecules are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Hydrazine and its derivatives are a class of compounds that require careful handling due to their potential reactivity and toxicity. Although specific data for this compound is unavailable, it is prudent to handle it as a hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure during handling and disposal.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact, which can cause serious irritation.[1] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect against skin contact. For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls.[3] |
| Respiratory Protection | Use in a well-ventilated area | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3] |
Part 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed above.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a dry chemical absorbent, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
For Solutions: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Clean-Up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Use non-sparking tools if a flammable solvent was used to make a solution.
-
Wipe the spill area with a damp cloth, and then decontaminate the surface with a suitable cleaning agent. All cleaning materials must be disposed of as hazardous waste.
-
-
Ventilate: Ensure the area is well-ventilated during and after the clean-up.[2]
Part 3: Step-by-Step Disposal Protocol
The disposal of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide must comply with federal, state, and local regulations. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[4][5][6]
Waste Characterization
While not explicitly listed, the properties of hydrazides and the precautionary principle necessitate that 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide be treated as hazardous waste.
Collection and Segregation
-
Designated Waste Container: Collect all waste containing 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (solid compound, contaminated labware, spill cleanup materials, etc.) in a clearly labeled, leak-proof container.[7]
-
Waste Segregation:
-
Container Labeling: The waste container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide"
-
The approximate quantity of waste
-
The date accumulation started
-
The associated hazards (e.g., "Irritant")
-
Disposal Pathway
The recommended disposal method for this type of chemical waste is through a licensed hazardous waste disposal facility.
-
Contact EHS: Once your waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Professional Disposal: The EHS office will coordinate with a certified hazardous waste management company for proper transportation and disposal. The most likely disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion by-products.[2]
Disposal of Empty Containers
Even "empty" containers of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide must be handled with care.
-
Triple Rinse: The first rinse of the container should be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7] Given the lack of specific toxicity data, it is prudent to collect the first rinse.
-
Deface the Label: Completely remove or deface the original product label to prevent misuse.
-
Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Part 4: Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Caption: Decision workflow for the safe disposal of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
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Personal protective equipment for handling 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
A Researcher's Guide to Safely Handling 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established safety principles for handling halogenated and hydrazide-containing compounds.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Benzohydrazide Moiety : Benzohydrazide and its derivatives are known to be hazardous substances.[1] They can cause skin and eye irritation and may be harmful if swallowed or inhaled.[2][3] Some hydrazide compounds are also suspected of causing cancer.[2]
-
Tetrafluoroethoxy Group : The presence of the 1,1,2,2-tetrafluoroethoxy group places this compound in the category of fluorinated organic molecules.[4] Such compounds require careful handling to prevent exposure. A close structural analog, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, is known to cause skin and serious eye irritation, as well as respiratory irritation.[5][6]
Based on this analysis, it is prudent to treat 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful if ingested or inhaled.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe laboratory practice. The following recommendations are based on a comprehensive assessment of the potential hazards associated with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[4] Given the irritation potential, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a best practice to enhance protection against highly permeable compounds.[4] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[4] For operations involving significant quantities or a high likelihood of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for various laboratory tasks involving 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Caption: PPE Selection Workflow for Handling 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Step 1: Preparation and Engineering Controls
-
Fume Hood: Always handle 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in a properly functioning chemical fume hood.[4]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material is readily accessible.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
Step 2: Weighing and Dispensing
-
Designated Area: Perform all weighing and dispensing activities within the fume hood.
-
Avoid Dust Generation: Use care to avoid generating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize airborne particles.[1]
-
Cleanliness: Clean any spills immediately using appropriate procedures.[1]
Step 3: Reaction and Workup
-
Closed Systems: Whenever possible, use closed systems for reactions to prevent the release of vapors.
-
Ventilation: Ensure continuous ventilation throughout the reaction and workup process.
-
Temperature Control: Be mindful of reaction temperatures to avoid uncontrolled exotherms that could lead to pressure buildup and release of hazardous materials.
Step 4: Post-Handling Decontamination
-
Surface Cleaning: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan: Managing Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide requires specific disposal procedures.
-
Waste Segregation: Halogenated waste must be collected separately from non-halogenated waste.[7][8] Mixing these waste streams can significantly increase disposal costs and complexity.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.[8]
-
Containerization: Use appropriate, sealed containers for waste collection.[8] Do not overfill containers.
-
Spill Residues: Any materials used to clean up spills of this compound must also be treated as hazardous waste and disposed of accordingly.[7]
Visualizing the Waste Disposal Pathway
The following diagram outlines the correct procedure for disposing of waste generated from work with 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
Caption: Waste Disposal Pathway for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, fostering a culture of safety and scientific excellence within the laboratory.
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Unknown. Fluorine. 11
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RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. 12
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PFAS-Free PPE. PFAS-Free PPE: Freedom to Choose. 14
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. 7
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BASF Agro. Safety data sheet. 17
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. 19
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Campus Operations. Halogenated Solvents in Laboratories. 8
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MIT. procedure for disposing of hazardous waste. 20
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Hit2Lead. 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide | SC-8902297. 21
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PubChem. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. 6
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PubMed. Toxicity of Balb-c mice exposed to recently identified 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2-tetrafluoroethoxy)propan-2-yl]oxyethane-1-sulfonic acid (PFESA-BP2). 22
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

